Ro 25-6981 maleate
Description
Properties
IUPAC Name |
4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.C4H4O4/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;5-3(6)1-2-4(7)8/h2-10,17,19,22,24-25H,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJZEHCQSUBZDY-SEELMCCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312991-76-6 | |
| Record name | 1312991-76-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Ro 25-6981 Maleate: A Technical Guide for Researchers
An In-depth Examination of a Selective NR2B Antagonist
Ro 25-6981 maleate is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a pronounced preference for receptors containing the GluN2B (formerly NR2B) subunit. This activity-dependent blockade of a specific NMDA receptor subtype has positioned Ro 25-6981 as a critical tool in neuroscience research and a compound of interest in the development of therapeutics for a range of neurological disorders. This technical guide provides a comprehensive overview of the mechanism of action of Ro 25-6981, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Pharmacological Profile
The selectivity and potency of Ro 25-6981 have been quantified across various in vitro assays. The following tables summarize the key pharmacological data.
Table 1: In Vitro Binding Affinities of Ro 25-6981
| Radioligand | Preparation | Parameter | Value | Reference |
| [3H]Ro 25-6981 | Rat brain membranes | KD | 3 nM | |
| [3H]Ro 25-6981 | Rat brain membranes | Bmax | 1.6 pmol/mg protein |
Table 2: Inhibitory Activity (IC50) of Ro 25-6981 at NMDA Receptors
| Assay System | Subunit Combination | IC50 | Selectivity (NR2A/NR2B) | Reference |
| Xenopus oocytes | NR1C / NR2B | 0.009 µM | >5000-fold | [1] |
| Xenopus oocytes | NR1C / NR2A | 52 µM | [1] | |
| Rat forebrain membranes ([3H]MK-801 binding) | High-affinity sites (~60%) | 0.003 µM | [1] | |
| Rat forebrain membranes ([3H]MK-801 binding) | Low-affinity sites | 149 µM |
Table 3: Neuroprotective Effects of Ro 25-6981
| Experimental Model | Insult | IC50 | Reference |
| Cultured cortical neurons | Glutamate toxicity (300 µM for 16h) | 0.4 µM | |
| Cultured cortical neurons | Oxygen and glucose deprivation (60 min) | 0.04 µM |
Mechanism of Action: A Selective, Activity-Dependent Blockade
Ro 25-6981 exerts its inhibitory effect on NMDA receptors through a non-competitive, activity-dependent mechanism. This means that the antagonist's binding and subsequent blockade are enhanced when the receptor is activated by its agonists, glutamate and glycine. The binding site for Ro 25-6981 is located on the amino-terminal domain (ATD) of the GluN2B subunit. This interaction allosterically modulates the ion channel, leading to its inhibition.
The high selectivity for GluN2B-containing receptors over other subtypes, such as those containing GluN2A, is a key feature of Ro 25-6981. This selectivity is attributed to specific amino acid residues within the binding pocket of the GluN2B ATD. The distribution of [3H]Ro 25-6981 binding sites in the brain correlates well with the expression of GluN2B transcripts, further confirming its subunit specificity.
The inhibition of GluN2B-containing NMDA receptors by Ro 25-6981 has significant downstream effects on intracellular signaling cascades. NMDA receptor activation normally leads to an influx of Ca2+, which in turn activates a multitude of downstream signaling pathways involved in synaptic plasticity, gene expression, and, in cases of overactivation, excitotoxicity. By blocking this initial Ca2+ influx through GluN2B-containing channels, Ro 25-6981 can prevent the activation of cell death pathways and has demonstrated neuroprotective effects in models of glutamate excitotoxicity and ischemia.
Signaling Pathway of NMDA Receptor and Inhibition by Ro 25-6981
Caption: NMDA receptor signaling and its inhibition by Ro 25-6981.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Ro 25-6981.
[3H]Ro 25-6981 Radioligand Binding Assay
Objective: To determine the binding affinity (KD) and density (Bmax) of Ro 25-6981 to its target receptors in rat brain tissue.
Methodology:
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Membrane Preparation:
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Homogenize whole rat brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
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Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
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Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
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Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation.
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Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
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Binding Assay:
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In a 96-well plate, combine:
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50 µL of rat brain membrane preparation (final protein concentration ~100 µ g/well ).
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50 µL of varying concentrations of [3H]Ro 25-6981 (e.g., 0.1-50 nM).
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For non-specific binding determination, add 10 µM of unlabeled Ro 04-5595 or another suitable displacer.
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Bring the final volume to 250 µL with 50 mM Tris-HCl buffer.
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-
Incubate the plate at 4°C for 90 minutes.
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Filtration and Scintillation Counting:
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Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
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Wash the filters three times with 3 mL of ice-cold assay buffer.
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Place the filters in scintillation vials with an appropriate scintillation cocktail.
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Measure the radioactivity using a liquid scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
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Analyze the specific binding data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the KD and Bmax values.
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Whole-Cell Patch-Clamp Electrophysiology in Xenopus Oocytes
Objective: To determine the IC50 of Ro 25-6981 for different NMDA receptor subunit combinations.
Methodology:
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Oocyte Preparation and cRNA Injection:
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Harvest and defolliculate oocytes from Xenopus laevis.
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Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., NR1C and NR2A, or NR1C and NR2B).
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Incubate the injected oocytes for 2-5 days to allow for receptor expression.
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Electrophysiological Recording:
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Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
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Perform two-electrode voltage-clamp recordings, holding the membrane potential at -70 mV.
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Apply NMDA (100 µM) and glycine (10 µM) to elicit inward currents.
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After establishing a stable baseline current, co-apply varying concentrations of Ro 25-6981 with the agonists.
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Data Analysis:
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Measure the peak current amplitude in the presence of each concentration of Ro 25-6981.
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Normalize the current responses to the control response (in the absence of the antagonist).
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Plot the normalized current as a function of the logarithm of the Ro 25-6981 concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Neuroprotection Assay in Primary Cortical Neurons
Objective: To assess the protective effect of Ro 25-6981 against excitotoxic or ischemic neuronal death.
Methodology:
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Primary Cortical Neuron Culture:
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Isolate cortical neurons from embryonic day 18 rat pups.
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Plate the neurons on poly-D-lysine-coated culture dishes.
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Maintain the cultures in a suitable neuronal culture medium for 10-14 days.
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Induction of Neuronal Injury:
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Glutamate Excitotoxicity: Expose the neuronal cultures to 300 µM glutamate for 16 hours in the presence or absence of varying concentrations of Ro 25-6981.
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Oxygen-Glucose Deprivation (OGD): Replace the culture medium with a glucose-free balanced salt solution and place the cultures in an anaerobic chamber (95% N2, 5% CO2) for 60 minutes. Then, return the cultures to the original normoxic culture medium. Add varying concentrations of Ro 25-6981 during the OGD and/or reperfusion period.
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Assessment of Cell Viability:
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After 24 hours of recovery, assess cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
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Data Analysis:
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Quantify cell viability for each treatment condition and normalize to the control (untreated) cultures.
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Plot the percentage of neuroprotection as a function of the Ro 25-6981 concentration.
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Determine the IC50 for neuroprotection from the dose-response curve.
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Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a [3H]Ro 25-6981 radioligand binding assay.
Conclusion
This compound is a highly selective and potent antagonist of GluN2B-containing NMDA receptors. Its activity-dependent mechanism of action provides a valuable tool for dissecting the physiological and pathological roles of this specific NMDA receptor subtype. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important pharmacological agent. Further investigation into the downstream signaling consequences of GluN2B blockade will continue to elucidate the complex role of NMDA receptors in brain function and disease.
References
A Technical Guide to the Selectivity of Ro 25-6981 Maleate for GluN2B vs. GluN2A NMDA Receptor Subunits
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 25-6981 maleate is a potent and highly selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. This technical guide provides a comprehensive overview of its selectivity profile, detailing the quantitative data that underscore its preferential binding to and inhibition of GluN2B-containing receptors over those with the GluN2A subunit. Detailed experimental methodologies for key assays are provided, along with visualizations of associated signaling pathways and experimental workflows, to support researchers in the effective use and interpretation of data related to this critical pharmacological tool.
Quantitative Selectivity Profile
The hallmark of Ro 25-6981 is its remarkable selectivity for NMDA receptors incorporating the GluN2B subunit. This selectivity has been quantified across various in vitro assays, consistently demonstrating a significantly higher affinity and inhibitory potency at GluN2B-containing receptors compared to their GluN2A-containing counterparts.
Table 1: Inhibitory Potency (IC50) of Ro 25-6981 at Recombinant NMDA Receptors
| NMDA Receptor Subunit Combination | IC50 (µM) | Selectivity (GluN2A/GluN2B) | Reference |
| GluN1C/GluN2B | 0.009 | >5700-fold | [1] |
| GluN1C/GluN2A | 52 | [1] |
Table 2: Inhibition of 3H-MK-801 Binding by Ro 25-6981 in Rat Forebrain Membranes
| Binding Site | IC50 (µM) | Percentage of Sites | Reference |
| High-affinity | 0.003 | ~60% | [2] |
| Low-affinity | 149 | ~40% |
Table 3: In Vitro Neuroprotection Assays
| Assay | IC50 (µM) | Reference |
| Glutamate-induced toxicity in cultured cortical neurons | 0.4 | |
| Oxygen-glucose deprivation in cultured cortical neurons | 0.04 |
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the selectivity and functional effects of Ro 25-6981.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is a common method for characterizing the activity of drugs on specific, expressed ion channel subtypes.
Methodology:
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Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
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cRNA Injection: Inject cRNAs encoding the desired human or rat NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN1 and GluN2B) into the oocytes. Incubate for 2-5 days to allow for receptor expression.
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Electrophysiological Recording:
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Place an oocyte in a recording chamber continuously perfused with a calcium-free bathing solution containing (in mM): 100 NaCl, 0.3 BaCl2, and 5 HEPES, adjusted to pH 7.2.
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Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance <2 MΩ).
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Clamp the membrane potential at a holding potential of -70 mV using a two-electrode voltage clamp amplifier.
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Drug Application:
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Apply NMDA (agonist) and glycine (co-agonist) to elicit a baseline current response.
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Co-apply varying concentrations of Ro 25-6981 with the agonists to determine the concentration-dependent inhibition of the NMDA-evoked current.
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Data Analysis: Construct concentration-response curves and calculate the IC50 values for each subunit combination.
Whole-Cell Patch-Clamp in Cultured Neurons
This technique allows for the study of native or recombinant NMDA receptor currents in a neuronal context.
Methodology:
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Cell Culture: Plate primary cortical neurons on coverslips.
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Recording Setup:
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Transfer a coverslip to a recording chamber on an inverted microscope, continuously perfused with an external solution containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.
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Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with an internal solution containing (in mM): 140 K-Gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP-Na2, and 0.5 GTP-Na.
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Whole-Cell Configuration:
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Approach a neuron with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
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Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.
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Data Acquisition:
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In voltage-clamp mode, hold the neuron at -70 mV.
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Apply NMDA and glycine to evoke inward currents.
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Perfuse Ro 25-6981 at various concentrations to determine its inhibitory effect on the NMDA-evoked currents.
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Analysis: Measure the peak amplitude of the NMDA currents before and after drug application to calculate the percentage of inhibition.
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in the extracellular fluid of the brain in awake, freely moving animals.
Methodology:
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Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum or prefrontal cortex).
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Perfusion and Sampling:
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Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
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Collect dialysate samples at regular intervals (e.g., every 20 minutes).
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Drug Administration:
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Ro 25-6981 can be administered systemically (e.g., intraperitoneally) or locally via reverse dialysis through the microdialysis probe.
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Neurochemical Analysis:
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Analyze the collected dialysate samples for neurotransmitter content (e.g., glutamate, dopamine) using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
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Data Interpretation: Changes in neurotransmitter levels following Ro 25-6981 administration can provide insights into the role of GluN2B-containing NMDA receptors in regulating neurotransmission in specific brain circuits.
Signaling Pathways and Experimental Workflows
The high selectivity of Ro 25-6981 for the GluN2B subunit allows for the targeted investigation of specific signaling cascades.
GluN2B-Mediated Neuroprotection Signaling
Activation of extrasynaptic GluN2B-containing NMDA receptors is often linked to excitotoxic cell death pathways. Ro 25-6981 can confer neuroprotection by blocking these pathways. One such pathway involves the regulation of autophagy.
References
In Vivo Neuroprotective Effects of Ro 25-6981 Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo neuroprotective effects of Ro 25-6981 maleate, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and illustrates the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
Ro 25-6981 exerts its neuroprotective effects by selectively blocking NMDA receptors containing the NR2B subunit.[1][2] Excessive activation of these receptors, particularly at extrasynaptic sites, is a critical step in the excitotoxic cascade leading to neuronal death in various neurological conditions, including stroke and cerebral ischemia.[3][4] By antagonizing NR2B-containing NMDA receptors, Ro 25-6981 mitigates the downstream detrimental effects of excessive glutamate release.[3]
Quantitative Data on Neuroprotective Efficacy
The in vivo neuroprotective efficacy of Ro 25-6981 has been quantified in several preclinical models of neurological disorders. The following tables summarize key findings from these studies.
Table 1: Effect of Ro 25-6981 on Infarct Volume in a Rat Model of Focal Cerebral Ischemia
| Treatment Group | Dosage | Administration Route | Time of Administration | Infarct Volume Reduction (%) | Reference |
| Ro 25-6981 | 6 mg/kg | Intravenous | 30 minutes before Middle Cerebral Artery Occlusion (MCAo) | 67.8 ± 4.3 | |
| Ro 25-6981 | 3 mg/kg | Intravenous | Immediately after reperfusion in MCAo rats | Highly neuroprotective |
Table 2: Effect of Ro 25-6981 on Neuronal Apoptosis in In Vitro and In Vivo Ischemia Models
| Model | Treatment | Effect on Apoptosis | Reference |
| Oxygen-Glucose Deprivation (OGD) in vitro | Ro 25-6981 | Drastically reduced OGD-induced apoptosis (p<0.001) | |
| Rat Focal Ischemic Stroke in vivo | Ro 25-6981 | Remarkably reduced stroke-induced brain injuries |
Table 3: Modulation of Autophagy-Related Proteins by Ro 25-6981 in a Rat Model of Ischemia/Reperfusion
| Protein | Effect of Ro 25-6981 Treatment | Reference |
| LC3-II | Significantly decreased | |
| Beclin 1 | Significantly decreased | |
| p62 | Increased |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to evaluate the in vivo neuroprotective effects of Ro 25-6981.
Animal Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion)
A frequently used model to mimic stroke in humans is the transient Middle Cerebral Artery Occlusion (MCAo) model in rats.
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Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are typically used. The animals are anesthetized, often with an intraperitoneal injection of a suitable anesthetic.
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Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery. The internal carotid artery is then isolated, and a nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
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Ischemia and Reperfusion: The filament is left in place for a defined period, typically 1 to 2 hours, to induce focal cerebral ischemia. Reperfusion is achieved by withdrawing the filament.
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Drug Administration: Ro 25-6981 or vehicle is administered at specified times relative to the ischemic insult. For pre-treatment studies, the compound is given before the occlusion. For post-treatment studies, it is administered after the onset of reperfusion. Administration can be intravenous (e.g., 3 mg/kg or 6 mg/kg) or via other routes.
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Outcome Assessment: Neurological deficits are scored at various time points post-ischemia. After a set survival period (e.g., 24 hours), the animals are euthanized, and their brains are removed for histological analysis to determine the infarct volume.
Four-Vessel Occlusion (4-VO) Model of Transient Forebrain Ischemia
This model is used to induce global cerebral ischemia.
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Surgical Preparation: Under anesthesia, the vertebral arteries are permanently occluded by electrocauterization.
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Ischemia Induction: On the following day, transient forebrain ischemia is induced by occluding both common carotid arteries for a specific duration.
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Drug Administration: Ro 25-6981 is administered, often intracerebroventricularly (e.g., 0.6 μg), before or after the ischemic insult.
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Histological Analysis: After a survival period, brain tissue, particularly the hippocampus, is examined for neuronal damage using techniques like Nissl staining to assess the survival of pyramidal cells in the CA1 region.
Immunohistochemistry and Western Blotting
These techniques are used to assess the molecular changes in the brain tissue following ischemia and treatment.
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Tissue Preparation: Brains are harvested, and specific regions of interest (e.g., hippocampus, ischemic cortex) are dissected. The tissue can be fixed for immunohistochemistry or snap-frozen for Western blotting.
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Immunohistochemistry: Brain sections are incubated with primary antibodies against specific proteins of interest, such as Neuron-Specific Enolase (NSE) to identify neurons. A secondary antibody conjugated to a detectable marker is then used for visualization.
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Western Blotting: Protein extracts from the brain tissue are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against proteins such as LC3-II, Beclin 1, and p62 to assess autophagy, or Akt and cleaved caspase-3 to evaluate cell survival and apoptosis pathways, respectively.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Ro 25-6981 are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
References
- 1. This compound salt, NR2B antagonist (CAS 1312991-76-6) | Abcam [abcam.com]
- 2. This compound | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
- 3. Neuroprotective effect of estrogen: role of nonsynaptic NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo | Journal of Neuroscience [jneurosci.org]
The Role of Ro 25-6981 Maleate in Elucidating Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ro 25-6981 maleate, a pivotal pharmacological tool in the study of synaptic plasticity. We will explore its mechanism of action, detail its application in key experimental protocols, present quantitative data from seminal studies, and visualize the complex signaling pathways it modulates.
Core Concepts: this compound and Synaptic Plasticity
Ro 25-6981 is a potent and selective, activity-dependent antagonist of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2B subunit.[1][2][3][4] This specificity makes it an invaluable tool for dissecting the distinct roles of different NMDA receptor subtypes in the mechanisms underlying synaptic plasticity, the cellular basis for learning and memory.
NMDA receptors are critical for many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), the enduring enhancement and reduction of synaptic strength, respectively. The subunit composition of NMDA receptors, particularly the type of GluN2 subunit (GluN2A or GluN2B), dictates their biophysical properties and their coupling to intracellular signaling cascades. Ro 25-6981 allows researchers to specifically inhibit GluN2B-containing NMDA receptors, thereby isolating the functions of GluN2A-containing receptors and elucidating the specific contributions of GluN2B to synaptic function and dysfunction.
Data Presentation: Quantitative Insights into Ro 25-6981's Effects
The following tables summarize key quantitative data from studies utilizing Ro 25-6981 to investigate synaptic plasticity.
Table 1: Potency and Selectivity of Ro 25-6981
| Receptor Subunit Composition | IC50 Value | Reference |
| GluN1C/GluN2B | 9 nM | |
| GluN1C/GluN2A | 52 µM |
Table 2: Effects of Ro 25-6981 on Synaptic Plasticity
| Experimental Model | Ro 25-6981 Concentration/Dose | Effect on LTP | Effect on LTD | Reference |
| Juvenile Rat Hippocampal Slices (P14) | 1 µM | No effect | Blocked | |
| Juvenile Rat Hippocampal Slices (P14) | 10 µM | Blocked | Blocked | |
| Adult Mouse Hippocampal Slices | 0.5 µM | Not specified | Blocked | |
| In vivo (rats) | 6 mg/kg, i.p. | No significant effect on novelty-induced depotentiation | Prevented novelty-induced depotentiation | |
| In vivo (rats) | 6 mg/kg and 10 mg/kg, i.p. | No alteration of TBS-induced LTP | Not specified |
Table 3: In Vivo Behavioral Effects of Ro 25-6981
| Animal Model | Behavioral Test | Ro 25-6981 Dose | Key Finding | Reference |
| Adult Rats | Morris Water Maze | 5.0 mg/kg, i.p. | Facilitated repeated spatial learning 13 days after injection. | |
| Mice | Morris Water Maze | 5 mg/kg, s.c. | Disrupted reversal learning and enhanced perseveration. | |
| Zinc-Deficient Rats | Forced Swim Test | 10 mg/kg, i.p. | Normalized depressive-like behaviors. |
Experimental Protocols: Methodologies for Studying Synaptic Plasticity with Ro 25-6981
In Vitro Electrophysiology: LTP and LTD in Hippocampal Slices
This protocol describes the induction and recording of Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in the CA1 region of the hippocampus, a model system for studying synaptic plasticity.
Protocol:
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Slice Preparation:
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Anesthetize and decapitate a juvenile (e.g., P14) or adult rodent.
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Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
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Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
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Allow slices to recover in a submerged chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
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Electrophysiological Recording:
-
Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF.
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Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.
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Drug Application:
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To study the role of GluN2B-containing NMDA receptors, bath-apply Ro 25-6981 at the desired concentration (e.g., 1 µM to block LTD, 10 µM to block LTP in juvenile slices) for a pre-incubation period of at least 20-30 minutes before inducing plasticity.
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Induction of Synaptic Plasticity:
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LTP Induction: Apply a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or a tetanus (e.g., 100 Hz for 1 second).
-
LTD Induction: Apply a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).
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Post-Induction Recording and Analysis:
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Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the induction protocol.
-
Analyze the data by normalizing the fEPSP slope to the pre-induction baseline. A persistent increase in the fEPSP slope indicates LTP, while a persistent decrease indicates LTD.
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In Vivo Behavioral Analysis: The Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral task to assess spatial learning and memory in rodents, processes that are critically dependent on hippocampal synaptic plasticity.
Protocol:
-
Apparatus:
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A circular pool (approximately 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
A hidden escape platform submerged about 1-2 cm below the water surface.
-
Distal visual cues are placed around the room to serve as spatial references for the animal.
-
-
Acclimatization and Habituation:
-
Handle the animals for several days before the experiment to reduce stress.
-
Allow animals to acclimatize to the testing room for at least 30-60 minutes before each session.
-
-
Drug Administration:
-
Administer Ro 25-6981 (e.g., 5 mg/kg, i.p. or s.c.) or vehicle control at a specified time before the training trials (e.g., 30 minutes).
-
-
Spatial Acquisition Training:
-
Conduct training for several consecutive days (e.g., 5 days) with multiple trials per day (e.g., 4 trials).
-
For each trial, place the animal into the pool at one of several quasi-random start locations, facing the wall of the tank.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the distal cues.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Memory Retention):
-
On the day after the final training session, conduct a probe trial where the escape platform is removed from the pool.
-
Allow the animal to swim freely for a set duration (e.g., 60 seconds).
-
Measure the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Reversal Learning (Optional):
-
To assess cognitive flexibility, the platform can be moved to a new location, and the animal is retrained to find it. This phase is particularly sensitive to the effects of Ro 25-6981.
-
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of synaptic plasticity with Ro 25-6981.
Signaling Pathways
Caption: GluN2B-NMDA receptor signaling cascade.
Experimental Workflows
Caption: In vitro electrophysiology workflow.
Caption: Morris Water Maze workflow.
Conclusion
This compound remains an indispensable pharmacological agent for investigating the molecular underpinnings of synaptic plasticity. Its high selectivity for GluN2B-containing NMDA receptors enables precise dissection of the roles of this receptor subtype in LTP, LTD, learning, and memory. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to effectively utilize Ro 25-6981 in their studies, ultimately contributing to a deeper understanding of brain function and the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Differences in GluN2B-Containing NMDA Receptors Result in Distinct Long-Term Plasticity at Ipsilateral versus Contralateral Cortico-Striatal Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Ro 25-6981 Maleate: A Technical Guide on its Potential as a GluN2B-Specific Antidepressant Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Ro 25-6981 maleate, a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, and its emerging role as a potential rapid-acting antidepressant. This guide synthesizes key preclinical findings, elucidates its mechanism of action, and presents detailed experimental protocols to facilitate further research and development in the field of neuropsychopharmacology.
Core Mechanism of Action
This compound exerts its effects by selectively blocking NMDA receptors that contain the GluN2B subunit.[1][2][3][4] This specificity is a key differentiator from non-selective NMDA receptor antagonists like ketamine, potentially offering a more favorable side-effect profile. The antidepressant-like effects of Ro 25-6981 are believed to stem from the downstream activation of critical intracellular signaling pathways involved in neuroplasticity and synaptogenesis.
The proposed mechanism involves the following steps:
-
Selective Blockade: Ro 25-6981 selectively antagonizes GluN2B-containing NMDA receptors, particularly on inhibitory GABAergic interneurons.
-
Disinhibition of Glutamate Release: This blockade reduces the activity of the interneurons, leading to a disinhibition of pyramidal neurons and a subsequent surge in glutamate release.
-
AMPA Receptor Activation: The released glutamate stimulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
-
Activation of Signaling Cascades: This AMPA receptor activation triggers intracellular signaling cascades, notably the mammalian target of rapamycin (mTOR) and extracellular signal-regulated kinase (ERK) pathways.[5]
-
Synaptic Protein Synthesis: The activation of mTOR and ERK pathways leads to the synthesis of synaptic proteins, such as synapsin I and the GluA1 subunit of AMPA receptors, which are crucial for synaptic plasticity and the formation of new dendritic spines.
This cascade of events is thought to underlie the rapid and sustained antidepressant effects observed in preclinical models.
Pharmacological Profile
Ro 25-6981 is distinguished by its high selectivity for GluN2B-containing NMDA receptors over other subtypes. This selectivity is critical to its proposed mechanism and favorable safety profile.
| Parameter | Receptor Subtype | Value | Reference |
| IC₅₀ | GluN1C / GluN2B | 9 nM (0.009 µM) | |
| IC₅₀ | GluN1C / GluN2A | 52 µM | |
| Selectivity Ratio | (IC₅₀ GluN2A) / (IC₅₀ GluN2B) | >5000-fold |
Table 1: In Vitro Binding Affinity and Selectivity of Ro 25-6981.
Preclinical Efficacy in Animal Models
Preclinical studies have consistently demonstrated the antidepressant-like activity of Ro 25-6981. A notable model involves rats subjected to dietary zinc restriction, which induces depressive-like behaviors. A single administration of Ro 25-6981 has been shown to reverse these abnormalities.
| Animal Model | Behavioral Test | Drug/Dose | Key Finding | Reference |
| Zinc-Deficient Rats | Forced Swim Test (FST) | Ro 25-6981 (10 mg/kg, i.p.) | Normalized depressive-like behaviors. | |
| Zinc-Deficient Rats | Sucrose Intake Test (SIT) | Ro 25-6981 (10 mg/kg, i.p.) | Normalized anhedonic-like behavior. | |
| Normal Rats | Forced Swim Test (FST) | Ro 25-6981 (10 mg/kg) | Demonstrated robust antidepressant-like effects. |
Table 2: Summary of Antidepressant-Like Efficacy in Preclinical Models.
The workflow for such preclinical investigations typically involves a period of stress or dietary manipulation, followed by acute drug administration and subsequent behavioral and molecular analysis.
Safety and Tolerability Profile
A significant advantage of Ro 25-6981 over non-selective NMDA antagonists is its improved safety profile. Preclinical studies indicate that it does not induce the psychotomimetic-like side effects or neurotoxicity associated with compounds like MK-801.
| Parameter | Ro 25-6981 | MK-801 (Unspecific Antagonist) | Reference |
| Psychotomimetic Effects | Did not cause hyperactivity. | Caused hyperactivity. | |
| Neurotoxicity (Perinatal) | Did not induce caspase-3 expression. | Induced caspase-3 expression. | |
| Neurotoxicity (Adult) | Did not induce HSP70 expression. | Induced HSP70 expression. | |
| Neuroprotection | Reduced MK-801-triggered neurotoxicity. | N/A |
Table 3: Comparative Safety Profile of Ro 25-6981 vs. MK-801.
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following protocols are based on published preclinical studies involving Ro 25-6981.
Forced Swim Test (FST)
-
Objective: To assess depressive-like behavior (behavioral despair) in rodents.
-
Apparatus: A transparent glass cylinder (40 cm high, 18 cm in diameter) filled with water (25°C) to a depth of 30 cm.
-
Procedure:
-
Drug Administration: Administer Ro 25-6981 (10 mg/kg, i.p.) or vehicle 60 minutes prior to the test.
-
Pre-test Session: On day 1, place rats in the cylinder for a 15-minute adaptation session.
-
Test Session: On day 2 (24 hours after the pre-test), place the rats back in the cylinder for a 5-minute test session.
-
Data Acquisition: Record the session with a video camera. An observer, blind to the treatment groups, scores the total time spent immobile during the 5-minute session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Analysis: Compare the immobility time between treatment groups using an appropriate statistical test (e.g., two-way ANOVA).
-
Western Blotting for p-p70S6K and p-ERK
-
Objective: To quantify the expression of activated signaling proteins in brain tissue.
-
Procedure:
-
Tissue Collection: Euthanize animals 60 minutes after drug administration. Rapidly dissect the prefrontal cortex (PFC) and hippocampus on ice.
-
Homogenization: Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated p70S6K (p-p70S6K), phosphorylated ERK (p-ERK), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band density using densitometry software (e.g., ImageJ). Normalize the expression of phosphorylated proteins to the total protein or loading control.
-
Conclusion and Future Directions
This compound represents a promising candidate for a new class of antidepressant medications. Its selective antagonism of the GluN2B subunit triggers key neuroplasticity pathways, leading to rapid antidepressant-like effects in preclinical models. Crucially, this selectivity appears to circumvent the adverse psychotomimetic and neurotoxic effects that have hampered the clinical development of non-selective NMDA receptor antagonists.
Future research should focus on comprehensive dose-response studies, long-term efficacy and safety evaluations, and eventual translation into human clinical trials. Investigating its efficacy in other preclinical models of depression and exploring its potential synergistic effects with existing antidepressant therapies are also valuable avenues for further study. The data presented in this guide provide a strong rationale for the continued development of Ro 25-6981 and other GluN2B-selective antagonists as a novel therapeutic strategy for major depressive disorder.
References
Pharmacokinetics and Bioavailability of Ro 25-6981 Maleate in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative Data Summary
A comprehensive search of the scientific literature did not yield specific quantitative data for the key pharmacokinetic parameters of Ro 25-6981 maleate in rodent models. While the compound has been shown to be effective in vivo following various routes of administration, including oral, the precise details of its absorption, distribution, metabolism, and excretion (ADME) profile have not been published. One study noted that Ro 25-6981 exhibits low brain to plasma ratios following subcutaneous administration, suggesting limited brain penetration via this route[1]. Another study reported that Ro 25-6981 was metabolized within 30 minutes in human liver microsomes, and oral administration at 30 mg/kg in rats showed antidepressant-like activity, indicating some degree of oral bioavailability. However, specific bioavailability percentages were not provided.
Due to the lack of available data, a quantitative summary table for pharmacokinetic parameters cannot be provided at this time. Researchers are advised to conduct their own pharmacokinetic studies to determine these parameters for their specific experimental conditions.
Experimental Protocols
The following sections detail methodologies from studies that have utilized this compound in rodent models. These protocols are for in vivo efficacy and behavioral studies, as specific pharmacokinetic study protocols for this compound were not found.
Anticonvulsant Effect Assessment in Rats
This protocol describes the assessment of the anticonvulsant effects of Ro 25-6981 in a pentylenetetrazol (PTZ)-induced seizure model in infantile and juvenile rats[2].
-
Animal Model: Infantile (12-day-old, P12) and juvenile (25-day-old, P25) Wistar rats.
-
Drug Preparation and Administration:
-
This compound was dissolved in saline.
-
For acute anticonvulsant effects, single doses of 1, 3, and 10 mg/kg were administered intraperitoneally (i.p.).
-
For assessing safety, doses of 1 or 3 mg/kg/day were administered i.p. for five consecutive days (P7–P11).
-
-
Experimental Procedure:
-
Thirty minutes after a single Ro 25-6981 administration, seizures were induced by a subcutaneous (s.c.) injection of PTZ (100 mg/kg).
-
Animals were observed for the presence and latency of minimal and generalized tonic-clonic seizures.
-
For the safety assessment, seizure susceptibility was tested at P12 and P25 (1 and 14 days after the last Ro 25-6981 injection) using PTZ at doses of 60 or 100 mg/kg s.c.
-
-
Analytical Method: Behavioral observation and scoring of seizure activity.
Assessment of Antidepressant-Like Activity in Rats
This protocol details the investigation of the antidepressant-like effects of Ro 25-6981 in a zinc-deficiency model of depression in rats[1].
-
Animal Model: Adult male Wistar rats subjected to a zinc-deficient diet.
-
Drug Preparation and Administration:
-
This compound was dissolved in 10% DMSO.
-
A single dose of 10 mg/kg was administered intraperitoneally (i.p.).
-
-
Experimental Procedure:
-
For behavioral tests (Forced Swim Test and Sucrose Intake Test), Ro 25-6981 was administered 60 minutes before the test.
-
For Western blotting analysis, the drug was administered 60 minutes before decapitation and brain tissue collection.
-
For dendritic spine analysis, the drug was administered 180 minutes before decapitation.
-
-
Analytical Method: Behavioral scoring (immobility time, sucrose consumption), Western blotting for protein expression analysis, and Golgi-Cox staining for dendritic spine density analysis.
General Protocol for a Rodent Pharmacokinetic Study (Representative Example)
The following is a general, representative protocol for a pharmacokinetic study in rodents. It is important to note that this is a generalized methodology and has not been specifically reported for this compound.
-
Animal Model: Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins for serial blood sampling.
-
Drug Preparation and Administration:
-
This compound is formulated in a suitable vehicle (e.g., saline, 20% Captisol®).
-
For intravenous (i.v.) administration, a dose (e.g., 2 mg/kg) is administered as a bolus through the tail vein.
-
For oral (p.o.) administration, a dose (e.g., 10 mg/kg) is administered by gavage.
-
-
Experimental Procedure:
-
Following drug administration, blood samples (approx. 100 µL) are collected from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
For brain penetration assessment, animals are euthanized at selected time points, and brains are collected, rinsed, and homogenized.
-
-
Analytical Method:
-
Plasma and brain homogenate concentrations of Ro 25-6981 are determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Bioavailability is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for assessing the anticonvulsant effects and safety of Ro 25-6981 in rats.
References
The GluN2B Antagonist Ro 25-6981 Maleate: A Technical Guide to its Influence on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Ro 25-6981 maleate is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit.[1][2] This activity-dependent blocker has demonstrated significant neuroprotective effects in both in vitro and in vivo models, making it a valuable tool for neuroscience research and a potential therapeutic agent.[1][2] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
Ro 25-6981 exhibits high affinity for NMDA receptors incorporating the GluN2B subunit, with significantly lower affinity for those containing the GluN2A subunit. This selectivity allows for the targeted investigation of GluN2B-mediated signaling cascades. The binding of Ro 25-6981 to the GluN2B subunit allosterically inhibits ion flux through the NMDA receptor channel, thereby modulating downstream intracellular signaling.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various molecular targets and cellular processes as reported in the literature.
Table 1: Receptor Binding Affinity
| Receptor Subunit Combination | IC50 (μM) | Reference |
| GluN1C/GluN2B | 0.009 | |
| GluN1C/GluN2A | 52 |
Table 2: Effects on Downstream Signaling Molecules
| Target Protein | Experimental Condition | Effect | Quantitative Change | Reference |
| p-ERK/ERK | Zinc-deficient rats | Increased phosphorylation | Statistically significant increase (p < 0.05) | |
| p-p70S6K/p70S6K | Zinc-deficient rats | Increased phosphorylation | Statistically significant increase (p < 0.001) | |
| p-Akt/Akt | NMDA-induced excitotoxicity | No significant protection from apoptosis | - | |
| Cleaved Caspase-3 | NMDA-induced excitotoxicity | Reduced activation | Statistically significant reduction | |
| PSD-95 | Chronic Constriction Injury (CCI) model of neuropathic pain | Decreased expression after repeated treatment | Marked inhibition of CCI-induced upregulation | |
| p-CREB | Neural Stem/Progenitor Cells | Decreased phosphorylation | Statistically significant decrease |
Table 3: Electrophysiological Effects
| Parameter | Preparation | Effect | Quantitative Change | Reference |
| NMDA-mediated current | Basolateral amygdala neurons | Blockade | - | |
| NMDA receptor-isolated synaptic field potentials | Dorsal lateral bed nucleus of the stria terminalis | Inhibition | Dose-dependent reduction | |
| NMDA EPSC amplitude | Immature retinogeniculate synapse | Inhibition | 57.1 ± 2.8% reduction | |
| NMDA EPSC amplitude | Mature retinogeniculate synapse | Inhibition | 42.9 ± 3.9% reduction |
Downstream Signaling Pathways
This compound, by selectively inhibiting GluN2B-containing NMDA receptors, modulates several key intracellular signaling cascades implicated in neuronal function, plasticity, and survival.
Ras-MAPK/ERK Pathway
The extracellular signal-regulated kinase (ERK) pathway is a critical mediator of synaptic plasticity and cell survival. Ro 25-6981 has been shown to influence this pathway, often in a context-dependent manner. For instance, in a model of depression, the antidepressant-like effects of Ro 25-6981 were associated with an increase in the phosphorylation of ERK. Conversely, synaptic NMDA receptor activation of ERK can be partially inhibited by Ro 25-6981, suggesting that GluN2B subunits are coupled to ERK activation under physiological conditions. The antidepressant effects of Ro 25-6981 are dependent on the activation of the ERK pathway, which is involved in the synthesis of synaptic proteins.
References
The Advent of a GluN2B-Selective Antagonist: A Technical Deep Dive into the History and Discovery of Ro 25-6981
For Immediate Release
This technical guide provides an in-depth exploration of the history, discovery, and pharmacological characterization of Ro 25-6981, a potent and highly selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of NMDA receptors and the development of subunit-selective antagonists.
Introduction: The Quest for NMDA Receptor Subtype Selectivity
The NMDA receptor, a crucial player in excitatory synaptic transmission and plasticity, has long been a target for therapeutic intervention in a variety of neurological disorders. However, the ubiquitous nature of NMDA receptors and the critical physiological roles they play have made the development of clinically successful antagonists challenging, often due to a narrow therapeutic window and significant side effects. The discovery of distinct NMDA receptor subtypes, arising from the assembly of different GluN1 and GluN2 (A-D) subunits, opened a new avenue for drug discovery. The GluN2B subunit, in particular, with its distinct anatomical distribution and role in synaptic plasticity and pathophysiology, emerged as a promising target for selective antagonism. This led to the development of Ro 25-6981, a compound that demonstrated remarkable selectivity for GluN2B-containing NMDA receptors.
The Discovery and Early Characterization of Ro 25-6981
Ro 25-6981, chemically known as (αR,βS)-α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol, was identified through systematic medicinal chemistry efforts aimed at improving the selectivity of earlier NMDA receptor antagonists like ifenprodil. The key structural features of Ro 25-6981, including the hydroxyphenyl and benzylpiperidine moieties, were found to be critical for its high affinity and selectivity for the GluN2B subunit.[1][2]
Initial in vitro characterization revealed the exceptional pharmacological profile of Ro 25-6981. These pioneering studies laid the foundation for its widespread use as a pharmacological tool to dissect the physiological and pathological roles of GluN2B-containing NMDA receptors.
In Vitro Pharmacological Profile
The selectivity and potency of Ro 25-6981 have been extensively characterized through a variety of in vitro assays.
Radioligand Binding Assays
Radioligand binding studies were instrumental in quantifying the affinity of Ro 25-6981 for the NMDA receptor. Competition binding assays using the non-competitive antagonist [³H]MK-801 in rat forebrain membranes revealed that Ro 25-6981 inhibited binding in a biphasic manner. This suggested the presence of two binding sites with vastly different affinities: a high-affinity site, representing GluN2B-containing receptors, and a low-affinity site.[3] Further studies using [³H]Ro 25-6981 as the radioligand confirmed a high-affinity binding site in rat brain membranes.[4]
| Assay Type | Radioligand | Preparation | High-Affinity IC₅₀/Kᵢ (µM) | Low-Affinity IC₅₀/Kᵢ (µM) | Reference |
| [³H]MK-801 Competition | [³H]MK-801 | Rat Forebrain Membranes | 0.003 | 149 | [3] |
| Saturation Binding | [³H]Ro 25-6981 | Rat Brain Membranes | Kd = 0.003 | - |
Electrophysiological Studies
Electrophysiological recordings from Xenopus oocytes expressing recombinant NMDA receptors provided definitive evidence for the GluN2B selectivity of Ro 25-6981. These studies demonstrated a greater than 5000-fold selectivity for GluN1/GluN2B receptors over GluN1/GluN2A receptors. This high degree of selectivity has been a cornerstone of its utility in neuroscience research. The antagonist action of Ro 25-6981 was also shown to be activity-dependent, meaning its blocking efficacy increases with receptor activation.
| Receptor Subtype | IC₅₀ (µM) | Fold Selectivity (GluN2A/GluN2B) | Reference |
| GluN1c/GluN2B | 0.009 | >5000 | |
| GluN1c/GluN2A | 52 | - |
In Vivo Efficacy and Preclinical Applications
The promising in vitro profile of Ro 25-6981 led to its evaluation in a wide range of animal models of neurological and psychiatric disorders.
Neuroprotection
Ro 25-6981 has demonstrated significant neuroprotective effects in various models of neuronal injury. In cultured cortical neurons, it protected against glutamate-induced excitotoxicity and cell death following oxygen-glucose deprivation.
| Model | Endpoint | Effective Dose/Concentration | Reference |
| Glutamate-induced toxicity (cultured cortical neurons) | Cell Viability | IC₅₀ = 0.4 µM | |
| Oxygen-Glucose Deprivation (cultured cortical neurons) | Cell Viability | IC₅₀ = 0.04 µM |
Parkinson's Disease
In the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, Ro 25-6981 demonstrated antiparkinsonian effects. It induced contralateral rotations, a behavioral marker of dopaminergic stimulation in this model, and potentiated the effects of L-DOPA.
| Animal Model | Behavioral Test | Dosage (i.p.) | Outcome | Reference |
| 6-OHDA Lesioned Rats | Rotational Behavior | 0.39-12.5 mg/kg | Induced contralateral rotations |
Epilepsy
Ro 25-6981 has also been investigated for its anticonvulsant properties. In the pentylenetetrazol (PTZ)-induced seizure model in infantile rats, Ro 25-6981 was effective in suppressing the tonic phase of generalized tonic-clonic seizures.
| Animal Model | Seizure Induction | Dosage (i.p.) | Outcome | Reference |
| Infantile Rats (P12) | PTZ (100 mg/kg) | 1, 3, and 10 mg/kg | Decreased seizure severity |
Mechanism of Action and Signaling Pathways
Ro 25-6981 acts as a non-competitive antagonist at the NMDA receptor. It binds to a site on the amino-terminal domain (ATD) of the GluN2B subunit, distinct from the glutamate binding site. This binding allosterically modulates the receptor, leading to a reduction in channel opening probability and ion flow.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of Ro 25-6981.
[³H]MK-801 Radioligand Binding Assay
This protocol is adapted from methods used to assess the affinity of compounds for the NMDA receptor channel site.
-
Membrane Preparation:
-
Rat forebrains are homogenized in ice-cold 5 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes.
-
The supernatant is collected and centrifuged at 40,000 x g for 20 minutes.
-
The resulting pellet is resuspended in buffer and the centrifugation is repeated three more times.
-
The final pellet is resuspended in 5 mM Tris-HCl buffer and stored at -80°C.
-
-
Binding Assay:
-
Incubate rat forebrain membranes (approximately 100-200 µg of protein) with 5 nM [³H]MK-801.
-
The incubation buffer is 5 mM Tris-HCl (pH 7.4).
-
Add varying concentrations of Ro 25-6981 or other competing ligands.
-
Incubate for 120-180 minutes at room temperature (25°C).
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters three times with ice-cold buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801 (10 µM).
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is a generalized method for expressing recombinant NMDA receptors and recording their currents.
-
Oocyte Preparation and Injection:
-
Harvest oocytes from female Xenopus laevis.
-
Treat with collagenase to remove the follicular layer.
-
Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4). Mg²⁺ is typically omitted to prevent voltage-dependent block.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).
-
Voltage-clamp the oocyte at a holding potential of -40 to -70 mV.
-
Apply agonists (e.g., 100 µM glutamate and 10 µM glycine) to elicit NMDA receptor currents.
-
After obtaining a stable baseline current, co-apply varying concentrations of Ro 25-6981 with the agonists to determine its inhibitory effect.
-
Record and analyze the currents using appropriate software to determine IC₅₀ values.
-
Neuroprotection Assay in Cultured Cortical Neurons
This protocol describes a method to assess the neuroprotective effects of Ro 25-6981 against glutamate-induced excitotoxicity.
-
Cell Culture:
-
Prepare primary cortical neuronal cultures from embryonic day 18 (E18) rat embryos.
-
Plate dissociated neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and Glutamax.
-
Maintain cultures for 12-14 days in vitro before experimentation.
-
-
Excitotoxicity Assay:
-
Pre-treat the neuronal cultures with varying concentrations of Ro 25-6981 for a specified period (e.g., 30 minutes).
-
Expose the cultures to a toxic concentration of glutamate (e.g., 100-300 µM) for a defined duration (e.g., 16 hours).
-
Remove the glutamate-containing medium and replace it with fresh culture medium.
-
Incubate for an additional 24 hours.
-
Assess cell viability using a suitable method, such as the MTT assay or by counting surviving neurons after staining with a live/dead cell stain.
-
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This is a widely used model to study Parkinson's disease and evaluate potential therapeutics.
-
Lesion Induction:
-
Anesthetize adult male Sprague-Dawley or Wistar rats.
-
Using a stereotaxic frame, unilaterally inject 6-OHDA into the medial forebrain bundle (MFB).
-
To protect noradrenergic neurons, pre-treat the animals with desipramine.
-
Allow the animals to recover for at least 2-3 weeks to allow for the full development of the dopaminergic lesion.
-
-
Behavioral Testing:
-
Confirm the lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine. A robust contralateral rotation indicates a successful lesion.
-
Administer Ro 25-6981 (e.g., via intraperitoneal injection) at various doses.
-
Monitor and quantify the rotational behavior (number of full 360° turns) over a set period (e.g., 60-90 minutes).
-
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is commonly used to screen for anticonvulsant drugs.
-
Seizure Induction:
-
Use infantile (e.g., postnatal day 12) or adult rats.
-
Administer Ro 25-6981 via intraperitoneal (i.p.) injection at the desired doses (e.g., 1, 3, 10 mg/kg).
-
After a pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 100 mg/kg, subcutaneous).
-
-
Behavioral Observation:
-
Immediately after PTZ injection, place the animal in an observation chamber.
-
Observe and score the seizure activity for a defined period (e.g., 30 minutes) using a standardized scale (e.g., Racine scale).
-
Record the latency to the first seizure and the severity and duration of the seizures.
-
Conclusion
Ro 25-6981 has proven to be an invaluable pharmacological tool for elucidating the multifaceted roles of the GluN2B subunit in the central nervous system. Its high potency and selectivity have enabled researchers to dissect the specific contributions of GluN2B-containing NMDA receptors in synaptic plasticity, neuronal survival, and the pathophysiology of various neurological disorders. The extensive in vitro and in vivo characterization of Ro 25-6981 has not only advanced our fundamental understanding of NMDA receptor biology but also continues to inform the development of novel, more selective therapeutic agents for a range of debilitating brain disorders.
References
- 1. vlifesciences.com [vlifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro binding properties in rat brain of [3H]Ro 25-6981, a potent and selective antagonist of NMDA receptors containing NR2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ro 25-6981 Maleate for In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ro 25-6981 maleate is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the NR2B subunit.[1][2] This subunit specificity makes it a valuable tool for investigating the role of NR2B-containing NMDA receptors in various physiological and pathological processes within the central nervous system. Its use in preclinical mouse models has been instrumental in studies related to neuropathic pain, stroke, inflammation, and neurodegenerative diseases.[3][4][5] These notes provide a comprehensive guide to the recommended dosages, administration protocols, and mechanism of action for Ro 25-6981 in in vivo mouse studies.
Mechanism of Action: NR2B Antagonism
Ro 25-6981 exerts its effects by specifically blocking NMDA receptors that incorporate the GluN2B (formerly NR2B) subunit. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for numerous downstream signaling cascades involved in synaptic plasticity, learning, and memory. However, excessive activation and Ca²⁺ influx through NR2B-containing receptors, particularly those in extrasynaptic locations, are strongly implicated in excitotoxic cell death pathways. Ro 25-6981 selectively inhibits these NR2B-containing receptors, thereby modulating neuronal activity and offering neuroprotection in models of injury.
Caption: Ro 25-6981 selectively blocks the NR2B subunit of the NMDA receptor.
Recommended Dosages for In Vivo Mouse Studies
The optimal dosage of Ro 25-6981 is highly dependent on the administration route and the specific mouse model being used. Systemic administration (e.g., intraperitoneal) typically requires higher doses (in mg/kg) compared to central administration (e.g., intrathecal or intracerebroventricular), which uses much lower doses (in nmol or µg).
| Mouse Model | Administration Route | Dosage Range | Key Findings | Citation(s) |
| Inflammatory Pain | Intraperitoneal (i.p.) | 1 - 50 mg/kg | Dose-dependently reduced mechanical allodynia. 5 mg/kg was effective. | |
| Microinjection (ACC) | 1 µg / 0.5 µL | Significantly reduced mechanical allodynia. | ||
| Multiple Sclerosis (EAE) | Intraperitoneal (i.p.) | 3, 10, 25 mg/kg/day | 10 and 25 mg/kg doses improved neurological scores and reduced inflammation. | |
| Neuropathic Pain (CCI) | Intrathecal (i.t.) | 30, 100, 300 nmol | Attenuated thermal hyperalgesia, with a peak effect at 300 nmol. | |
| Neuropathic Pain | Intrathecal (i.t.) | 12.5, 25, 50 nmol | 25 and 50 nmol doses inhibited hyperalgesia. | |
| Stroke (Photothrombosis) | Intraperitoneal (i.p.) | 6 mg/kg | Ineffective in reducing infarct size when stroke was induced under anesthesia. | |
| Learning & Memory | Subcutaneous (s.c.) | 5 mg/kg | Disrupted reversal learning in the Morris water maze. | |
| Ischemia/Reperfusion (Rat model) | Intracerebroventricular (i.c.v) | 0.3, 0.6, 1.2 µg | Provided neuroprotection, with 0.6 µg being the most effective dose. | |
| Stroke (MCAO) (Rat model) | Intravenous (i.v.) | 6 mg/kg | Reduced total infarct volume by ~68% when given before stroke onset. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile 0.9% Saline
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (optional)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol for Systemic Administration (i.p., s.c.):
-
Weigh the required amount of this compound powder in a sterile tube.
-
For a saline-based solution, dissolve the powder in sterile 0.9% saline. A small amount of Tween (e.g., 0.3%) can be added to aid dissolution.
-
Vortex thoroughly until the powder is completely dissolved.
-
The final concentration should be calculated to ensure the desired dose is administered in a standard injection volume (e.g., 10 mL/kg body weight).
-
Example for a 5 mg/kg dose: For a 25g mouse, the required dose is 0.125 mg. If injecting 10 mL/kg (0.25 mL for a 25g mouse), the solution concentration should be 0.5 mg/mL.
-
Protocol for Central Administration (i.t.):
-
For intrathecal injections, Ro 25-6981 is often dissolved in 100% DMSO to ensure solubility for high concentrations in small volumes.
-
Weigh the powder and add the appropriate volume of DMSO to achieve the desired molarity (e.g., 100 nmol in 10 µL).
-
Vortex until fully dissolved. The solution should be prepared fresh before use.
Administration Protocol: Intraperitoneal (i.p.) Injection
This protocol describes a typical workflow for an in vivo study investigating the effect of Ro 25-6981 on a specific disease model.
Caption: A typical workflow for an in vivo mouse study using Ro 25-6981.
Procedure:
-
Animal Handling: Acclimatize mice to the laboratory environment for at least 7 days before the experiment. Handle mice gently to minimize stress.
-
Baseline Measurements: Perform any baseline behavioral or physiological tests before inducing the disease model.
-
Model Induction: Induce the specific pathology (e.g., chronic constriction injury for neuropathic pain, CFA injection for inflammation).
-
Drug Administration:
-
Gently restrain the mouse.
-
Using a sterile insulin syringe (e.g., 27-gauge), inject the prepared Ro 25-6981 or vehicle solution intraperitoneally into the lower right or left abdominal quadrant, avoiding the midline.
-
The timing of administration is critical. It can be prophylactic (before model induction), immediately after, or as a treatment for established symptoms, depending on the study design. For behavioral tests, the drug is often administered 30-60 minutes prior to testing.
-
-
Post-Treatment Assessment: Conduct behavioral tests (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia) at specified time points after drug administration.
Disclaimer: These protocols and dosage recommendations are intended as a guide. Researchers should consult original publications and optimize parameters for their specific experimental conditions and mouse strains. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. NMDA receptor antagonists ketamine and Ro25-6981 inhibit evoked release of glutamate in vivo in the subiculum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jneurosci.org [jneurosci.org]
- 4. brieflands.com [brieflands.com]
- 5. Frontiers | Induction of ischemic stroke in awake freely moving mice reveals that isoflurane anesthesia can mask the benefits of a neuroprotection therapy [frontiersin.org]
Application Notes and Protocols for Intraperitoneal Administration of Ro 25-6981 Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of Ro 25-6981 maleate, a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document includes detailed information on the compound's mechanism of action, solubility, and stability, along with a step-by-step protocol for its preparation and administration in preclinical research models. Quantitative data on dosages and their observed effects are summarized for easy reference. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the compound's biological context and the experimental process.
Introduction
Ro 25-6981 is a selective, activity-dependent antagonist of NMDA receptors containing the GluN2B subunit.[1][2] It exhibits high selectivity for GluN2B over GluN2A-containing receptors, making it a valuable tool for investigating the specific roles of these subunits in various physiological and pathological processes.[1][3] Ro 25-6981 has demonstrated neuroprotective properties in both in vitro and in vivo models and is frequently used in research related to neurodegenerative diseases, pain, and psychiatric disorders. Intraperitoneal injection is a common route of administration for this compound in animal studies.
Mechanism of Action
Ro 25-6981 acts as a negative allosteric modulator of the NMDA receptor, specifically targeting the GluN2B subunit. The NMDA receptor, a key player in excitatory synaptic transmission, is a heteromeric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The subunit composition determines the receptor's pharmacological and biophysical properties. By selectively blocking GluN2B-containing NMDA receptors, Ro 25-6981 allows for the targeted investigation of the roles of these specific receptor subtypes in neuronal function and disease. The blockade is activity-dependent, meaning it is more effective when the neuron is actively firing.
The downstream signaling cascades affected by the inhibition of GluN2B-containing NMDA receptors include the modulation of pathways involved in synaptic plasticity, such as the extracellular signal-regulated kinase (ERK) and p70S6 kinase (p70S6K) pathways.
Signaling Pathway Diagram
Caption: Signaling pathway of Ro 25-6981.
Quantitative Data
Table 1: Solubility and Stability of this compound
| Solvent | Maximum Concentration | Storage of Solutions |
| Water | 10 mM (with gentle warming) | Prepare fresh. Can be stored at -20°C for up to one month. |
| DMSO | 100 mM | Store at -20°C for up to one month or -80°C for up to 6 months. |
| Saline | 3 mg/mL | Prepare fresh before use. |
| 10% DMSO | Used as a vehicle for IP injection. | Prepare fresh before use. |
Note: It is recommended to equilibrate solutions to room temperature and ensure no precipitation before use. The solid form is hygroscopic and should be stored desiccated at room temperature.
Table 2: In Vivo Dosages and Effects via Intraperitoneal (IP) Injection in Rodent Models
| Animal Model | Dosage Range (IP) | Vehicle | Observed Effects | Reference |
| Rats | 1, 3, 10 mg/kg | Saline | Anticonvulsant effects against PTZ-induced seizures. | |
| Rats | 10 mg/kg | 10% DMSO | Antidepressant-like activity, increased phosphorylation of p70S6K and ERK in the prefrontal cortex. | |
| Rats | 0.39-12.5 mg/kg | Not specified | Antiparkinsonian activity in 6-OHDA-lesioned rats. | |
| Rats | 5.0 mg/kg | Saline | Improved spatial memory retraining. | |
| Mice | 3, 10 mg/kg | Not specified | Attenuated ketamine-induced impairment in cognitive flexibility. |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% physiological saline, 10% DMSO in sterile saline)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional, for dissolving in water)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (mg/kg), the weight of the animals, and the injection volume.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the vehicle: Add the appropriate volume of the chosen sterile vehicle to the powder.
-
For saline: Add the saline and vortex thoroughly. Gentle warming may be required to fully dissolve the compound. Allow the solution to cool to room temperature before injection.
-
For 10% DMSO: First, dissolve the this compound in a small amount of 100% DMSO, and then dilute it to the final concentration with sterile saline to achieve a 10% DMSO solution.
-
-
Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Visually inspect for any particulate matter.
-
Sterile filter (optional but recommended): To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube or vial.
-
Storage: It is recommended to prepare the solution fresh on the day of the experiment. If necessary, solutions can be stored at -20°C for up to one month. Before use, thaw the solution and bring it to room temperature, ensuring no precipitate is present.
Intraperitoneal Injection Procedure
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
Weigh the animal to accurately calculate the injection volume.
-
Handle the animal gently to minimize stress.
-
-
Restraint:
-
Properly restrain the animal to expose the abdomen. For a mouse or rat, this can be done by scruffing the neck and supporting the lower body to immobilize the head and torso.
-
-
Injection Site:
-
The injection should be administered into the lower right or left quadrant of the abdomen to avoid damaging internal organs such as the bladder, cecum, or liver.
-
-
Injection:
-
Tilt the animal's head downwards at a slight angle.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Slowly inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress, adverse reactions, or leakage from the injection site.
-
Experimental Workflow Diagram
References
Application Notes and Protocols for Ro 25-6981 Maleate in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 25-6981 maleate is a potent and highly selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. Its activity is dependent on receptor activation, making it a valuable tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors. This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology recordings, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
Ro 25-6981 acts as a negative allosteric modulator of GluN2B-containing NMDA receptors. It binds to the N-terminal domain of the GluN2B subunit, leading to a conformational change that reduces the channel's conductance without affecting the binding of the agonists glutamate and glycine. This results in a partial, non-competitive inhibition of NMDA receptor currents. The selectivity of Ro 25-6981 for GluN2B over other GluN2 subunits is remarkably high, with a greater than 5000-fold selectivity for GluN2B over GluN2A.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in vitro studies.
| Parameter | Value | Receptor Subunit Combination | Preparation | Reference |
| IC₅₀ | 9 nM (0.009 µM) | GluN1C/GluN2B | Cloned Receptors | |
| IC₅₀ | 52 µM | GluN1C/GluN2A | Cloned Receptors | |
| IC₅₀ | 17 nM (0.017 µM) | Rat NR1F/NR2B | Xenopus Oocytes | |
| IC₅₀ | 0.4 µM | - | Rat Cortical Neurons (Glutamate-induced neurotoxicity) | |
| IC₅₀ | 0.04 µM | - | Rat Cortical Neurons (Oxygen-glucose deprivation) |
Table 1: Inhibitory Concentrations (IC₅₀) of this compound
| Parameter | Value | Preparation | Reference |
| High-affinity site IC₅₀ | 3 nM (0.003 µM) | Rat forebrain membranes | |
| Low-affinity site IC₅₀ | 149 µM | Rat forebrain membranes |
Table 2: ³H-MK-801 Binding Inhibition by this compound
Experimental Protocols
Stock Solution Preparation
Materials:
-
This compound powder (Molecular Weight: 455.55 g/mol )
-
High-purity water (e.g., Milli-Q) or DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the product's molecular weight, calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).
-
For a 10 mM stock solution, dissolve 4.56 mg of this compound in 1 mL of water or DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.
-
On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the extracellular recording solution. Ensure the solution is at room temperature and free of precipitate before use.
Whole-Cell Patch-Clamp Recording Protocol
This protocol outlines the general steps for recording NMDA receptor-mediated currents and applying Ro 25-6981. Specific parameters may need to be optimized for the cell type and experimental question.
1. Cell Preparation:
-
Prepare acute brain slices or cultured neurons according to standard laboratory protocols. For brain slices, after sectioning, allow them to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.
2. Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 2 CaCl₂, 1.3 MgCl₂, 1.4 NaH₂PO₄, 26 NaHCO₃, 11 glucose. Bubble with 95% O₂ / 5% CO₂. The concentration of MgCl₂ can be reduced or omitted to relieve the voltage-dependent block of NMDA receptors at hyperpolarized potentials.
-
Internal Pipette Solution (in mM): 120 CsCH₃SO₃, 20 CsCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, 10 QX-314. Adjust pH to 7.2-7.3 with CsOH and osmolarity to 285-300 mOsm. Cesium and QX-314 are included to block potassium and sodium channels, respectively, to better isolate NMDA receptor currents.
3. Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.
-
Continuously perfuse the recording chamber with oxygenated aCSF at a rate of 1.5-2 mL/min.
4. Recording Procedure:
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the neuron in voltage-clamp mode at a holding potential of -70 mV to record AMPA receptor-mediated currents or at a positive potential (e.g., +40 mV) to relieve the Mg²⁺ block and record NMDA receptor-mediated currents.
-
Evoke synaptic currents using a stimulating electrode placed in a relevant afferent pathway.
5. Application of Ro 25-6981:
-
Prepare the desired concentration of Ro 25-6981 in aCSF. Common working concentrations range from 0.3 µM to 3 µM.
-
After obtaining a stable baseline of NMDA receptor-mediated currents, switch the perfusion to the aCSF containing Ro 25-6981.
-
Allow at least 10 minutes for the drug to equilibrate and exert its effect.
-
Record the currents in the presence of Ro 25-6981. The remaining current can be blocked by a non-selective NMDA receptor antagonist like D-AP5 (50 µM) to confirm that it is mediated by NMDA receptors.
6. Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) before and after the application of Ro 25-6981.
-
The percentage of inhibition can be calculated to quantify the contribution of GluN2B-containing NMDA receptors to the total NMDA current.
Mandatory Visualizations
Caption: Signaling pathway of the NMDA receptor and the inhibitory action of Ro 25-6981.
Caption: Experimental workflow for a patch-clamp experiment using Ro 25-6981.
Application Notes and Protocols for Ro 25-6981 Maleate in Rat Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 25-6981 maleate is a potent and highly selective, activity-dependent antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1][2][3][4] With an IC50 value of approximately 9 nM for GluN1C/GluN2B combinations, it demonstrates over 5000-fold selectivity compared to its activity at GluN1C/GluN2A-containing receptors (IC50 ≈ 52 µM). This specificity makes Ro 25-6981 an invaluable tool for dissecting the role of GluN2B-containing NMDA receptors in various physiological and pathological processes within the central nervous system.
In preclinical research involving rat models, Ro 25-6981 is widely utilized to investigate conditions such as depression, anxiety, epilepsy, and neuropathic pain, as well as to explore the mechanisms underlying learning, memory, and behavioral flexibility. Its administration has been shown to produce rapid antidepressant-like effects and neuroprotective actions in vivo and in vitro. These application notes provide a summary of quantitative data and detailed protocols for the use of this compound in behavioral studies in rats.
Data Presentation: Quantitative Summary
The following tables summarize dosages, administration routes, and observed behavioral outcomes for this compound in various rat models.
Table 1: Systemic (Intraperitoneal) Administration
| Behavioral Test | Rat Strain | Dose (mg/kg) | Vehicle | Key Findings |
| Forced Swim Test (FST) | Sprague-Dawley | 10 | 10% DMSO | A single dose normalized depressive-like behaviors. |
| Sucrose Intake Test (SIT) | Sprague-Dawley | 10 | 10% DMSO | A single dose normalized anhedonia-like behavior. |
| Pentylenetetrazol (PTZ)-induced Seizures | Wistar | 1, 3, 10 | Saline | Effective against seizures in infantile (P12) rats, but not juvenile (P25) rats. |
| Passive Avoidance Test | Wistar | 3, 10 | Saline | A single dose did not affect fear-related memories in juvenile (P25) rats. |
| Water Maze (Reversal Learning) | Long-Evans | 10 | Saline | Impaired the early phase of spatial reversal learning. |
| Water Maze (Set-Shifting) | Long-Evans | 10 | Saline | Had no effect on the ability to shift between spatial and motor strategies. |
| Methamphetamine Self-Administration (Extinction) | Sprague-Dawley | 6 | 1 part DMSO, 2 parts Saline | Injected post-session, did not significantly alter extinction of METH-seeking. |
| 6-OHDA-Lesioned Model (Rotational Behavior) | Not Specified | 0.39 - 12.5 | Not Specified | Dose-dependently induced contralateral rotations. |
Table 2: Central (Intracerebral) Administration
| Behavioral Test | Administration Site | Rat Strain | Dose | Vehicle | Key Findings |
| Visceral Hypersensitivity (CRD Threshold) | Anterior Cingulate Cortex (ACC) | Sprague-Dawley | 5µg/µL (1µL total) | 12% DMSO, 88% PBS | Injection into rostral ACC induced visceral hypersensitivity in normal rats. |
| Facial Formalin Test | Intracisternal | Sprague-Dawley | 12.5, 25, 50 µg | Saline | Suppressed nociceptive behavior in the second phase of the test. |
| Working Memory (Delayed Response Task) | Medial Prefrontal Cortex (mPFC) | Not Specified | 2, 6, 18 µg / 0.5 µl | aCSF | Failed to affect working memory performance. |
| Mechanical Allodynia | Intrathecal | Not Specified | 30, 100, 300 nmol | Not Specified | Attenuated oxaliplatin-induced mechanical allodynia. |
Signaling Pathways
Ro 25-6981 exerts its effects by blocking GluN2B-containing NMDA receptors, which modulates downstream intracellular signaling cascades crucial for neuroplasticity. The antidepressant-like activity, in particular, has been linked to the activation of pathways like the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) effector p70S6K. This activation is believed to promote the synthesis of synaptic proteins, contributing to its therapeutic effects.
Caption: Signaling pathway of Ro 25-6981.
Experimental Protocols
General Experimental Workflow
A typical workflow for a behavioral study in rats using Ro 25-6981 involves several key stages, from animal preparation to data analysis.
Caption: General workflow for rat behavioral studies.
Protocol 1: Forced Swim Test (FST)
This test is widely used to assess antidepressant-like activity in rodents.
1. Objective: To evaluate the effect of Ro 25-6981 on depressive-like behavior, measured by immobility time.
2. Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Male Sprague-Dawley rats
-
Plexiglas cylinders (40-50 cm high, 20 cm diameter)
-
Water (23-25°C), filled to a depth of 30 cm
-
Video recording equipment and analysis software
-
Syringes and needles for intraperitoneal (i.p.) injection
3. Procedure:
-
Day 1: Pre-test Session (Habituation)
-
Gently place each rat individually into a cylinder containing water for 15 minutes.
-
Remove the rat, dry it thoroughly with a towel, and return it to its home cage.
-
This session promotes a stable level of immobility during the subsequent test session.
-
-
Day 2: Test Session
-
Prepare this compound solution (e.g., 10 mg/kg) in the chosen vehicle. Prepare a vehicle-only solution for the control group.
-
Administer Ro 25-6981 or vehicle via i.p. injection.
-
Return the animals to their home cages for the pre-treatment period (typically 60 minutes).
-
After the pre-treatment time, place each rat individually into the swim cylinder for a 5-minute test session.
-
Record the entire session using a video camera.
-
After 5 minutes, remove the rat, dry it, and return it to its home cage.
-
4. Data Analysis:
-
Score the video recordings (often for the last 4 minutes of the 5-minute session) for time spent in the following behaviors:
-
Immobility: Floating motionless or making only small movements necessary to keep the head above water.
-
Swimming: Actively moving limbs and traversing the cylinder.
-
Climbing: Making active upward-directed movements with forepaws against the cylinder wall.
-
-
Compare the duration of immobility between the Ro 25-6981-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in immobility time is interpreted as an antidepressant-like effect.
Protocol 2: Passive Avoidance Test
This test assesses fear-related learning and memory.
1. Objective: To determine if Ro 25-6981 affects the acquisition or retention of a fear-motivated memory.
2. Materials:
-
This compound
-
Vehicle (e.g., Saline)
-
Juvenile (P25) Wistar rats
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, separated by a guillotine door; the dark chamber has an electrified grid floor).
-
Syringes and needles for i.p. injection.
3. Procedure:
-
Day 1: Training (Acquisition Trial)
-
Administer Ro 25-6981 (e.g., 3 or 10 mg/kg, i.p.) or vehicle 30 minutes before the training trial.
-
Place the rat in the light compartment of the apparatus, facing away from the door.
-
After an acclimatization period (e.g., 60 seconds), open the guillotine door.
-
When the rat enters the dark compartment with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).
-
Measure the latency to enter the dark compartment (step-through latency).
-
Immediately after the shock, remove the rat and return it to its home cage.
-
-
Day 2: Retention Test
-
Approximately 24 hours after training, place the rat back into the light compartment.
-
After the same acclimatization period, open the guillotine door.
-
Measure the step-through latency (the time it takes for the rat to enter the dark compartment).
-
Set a maximum cut-off time (e.g., 300 or 600 seconds). If the rat does not enter within this time, the trial is ended, and the rat is assigned the maximum score.
-
No foot shock is delivered during the retention test.
-
4. Data Analysis:
-
Compare the step-through latencies during the retention test between the Ro 25-6981-treated group and the vehicle control group.
-
A significantly longer latency in the retention test compared to the training trial indicates successful memory retention.
-
No significant difference in retention latency between the drug and vehicle groups suggests that Ro 25-6981, at the tested dose, does not impair fear memory consolidation or retrieval. Use non-parametric tests (e.g., Mann-Whitney U test) if data are not normally distributed, or ANOVA for multiple dose groups.
References
- 1. This compound salt, NR2B antagonist (CAS 1312991-76-6) | Abcam [abcam.com]
- 2. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
Application Notes and Protocols: Ro 25-6981 Maleate in Cultured Cortical Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ro 25-6981 maleate is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. Its high selectivity makes it an invaluable tool for dissecting the specific roles of GluN2B-containing NMDA receptors in neuronal function and pathology. In cultured cortical neurons, Ro 25-6981 is widely used to investigate mechanisms of excitotoxicity, synaptic plasticity, and intracellular signaling pathways.[1][2][3] These notes provide detailed protocols and data for the application of this compound in primary cortical neuron cultures.
Data Presentation
The following tables summarize the key quantitative data for this compound based on in vitro studies.
Table 1: Selectivity and Potency of this compound
| Parameter | Receptor/Condition | IC₅₀ Value | Reference |
| NMDA Receptor Blockade | GluN1C/GluN2B | 0.009 µM | |
| NMDA Receptor Blockade | GluN1C/GluN2A | 52 µM | |
| ³H-MK-801 Binding Inhibition (High Affinity) | Rat Forebrain Membranes | 0.003 µM | |
| ³H-MK-801 Binding Inhibition (Low Affinity) | Rat Forebrain Membranes | 149 µM |
Table 2: Neuroprotective Effects of this compound in Cultured Cortical Neurons
| Experimental Model | Treatment Conditions | IC₅₀ Value | Reference |
| Glutamate-induced Toxicity | 16-hour exposure to 300 µM glutamate | 0.4 µM | |
| Oxygen-Glucose Deprivation (OGD) | 60 minutes of OGD followed by 20 hours of recovery | 0.04 µM |
Table 3: Common Experimental Concentrations of this compound in Neuronal Cultures
| Application | Concentration Range | Incubation Time | Reference |
| Blockade of Extrasynaptic NMDA Receptors | 0.5 µM | 15 minutes pre-treatment | |
| Inhibition of NMDA-induced Necrosis | 0.5 µM | Co-treatment with NMDA | |
| Investigation of ERK Signaling | Not specified | Pre-treatment | |
| Blockade of Glutamate-induced Kv4.2 Downregulation | 0.5 µM | 15 minutes pre-treatment | |
| Study of Stretch Injury-induced Changes | 1 µM | Post-injury treatment |
Signaling Pathways
Ro 25-6981, by selectively blocking GluN2B-containing NMDA receptors, modulates several downstream signaling pathways crucial for neuronal survival and plasticity.
-
Excitotoxicity Pathway: GluN2B-containing NMDA receptors are strongly implicated in excitotoxic neuronal death. Their overactivation leads to excessive Ca²⁺ influx, triggering downstream neurotoxic cascades. Ro 25-6981 effectively mitigates this by preventing the initial Ca²⁺ overload.
-
ERK Signaling Pathway: The modulation of the Extracellular signal-Regulated Kinase (ERK) pathway by GluN2B receptors is complex and dependent on the developmental stage of the neurons. In mature cortical neurons, high concentrations of NMDA can inhibit ERK phosphorylation, an effect that is reversed by Ro 25-6981. This suggests that GluN2B subunits can be negatively coupled to the ERK signaling cascade.
-
mTOR Signaling Pathway: The mTOR (mammalian target of rapamycin) signaling pathway is another critical pathway affected by Ro 25-6981. Blockade of GluN2B receptors with Ro 25-6981 has been shown to activate mTOR signaling, leading to increased phosphorylation of its downstream effectors like p70S6K and 4E-BP1. This activation is associated with increased synthesis of synaptic proteins.
Visualizations
Caption: Mechanism of Ro 25-6981 at the GluN2B-containing NMDA receptor.
Caption: Downstream signaling effects of Ro 25-6981 in cortical neurons.
Caption: General experimental workflow for using Ro 25-6981.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Molecular Weight: 455.55 g/mol .
-
Solubility: Soluble to 10 mM in water with gentle warming and to 100 mM in DMSO.
-
Protocol:
-
To prepare a 10 mM stock solution in DMSO, add 219.5 µL of DMSO to 1 mg of this compound.
-
Vortex briefly to dissolve.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
For experiments, dilute the stock solution to the desired final concentration in the cell culture medium or appropriate buffer. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent toxicity.
-
2. Primary Cortical Neuron Culture
This is a generalized protocol. Specific details may vary based on the laboratory and source of the tissue.
-
Materials:
-
E18 rat embryos
-
Dissection medium (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Enzymatic digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and serum)
-
Maintenance medium (e.g., serum-free Neurobasal medium with B27 and GlutaMAX)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
-
Protocol:
-
Dissect cortices from E18 rat embryos in ice-cold dissection medium.
-
Mince the tissue and incubate with the enzymatic digestion solution according to the manufacturer's instructions (e.g., 20 minutes at 37°C).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells onto poly-lysine coated plates at a desired density in plating medium.
-
After 24 hours, replace the plating medium with maintenance medium.
-
Perform half-medium changes every 3-4 days.
-
Neurons are typically ready for experiments between 7 and 21 days in vitro (DIV).
-
3. Neuroprotection Assay against Glutamate Excitotoxicity
This protocol is based on the conditions described by Fischer et al. (1997).
-
Materials:
-
Mature cortical neuron cultures (e.g., DIV 12-14)
-
This compound stock solution
-
Glutamate stock solution
-
Cell viability assay kit (e.g., LDH cytotoxicity assay)
-
-
Protocol:
-
Prepare different concentrations of Ro 25-6981 by diluting the stock solution in the culture medium.
-
Pre-treat the neurons with the various concentrations of Ro 25-6981 for 15-30 minutes. Include a vehicle control (medium with the same final concentration of DMSO).
-
Add glutamate to a final concentration of 300 µM to the wells (except for the no-glutamate control).
-
Incubate the plates for 16 hours at 37°C in a CO₂ incubator.
-
After incubation, assess cell viability using an LDH assay or other suitable methods. The amount of LDH released into the medium is proportional to the number of dead cells.
-
Calculate the percentage of neuroprotection afforded by Ro 25-6981 at each concentration relative to the glutamate-only treated cells.
-
Plot the data to determine the IC₅₀ value.
-
4. Investigation of ERK Signaling Pathway Modulation
This protocol is designed to assess the effect of Ro 25-6981 on NMDA-induced changes in ERK phosphorylation.
-
Materials:
-
Mature cortical neuron cultures (e.g., DIV 14-16)
-
This compound stock solution
-
NMDA stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
-
Protocol:
-
Serum-starve the neurons for a few hours if necessary to reduce basal ERK phosphorylation.
-
Pre-treat the neurons with Ro 25-6981 (e.g., 0.5 µM) for 15-30 minutes.
-
Stimulate the neurons with NMDA (e.g., 30-100 µM) for a short period (e.g., 5-15 minutes).
-
Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western blotting using standard procedures.
-
Probe the membranes with anti-phospho-ERK and anti-total-ERK antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK. Compare the results between different treatment groups.
-
References
- 1. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. NMDA-induced ERK signalling is mediated by NR2B subunit in rat cortical neurons and switches from positive to negative depending on stage of development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intrathecal Administration of Ro 25-6981 Maleate for Pain Research
Introduction
Ro 25-6981 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2] NMDA receptors, particularly those containing the NR2B subunit, play a critical role in the central sensitization processes that underlie the development and maintenance of chronic pain states, including neuropathic and inflammatory pain.[3] Intrathecal administration allows for the direct delivery of Ro 25-6981 to the spinal cord, a key site for pain signal processing. This route of administration enables researchers to investigate the spinal mechanisms of pain and the therapeutic potential of NR2B antagonism while minimizing systemic side effects.[3][4] These notes provide an overview of the mechanism, applications, and protocols for the use of intrathecal Ro 25-6981 in preclinical pain research.
Mechanism of Action and Signaling Pathways
Noxious stimuli can lead to the activation of NMDA receptors in the dorsal horn of the spinal cord. This activation, particularly of NR2B-containing receptors, is a key event in triggering central sensitization, a state of neuronal hyperexcitability that manifests as hyperalgesia and allodynia. Ro 25-6981 selectively binds to and blocks the NR2B subunit, preventing glutamate-mediated channel opening and subsequent calcium influx.
This blockade disrupts downstream signaling cascades implicated in pain chronification. Key pathways affected include:
-
PSD-95 Interaction: Ro 25-6981 has been shown to inhibit the upregulation of Postsynaptic Density-95 (PSD-95) in the spinal dorsal horn. PSD-95 is a scaffolding protein that anchors NR2B receptors at the synapse and couples them to downstream signaling molecules. By disrupting the NR2B-PSD-95 interaction, Ro 25-6981 can attenuate pain signaling.
-
nNOS Activation: The activation of neuronal NR2B-containing NMDA receptors can lead to the activation of neuronal nitric oxide synthase (nNOS). The resulting production of nitric oxide (NO) contributes to neuroinflammation and pain hypersensitivity. Intrathecal Ro 25-6981 can block this NMDAR-nNOS pathway.
-
BDNF/TrkB Signaling: Brain-Derived Neurotrophic Factor (BDNF) acting on its receptor, TrkB, is involved in the development of neuropathic pain, partly through the activation of dorsal horn NMDA receptors. The analgesic effects of Ro 25-6981 suggest it can block this downstream component of BDNF-mediated pain signaling.
Data Presentation
The analgesic efficacy of intrathecally administered Ro 25-6981 has been quantified in various rodent models of pain.
Table 1: Effects of Intrathecal Ro 25-6981 in Rat Pain Models
| Pain Model | Doses Administered | Key Analgesic Effects | Behavioral Test | Reference(s) |
|---|---|---|---|---|
| Spinal Cord Injury (SCI) | 20, 50, 100, 200 nmol | Dose-dependent increase in mechanical nociceptive threshold without motor depression. | Paw Withdrawal Threshold (von Frey) | |
| Chronic Constriction Injury (CCI) | 30, 100, 300 nmol | Attenuation of thermal hyperalgesia; no significant effect on mechanical hyperalgesia. | Paw Withdrawal Latency (Thermal) | |
| Post-Operative (Incisional) Pain | 800 µg | Significant analgesic effects and attenuation of postoperative hyperalgesia. | Not Specified | |
| Oxaliplatin-Induced Neuropathy | 300 nmol | Reversal of established mechanical allodynia. | Paw Withdrawal Threshold (von Frey) |
| Spinal Nerve Ligation (SNL) | Not specified doses | Dose-dependently reduces allodynia. | Mechanical Allodynia Test | |
Table 2: Effects of Intrathecal Ro 25-6981 in Mouse Pain Models
| Pain Model | Doses Administered | Key Analgesic Effects | Behavioral Test | Reference(s) |
|---|
| mGluR-Mediated Hyperalgesia | 12.5, 25, 50 nmol | Dose-dependent inhibition of thermal hyperalgesia induced by (S)-3,5-DHPG. | Tail Immersion Test | |
Experimental Protocols
Successful intrathecal administration requires precision and adherence to established protocols. Below are methodologies for drug administration and a common pain model.
Protocol 1: Intrathecal Injection in Rodents (Direct Puncture Method)
This protocol describes a non-surgical method for acute intrathecal delivery to the lumbar spinal cord.
Materials:
-
Ro 25-6981 maleate salt
-
Vehicle (e.g., sterile 0.9% saline, DMSO)
-
30-gauge, 1/2-inch hypodermic needle connected to a 25 µL Hamilton syringe (for mice)
-
25-gauge needle for rats
-
Anesthesia (e.g., isoflurane)
-
Povidone-iodine and isopropanol wipes
-
Animal holding device or manual restraint
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Dilute to the final desired concentration immediately before use. The final injection volume should be 5-10 µL for mice and 10-50 µL for rats.
-
Animal Preparation: Anesthetize the animal lightly with isoflurane. Shave a small patch of fur over the lumbar region if necessary.
-
Positioning: Place the animal on a firm surface or in a restrainer. Palpate the back to identify the iliac crests. The space between the L5 and L6 vertebrae is approximately at this level and is the target for injection.
-
Injection:
-
Disinfect the skin over the injection site.
-
Insert the 30G (mouse) or 25G (rat) needle into the L5-L6 intervertebral space at a slight angle.
-
A characteristic tail flick or a slight jerk of the hind limbs upon entry into the subarachnoid space indicates correct needle placement.
-
Slowly inject the solution over 10-20 seconds.
-
Withdraw the needle smoothly.
-
-
Recovery: Monitor the animal until it has fully recovered from anesthesia. Check for any signs of motor impairment; Ro 25-6981 has been shown to be free of motor side effects at effective analgesic doses in several models.
Note: For chronic studies involving repeated injections, surgical implantation of an intrathecal catheter is recommended.
Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is widely used to induce neuropathic pain symptoms that are sensitive to NR2B antagonism.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, forceps, retractors)
-
4-0 or 5-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat or mouse and place it in a prone position. Shave and sterilize the skin of the midthigh on one side.
-
Sciatic Nerve Exposure: Make a small incision through the skin and fascia overlying the biceps femoris muscle. Gently separate the muscle fibers to expose the sciatic nerve.
-
Ligation: Proximal to the nerve's trifurcation, place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, with about 1 mm spacing between them.
-
Closure: The ligatures should be tightened until they just barely constrict the nerve, causing a slight twitch in the relevant muscles. The goal is to reduce blood flow without arresting it completely.
-
Wound Closure and Recovery: Close the muscle layer with sutures and the skin with wound clips. Administer post-operative analgesics as per institutional guidelines and allow the animal to recover. Pain-related behaviors typically develop within 7 days.
Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency of paw withdrawal from a noxious thermal stimulus, a common method for assessing the efficacy of Ro 25-6981 against thermal hypersensitivity.
Materials:
-
Plantar test apparatus (e.g., Hargreaves apparatus)
-
Plexiglass enclosures
Procedure:
-
Acclimation: Place the animal in a plexiglass enclosure on the glass surface of the apparatus. Allow it to acclimate for at least 15-20 minutes before testing begins.
-
Testing:
-
Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will start automatically.
-
The timer stops when the animal withdraws its paw. Record this time as the paw withdrawal latency (PWL).
-
To prevent tissue damage, a cut-off time (typically 20-30 seconds) is pre-set. If the animal does not respond by the cut-off time, the heat source shuts off automatically, and the cut-off time is recorded.
-
-
Data Collection:
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws.
-
Repeat the measurement 3-5 times for each paw, with at least a 5-minute interval between consecutive tests on the same paw.
-
Calculate the average PWL for each paw. A reduction in PWL in the ipsilateral paw compared to baseline or the contralateral paw indicates thermal hyperalgesia. The reversal of this reduction post-drug administration indicates an analgesic effect.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. psicothema.com [psicothema.com]
- 3. Effect of NMDA NR2B antagonist on neuropathic pain in two spinal cord injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting N-methyl-D-aspartate receptors for treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Ro 25-6981 Maleate in Combination with Neuropharmacological Agents
Application Notes
Introduction:
Ro 25-6981 is a potent and selective antagonist of the NMDA receptor, specifically targeting the GluN2B subunit.[1][2][3] This selectivity confers a unique pharmacological profile, making it a valuable tool for dissecting the role of GluN2B-containing NMDA receptors in various neurological and psychiatric processes. Recent research has highlighted its potential as a rapid-acting antidepressant, sharing some mechanistic similarities with ketamine, such as the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[4] Unlike ketamine, Ro 25-6981 may offer a more favorable side-effect profile, with reduced abuse liability. Furthermore, evidence suggests that Ro 25-6981 also inhibits monoamine transporters, indicating a dual mechanism of action that could contribute to both rapid and sustained antidepressant effects.
These notes provide an overview of experimental approaches for studying Ro 25-6981 in combination with other neuropharmacological agents to explore its therapeutic potential and underlying mechanisms. The protocols and data presented are synthesized from preclinical studies and are intended for research purposes.
Key Research Applications:
-
Investigating Synergistic Antidepressant Effects: Co-administration of Ro 25-6981 with traditional monoamine reuptake inhibitors (e.g., fluoxetine, desipramine) or other novel antidepressants can be explored to assess potential synergistic effects on behavioral models of depression.
-
Dissecting Glutamatergic and Monoaminergic Mechanisms: Combining Ro 25-6981 with selective agonists or antagonists of other neurotransmitter systems (e.g., AMPA receptors, dopamine receptors) can help elucidate the contribution of different signaling pathways to its behavioral and molecular effects.
-
Comparative Studies with Ketamine: Direct comparison of the effects of Ro 25-6981 and ketamine in various assays can shed light on the specific role of GluN2B antagonism versus broad NMDA receptor blockade in mediating rapid antidepressant actions.
-
Exploring Neuroprotective and Anti-inflammatory Properties: Investigating Ro 25-6981 in combination with agents relevant to neurodegenerative or neuroinflammatory conditions can reveal its potential in these therapeutic areas.
Data Presentation
Table 1: Behavioral Effects of Ro 25-6981 in Combination with Other Agents
| Agent(s) | Animal Model | Behavioral Test | Dose(s) | Key Findings | Reference |
| Ro 25-6981 | Zinc-Deficient Rats | Forced Swim Test (FST) | 10 mg/kg | Normalized depressive-like behavior. | |
| Ketamine | Zinc-Deficient Rats | Forced Swim Test (FST) | 10 mg/kg | Normalized depressive-like behavior. | |
| Ro 25-6981 | Zinc-Deficient Rats | Sucrose Intake Test (SIT) | 10 mg/kg | Normalized anhedonic-like behavior. | |
| Ketamine | Zinc-Deficient Rats | Sucrose Intake Test (SIT) | 10 mg/kg | No significant effect. | |
| Ro 25-6981 | Mice | Forced Swim Test (FST) | 10 mg/kg | Decreased immobility time. | |
| Ro 25-6981 + Rapamycin | Mice | Forced Swim Test (FST) | Ro: 10 mg/kg; Rapa: 0.2 nmol (ICV) | Rapamycin blocked the antidepressant-like effects of Ro 25-6981. | |
| Ro 25-6981 | MAOA KO Mice | Prepulse Inhibition (PPI) | 5 and 10 mg/kg | Reduced PPI at both doses. | |
| Ro 25-6981 | Wild-Type Mice | Prepulse Inhibition (PPI) | 5 and 10 mg/kg | Reduced PPI only at the 10 mg/kg dose. | |
| Ro 25-6981 + Nicotine | Rats | Locomotor Activity | Ro: 3 & 10 mg/kg; Nic: 0.1 & 0.6 mg/kg | Potentiated nicotine-stimulated locomotor activity. |
Table 2: Molecular Effects of Ro 25-6981 Administration
| Agent(s) | Brain Region | Molecular Target | Dose(s) | Key Findings | Reference |
| Ro 25-6981 | Prefrontal Cortex (PFC) | p-p70S6K | 10 mg/kg | Increased phosphorylation. | |
| Ro 25-6981 | Prefrontal Cortex (PFC) | p-ERK | 10 mg/kg | Increased phosphorylation. | |
| Ro 25-6981 | Prefrontal Cortex (PFC) | Synaptic Proteins (Arc, PSD95, GluR1, Synapsin I) | 10 mg/kg | Increased protein levels. | |
| Ro 25-6981 | Nucleus Accumbens | Dopamine Release | 10 mg/kg | Potentiated nicotine-induced dopamine release. |
Experimental Protocols
Protocol 1: Evaluation of Antidepressant-like Effects using the Forced Swim Test (FST)
Objective: To assess the antidepressant-like properties of Ro 25-6981, alone or in combination with other agents, by measuring the immobility time of rodents in an inescapable water tank.
Materials:
-
Ro 25-6981 maleate
-
Vehicle (e.g., 0.9% saline)
-
Co-administered neuropharmacological agent (and its vehicle)
-
Experimental animals (mice or rats)
-
Cylindrical water tanks (e.g., 25 cm height, 10 cm diameter for mice)
-
Water at 23-25°C
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1): Place each animal individually into the water tank filled to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm for mice) for a 15-minute pre-test session.
-
Drug Administration (Day 2): Administer Ro 25-6981 (e.g., 10 mg/kg, i.p.), the combination agent, or vehicle to the animals. The timing of administration should be based on the known pharmacokinetics of the compounds (e.g., 60 minutes before the test for Ro 25-6981).
-
Test Session (Day 2): Place the animals back into the water tanks for a 6-minute test session.
-
Data Analysis: Record the sessions and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with movement limited to that necessary to keep the head above water.
Protocol 2: Western Blot Analysis of mTOR Pathway Activation
Objective: To determine the effect of Ro 25-6981, alone or in combination, on the activation of the mTOR signaling pathway in specific brain regions.
Materials:
-
This compound and other test compounds
-
Experimental animals
-
Dissection tools
-
Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Drug Treatment and Tissue Collection: Administer the compounds to the animals as required. At a predetermined time point (e.g., 60 minutes post-injection), euthanize the animals and rapidly dissect the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Protein Extraction: Homogenize the tissue in ice-cold homogenization buffer and centrifuge to pellet cellular debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
- 4. Rapid and sustained antidepressant properties of an NMDA antagonist/monoamine reuptake inhibitor identified via transporter-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability of Ro 25-6981 Maleate in Aqueous Solutions for Long-Term Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ro 25-6981 maleate is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. Its activity-dependent blockade of these receptors has made it a valuable tool in neuroscience research, particularly in studies of neuroprotection, pain, and depression. For long-term in vitro and in vivo experiments, understanding the stability of this compound in aqueous solutions is critical for ensuring accurate and reproducible results. These application notes provide a summary of the available stability data and a generalized protocol for assessing the stability of this compound in aqueous solutions.
Data Presentation: Stability of this compound Solutions
| Storage Condition | Solvent | Recommended Maximum Storage Duration | Key Recommendations |
| Room Temperature | Aqueous Solution | Same day of preparation | It is strongly advised to prepare fresh solutions for immediate use to ensure potency. |
| -20°C | Aqueous Solution | Up to 1 month | For short-term storage, aliquot to avoid repeated freeze-thaw cycles. Before use, equilibrate the solution to room temperature and visually inspect for any precipitation.[1] |
| -80°C | DMSO Stock Solution | Up to 6 months | For long-term storage, preparing a concentrated stock solution in DMSO is recommended. This can then be diluted into aqueous buffers immediately before use. |
| Room Temperature | Solid (Powder) | Up to 12 months | The solid form of this compound is stable at room temperature when stored in a desiccated environment.[2][3] |
| 2-8°C | Solid (Powder) | Not specified | An alternative to room temperature storage for the solid compound, also under desiccated conditions. |
Experimental Protocols: Assessing the Aqueous Stability of this compound
The following is a generalized protocol for determining the stability of this compound in an aqueous solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Objective:
To quantify the degradation of this compound in an aqueous solution over a defined period under various storage conditions.
Materials:
-
This compound (solid)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade formic acid
-
Sterile microcentrifuge tubes or HPLC vials
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system equipped with a UV or PDA detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Temperature-controlled storage units (refrigerator, freezer, incubator)
Procedure:
-
Preparation of Aqueous Stock Solution: a. Accurately weigh a sufficient amount of this compound. b. Dissolve in HPLC-grade water to a final concentration of 10 mM. Gentle warming may be necessary to achieve complete dissolution.[2] c. This solution will serve as the t=0 time point.
-
Sample Aliquoting and Storage: a. Aliquot the stock solution into multiple labeled, sealed vials for each storage condition to be tested (e.g., 4°C, 25°C, and a control at -80°C). b. Prepare enough aliquots to cover all planned time points for the study (e.g., 1, 3, 7, 14, and 30 days).
-
HPLC Analysis: a. Mobile Phase Preparation: Prepare a mobile phase suitable for the separation of Ro 25-6981 and its potential degradants. A common starting point is a gradient elution using:
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile b. Chromatographic Conditions (Example):
- Column: C18 reversed-phase column
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically between 220-280 nm).
- Gradient: A linear gradient from 10% B to 90% B over 20 minutes, followed by a re-equilibration step. c. Analysis of Time Points: At each designated time point, retrieve one vial from each storage condition. Allow it to equilibrate to room temperature before injecting it into the HPLC system.
-
Data Interpretation: a. For each chromatogram, identify and integrate the peak corresponding to the intact this compound. b. Calculate the percentage of Ro 25-6981 remaining at each time point relative to the t=0 sample. c. Monitor for the appearance and growth of new peaks, which indicate degradation products. d. Plot the percentage of remaining this compound versus time for each storage condition to determine the degradation rate.
Visualization of Signaling Pathway and Experimental Workflow
References
Troubleshooting & Optimization
Off-target effects of Ro 25-6981 maleate at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 25-6981 maleate. The information focuses on potential off-target effects, particularly at high concentrations, to help ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
Ro 25-6981 is a potent and highly selective antagonist of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2B subunit.[1] It exhibits more than 5000-fold selectivity for GluN2B-containing receptors over those containing the GluN2A subunit.[1][2]
Q2: At what concentrations does this compound show significant off-target effects?
Off-target effects can become significant at concentrations that are substantially higher than the IC50 for GluN2B inhibition. Specifically, interactions with monoamine transporters and other receptors may be observed in the mid-nanomolar to micromolar range.
Q3: What are the known off-target interactions of Ro 25-6981 at high concentrations?
At higher concentrations, Ro 25-6981 has been shown to inhibit monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). It also has a notable affinity for the dopamine D4 receptor. While direct, high-affinity binding to other receptors is not well-documented, related compounds in the same structural class have shown activity at alpha-1 adrenergic receptors, sigma receptors, and the hERG channel, suggesting a potential for interaction at very high concentrations.
Q4: Can this compound affect neurotransmitter systems other than glutamate?
Yes. Due to its inhibitory effects on monoamine transporters at higher concentrations, Ro 25-6981 can functionally alter serotonergic, noradrenergic, and dopaminergic signaling. This is a critical consideration for in vivo studies or experiments with complex neural circuits where these neurotransmitter systems are active.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in animal locomotion or stereotyped behaviors not consistent with GluN2B antagonism. | Inhibition of the dopamine transporter (DAT) or interaction with the dopamine D4 receptor. | Lower the dose of Ro 25-6981 to a range more selective for GluN2B. Consider using a structurally unrelated GluN2B antagonist as a control. |
| Alterations in cardiovascular parameters (e.g., heart rate, blood pressure) in vivo. | Potential interaction with adrenergic receptors or the hERG channel, as seen with similar compounds. | Monitor cardiovascular parameters. If effects are observed, reduce the concentration of Ro 25-6981. |
| Unexplained changes in neuronal firing patterns that cannot be attributed to NMDA receptor blockade. | Inhibition of monoamine reuptake, leading to altered levels of serotonin, norepinephrine, or dopamine in the synaptic cleft. | Perform control experiments with selective monoamine reuptake inhibitors to determine if the observed effect is due to off-target activity. |
| Inconsistent results in long-term potentiation (LTP) or long-term depression (LTD) experiments. | At high concentrations, antagonism of GluN2A-containing NMDA receptors may occur, confounding the interpretation of synaptic plasticity results. | Titrate Ro 25-6981 to the lowest effective concentration for GluN2B antagonism. Confirm the specificity with a GluN2A-preferring antagonist. |
Quantitative Data on this compound Selectivity and Off-Target Affinity
Table 1: Potency at NMDA Receptor Subunits
| Target | IC50 (µM) | Reference |
| GluN1C/GluN2B | 0.009 | |
| GluN1C/GluN2A | 52 |
Table 2: Off-Target Binding Affinities
| Target | Ki (nM) | Reference |
| Dopamine D4 Receptor | 120 | |
| Norepinephrine Transporter (NET) | 365 | |
| Serotonin Transporter (SERT) | 670 | |
| Dopamine Transporter (DAT) | 3460 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol is a generalized method to determine the binding affinity of Ro 25-6981 for monoamine transporters.
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Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.
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Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).
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Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
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Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Activity
This protocol outlines a method to assess the inhibitory effect of Ro 25-6981 on the hERG potassium channel.
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Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
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Patch-Clamp Recording: Perform whole-cell patch-clamp recordings. Use a pipette solution and an external solution that isolate the hERG current.
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Voltage Protocol: Apply a voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV.
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Drug Application: After obtaining a stable baseline recording, perfuse the cells with increasing concentrations of this compound.
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Data Acquisition: Record the hERG tail current at each concentration.
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Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the baseline amplitude. Fit the concentration-response data to the Hill equation to determine the IC50 value.
Visualizations
Caption: Off-target interactions of Ro 25-6981 at high concentrations.
References
Potential psychotomimetic side effects of Ro 25-6981 maleate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ro 25-6981 maleate. The information is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high affinity for the GluN2B subunit.[1] Its mechanism of action involves the activity-dependent blockade of NMDA receptors containing the GluN2B subunit. This selectivity is in contrast to non-selective NMDA receptor antagonists like ketamine and MK-801.
Q2: What are the potential psychotomimetic side effects associated with Ro 25-6981 in preclinical studies?
Preclinical evidence regarding the psychotomimetic potential of Ro 25-6981 is mixed and appears to be context-dependent.
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Hyperactivity/Locomotor Effects: Some studies report that Ro 25-6981 does not induce hyperlocomotion, a behavioral correlate of psychosis in rodents, at doses effective in antidepressant models.[2] However, other studies indicate a mild increase in motor activity, though of a lesser magnitude than that produced by non-selective NMDA antagonists like dizocilpine.
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Stereotyped Behaviors: Ro 25-6981 alone has been reported to not induce stereotypies.[3] However, when co-administered with a GluN2A subunit antagonist (NVP-AAM077), marked stereotypies were observed, suggesting a potential for psychotomimetic effects when multiple NMDA receptor subunits are modulated.
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Prepulse Inhibition (PPI): In wild-type mice, only a higher dose of Ro 25-6981 (10 mg/kg) was found to elicit a significant deficit in PPI, a measure of sensorimotor gating that is disrupted in psychosis.[4][5] However, in a genetic mouse model with monoamine oxidase A (MAOA) deficiency, sensitivity to the PPI-disrupting effects of Ro 25-6981 was increased.
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Drug Discrimination: In a drug discrimination paradigm, a test for subjective drug effects, Ro 25-6981 fully generalized to the discriminative stimulus effects of ketamine, suggesting that it may produce similar subjective effects and could have the potential for psychotomimetic side effects.
Q3: Are there any clinical data on the psychotomimetic side effects of Ro 25-6981 in humans?
Troubleshooting Guides
Issue: Unexpected Hyperactivity or Stereotyped Behaviors Observed in Rodent Models
Potential Cause & Solution:
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Dosage: High doses of Ro 25-6981 may lead to off-target effects or more pronounced on-target effects that manifest as hyperactivity.
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Troubleshooting: Review your dosage and consider performing a dose-response study to identify the optimal dose for your experimental endpoint without inducing motor stimulation. Refer to the dose-response data in the tables below.
-
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Animal Model: The genetic background and specific animal model can influence the behavioral response to Ro 25-6981. For example, MAOA knockout mice show increased sensitivity to the disruptive effects of Ro 25-6981 on prepulse inhibition.
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Troubleshooting: Carefully consider the characteristics of your chosen animal model. If using a genetically modified strain, be aware of potential interactions with the glutamatergic system.
-
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Concomitant Treatments: Co-administration of other compounds, particularly those affecting NMDA receptor function (e.g., GluN2A antagonists), can unmask or potentiate psychotomimetic-like behaviors.
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Troubleshooting: If using a combination therapy, run control groups for each compound individually to assess their independent effects and potential for interaction.
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Issue: Discrepancies in Prepulse Inhibition (PPI) Results
Potential Cause & Solution:
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Acoustic Startle Response: A compromised startle response can affect the interpretation of PPI data.
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Troubleshooting: Ensure that your experimental animals exhibit a robust and consistent acoustic startle response before proceeding with PPI testing. Analyze startle habituation within and between sessions.
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Experimental Parameters: The intensity of the prepulse and startle stimuli, as well as the inter-stimulus interval, can significantly impact PPI.
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Troubleshooting: Standardize and clearly report all PPI parameters. Refer to the detailed experimental protocols for recommended parameters.
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Animal Strain and Sex: Different rodent strains and sexes can exhibit baseline differences in PPI and may respond differently to pharmacological challenges.
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Troubleshooting: Use a consistent strain and sex of animals throughout your study. Report these details in your methodology.
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Data Presentation
Table 1: Summary of Preclinical Studies on Psychotomimetic-like Effects of Ro 25-6981
| Behavioral Assay | Species/Strain | Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Locomotor Activity | Rat | 10 | No significant increase in locomotor activity. | |
| Rat | 1, 3, 10 | No hyperactivity observed. | ||
| Mouse (wild-type) | 5, 10 | Mild increase in motor activity (less than dizocilpine). | ||
| Stereotypy | Rat | 3, 10 | No effect on stereotypy when administered alone. | |
| Rat | N/A | Marked stereotypies when combined with a GluN2A antagonist. | ||
| Prepulse Inhibition (PPI) | Mouse (wild-type) | 5, 10 | Significant deficit only at 10 mg/kg. | |
| Mouse (MAOA KO) | 5, 10 | Significant deficits at both doses. | ||
| Drug Discrimination | Rat | 1.25 - 10 | Full generalization to ketamine. |
Experimental Protocols
Locomotor Activity Assessment
Objective: To assess the effect of Ro 25-6981 on spontaneous locomotor activity in rodents.
Methodology:
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Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video-tracking system.
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Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
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Drug Administration: Administer this compound or vehicle (e.g., saline, or a solution of DMSO and saline) via intraperitoneal (i.p.) injection. A typical dose range for assessing psychotomimetic-like effects is 5-10 mg/kg.
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Testing: Immediately after injection, place the animal in the center of the open-field arena.
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Data Collection: Record locomotor activity for a predefined period (e.g., 60 minutes). Key parameters to measure include:
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Total distance traveled
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Horizontal activity (number of beam breaks)
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Vertical activity (rearing)
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Time spent in the center versus the periphery of the arena
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Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of Ro 25-6981 with the vehicle control group.
Stereotypy Assessment
Objective: To quantify stereotyped behaviors induced by Ro 25-6981.
Methodology:
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Observation Cages: Place animals individually in standard transparent observation cages.
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Acclimation: Allow a brief habituation period (e.g., 10-15 minutes) in the observation cages.
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Drug Administration: Administer Ro 25-6981 or vehicle i.p.
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Observation Period: Observe the animals for a set duration (e.g., 60-120 minutes) starting immediately after injection.
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Scoring: Use a standardized rating scale to score the intensity of stereotyped behaviors at regular intervals (e.g., every 5-10 minutes). A common rating scale includes:
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0 = Asleep or stationary
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1 = Active
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2 = Intermittent sniffing, head movements
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3 = Continuous sniffing, head bobbing
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4 = Continuous licking, gnawing, or biting of the cage
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5 = Dyskinetic, non-purposeful movements
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Data Analysis: Analyze the stereotypy scores over time using appropriate statistical tests to compare treatment groups.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To measure sensorimotor gating deficits, a potential indicator of psychotomimetic activity.
Methodology:
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Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.
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Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
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Drug Administration: Administer Ro 25-6981 or vehicle i.p. 15-30 minutes before the test session.
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Test Session: The session consists of a series of trials:
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Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
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Prepulse-pulse trials: A non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) presented shortly before the startle pulse (e.g., 100 ms).
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No-stimulus trials: Background noise only, to measure baseline movement.
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Data Collection: Record the startle amplitude for each trial.
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Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle response on prepulse-pulse trials) / (startle response on pulse-alone trials)) * 100] Analyze the data using ANOVA to compare %PPI across different treatment groups and prepulse intensities.
Mandatory Visualizations
Caption: Experimental workflow for locomotor activity assessment.
Caption: Experimental workflow for prepulse inhibition (PPI) testing.
Caption: Simplified mTOR signaling pathway potentially modulated by Ro 25-6981.
References
- 1. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of GluN2B-containing NMDA receptors induces antidepressant-like effects lacking psychotomimetic action and neurotoxicity in the perinatal and adult rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
Solubility issues with Ro 25-6981 maleate and how to overcome them.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 25-6981 maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting receptors that contain the GluN2B (formerly NR2B) subunit.[1][2][3][4] It functions as a negative allosteric modulator and exhibits activity-dependent blockade. This selectivity makes it a valuable tool for studying the physiological and pathological roles of GluN2B-containing NMDA receptors. Its IC50 values are approximately 0.009 µM for GluN1C/GluN2B and 52 µM for GluN1C/GluN2A subunit combinations, demonstrating over 5000-fold selectivity.
Q2: What are the recommended storage conditions for this compound?
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Solid Form: this compound powder should be stored desiccated at room temperature or between 2-8°C. It is a hygroscopic solid, meaning it can absorb moisture from the air, which may cause it to become sticky. To prevent this, it is recommended to store the material in a tightly sealed container. The solid is stable for ambient temperature shipping.
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Solutions: Stock solutions should be prepared fresh for use whenever possible. If storage is necessary, it is recommended to aliquot the solution and store it at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. Before use, stored solutions should be equilibrated to room temperature, and you should ensure no precipitation has occurred.
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound.
This is a common issue that can be addressed by following proper solubilization protocols. The solubility of this compound can be influenced by the choice of solvent, temperature, and physical agitation.
Solubility Data Summary
| Solvent | Concentration | Remarks |
| Water | 10 mM | Gentle warming is recommended. |
| 2 mg/mL | A clear solution is formed with warming. | |
| 4 mg/mL (8.78 mM) | Sonication is recommended. | |
| 25 mM | ||
| DMSO | 100 mM | |
| 2 mg/mL | A clear solution is formed. | |
| 61 mg/mL (133.91 mM) | Sonication is recommended. | |
| >20 mg/mL |
Experimental Protocols: Solution Preparation
Protocol 1: Preparation of Aqueous Stock Solution (e.g., 10 mM)
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Weighing: Accurately weigh the required amount of this compound (Molecular Weight: ~455.55 g/mol , but always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis).
-
Solvent Addition: Add the calculated volume of high-purity water to the solid.
-
Dissolution:
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Vortex the solution to facilitate dissolution.
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If the solid does not fully dissolve, gently warm the solution (e.g., in a 37°C water bath) for a short period.
-
Alternatively, sonication can be used to aid dissolution.
-
-
Verification: Ensure the solution is clear and free of any precipitate before use.
Protocol 2: Preparation of DMSO Stock Solution (e.g., 100 mM)
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Weighing: Accurately weigh the required amount of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the solid.
-
Dissolution:
-
Vortex the solution thoroughly.
-
Sonication can be applied if necessary to achieve complete dissolution.
-
-
Storage: For long-term storage, aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Tip: When preparing aqueous solutions for cell-based assays or in vivo studies from a DMSO stock, it is recommended to first dilute the DMSO stock in a stepwise manner with your aqueous buffer or media. Direct dilution of a high-concentration DMSO stock into an aqueous medium can sometimes cause the compound to precipitate out of solution.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathways
Ro 25-6981, by selectively blocking GluN2B-containing NMDA receptors, modulates downstream signaling pathways implicated in neuroprotection, synaptic plasticity, and antidepressant effects. Key pathways affected include the mTOR and ERK signaling cascades.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of Ro 25-6981.
References
Optimizing Ro 25-6981 maleate concentration for maximal NMDA receptor blockade.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Ro 25-6981 maleate for maximal and selective blockade of GluN2B-containing NMDA receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ro 25-6981?
A1: Ro 25-6981 is a potent and highly selective negative allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. It exhibits a strong preference for receptors containing the GluN2B subunit.[1][2] Its blocking action is activity-dependent, meaning it is more effective when the NMDA receptor is activated by its agonists, glutamate and glycine.[2][3]
Q2: What is the selectivity of Ro 25-6981 for GluN2B-containing NMDA receptors?
A2: Ro 25-6981 displays exceptional selectivity for GluN2B-containing NMDA receptors over other subtypes. The IC50 value for GluN1C/GluN2B subunit combinations is approximately 0.009 µM, while for GluN1C/GluN2A combinations, it is around 52 µM, indicating a selectivity of over 5000-fold.[3]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in water up to 10 mM with gentle warming and in DMSO up to 100 mM. For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C for up to 1-3 months. Avoid repeated freeze-thaw cycles. For in vivo experiments, it is advisable to prepare fresh solutions daily.
Q4: Is the blockade by Ro 25-6981 reversible?
A4: The reversibility of Ro 25-6981's effects can depend on the experimental conditions and the duration of application. Some studies suggest that its potentiating effects on certain neuronal responses can be long-lasting and not easily reversible upon washout.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to facilitate experimental design and data interpretation.
Table 1: IC50 Values of Ro 25-6981 for Different NMDA Receptor Subtypes
| Receptor Subunit Combination | IC50 (µM) | Reference |
| GluN1C / GluN2B | 0.009 | |
| GluN1C / GluN2A | 52 |
Table 2: Effective Concentrations of Ro 25-6981 in In Vitro Neuroprotection Assays
| Experimental Model | Insult | Effective Concentration (µM) | Outcome | Reference |
| Cultured Cortical Neurons | Glutamate (300 µM, 16h) | 0.4 (IC50) | Neuroprotection | |
| Cultured Cortical Neurons | Oxygen-Glucose Deprivation (1h) | 0.04 (IC50) | Neuroprotection | |
| Cultured Hippocampal Neurons | NMDA (100 µM, 30 min) | 0.5 | Strong Neuroprotection |
Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing NMDA Receptor Blockade
This protocol describes how to measure the inhibitory effect of Ro 25-6981 on NMDA receptor-mediated currents in cultured neurons or brain slices.
1. Solutions and Reagents:
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Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 CaCl2, 1 MgSO4, 26 NaHCO3, 10 D-glucose. Bubble with 95% O2 / 5% CO2.
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Intracellular Solution (in mM): 135 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 0.1 CaCl2, 4 Na2-ATP, 0.4 Na-GTP. Adjust pH to 7.2-7.3 with CsOH.
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NMDA Receptor Agonists: NMDA (100 µM) and Glycine (10 µM).
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This compound Stock Solution: 10 mM in DMSO.
2. Procedure:
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Prepare brain slices or cultured neurons for recording.
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Establish a whole-cell patch-clamp configuration on a target neuron.
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Voltage-clamp the neuron at a holding potential of -70 mV.
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Perfuse the cell with aCSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABAA receptor antagonist (e.g., 10 µM bicuculline) to isolate NMDA receptor currents.
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To evoke NMDA receptor currents, apply a brief puff of aCSF containing NMDA and glycine or electrically stimulate presynaptic inputs while holding the postsynaptic neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block.
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Record baseline NMDA receptor-mediated currents.
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Bath-apply Ro 25-6981 at the desired concentration (e.g., 0.1 - 1 µM) for at least 10 minutes to allow for equilibration.
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Evoke and record NMDA receptor currents in the presence of Ro 25-6981.
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Wash out the drug by perfusing with aCSF and record recovery currents.
3. Data Analysis:
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Measure the peak amplitude of the NMDA receptor-mediated current before, during, and after Ro 25-6981 application.
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Calculate the percentage of inhibition caused by Ro 25-6981.
Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol details a method to assess the neuroprotective effects of Ro 25-6981 against glutamate-induced cell death in primary cortical neuron cultures.
1. Cell Culture and Reagents:
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Primary cortical neurons cultured on poly-D-lysine coated plates.
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Neurobasal medium supplemented with B27 and GlutaMAX.
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Glutamate Solution: 1 M stock solution in water, pH adjusted to 7.4.
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This compound Stock Solution: 10 mM in DMSO.
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MTT Reagent: 5 mg/mL in PBS.
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Solubilization Solution: 10% SDS in 0.01 M HCl.
2. Procedure:
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Plate primary cortical neurons and culture for 7-10 days.
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Pre-treat the neurons with various concentrations of Ro 25-6981 (e.g., 0.01 - 10 µM) for 1 hour.
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Induce excitotoxicity by adding glutamate to the culture medium to a final concentration of 100-300 µM.
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Incubate for 16-24 hours at 37°C.
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Assess cell viability using the MTT assay:
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Remove the culture medium.
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Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.
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Incubate for 4 hours at 37°C.
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Add 100 µL of solubilization solution to each well.
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Incubate overnight at 37°C to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
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Normalize the absorbance values to the control (untreated) wells to determine the percentage of cell viability.
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Plot a dose-response curve to determine the IC50 of Ro 25-6981 for neuroprotection.
Troubleshooting Guide
Issue 1: Lower than expected NMDA receptor blockade.
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Question: I am not observing the expected level of inhibition of NMDA receptor currents with Ro 25-6981. What could be the reason?
-
Answer:
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Insufficient Receptor Activation: Ro 25-6981 is an activity-dependent blocker. Ensure that the NMDA receptors are being sufficiently activated during your experiment. In electrophysiology, this can be achieved by using an appropriate concentration of NMDA and glycine or by using a stimulation protocol that ensures robust synaptic release of glutamate.
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Suboptimal Concentration: Verify the concentration of your Ro 25-6981 stock solution and ensure the final concentration in your experimental preparation is accurate.
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Receptor Subtype Expression: The expression of GluN2B subunits can vary depending on the brain region, developmental stage, and cell type. If your preparation has a low proportion of GluN2B-containing NMDA receptors, the overall blockade by Ro 25-6981 will be less pronounced.
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Issue 2: Unexpected or off-target effects.
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Question: I am observing effects that are not consistent with selective NMDA receptor blockade. Could Ro 25-6981 have off-target effects?
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Answer:
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Inhibition of Reverse Na+/Ca2+ Exchanger (NCX): At concentrations used for NMDA receptor blockade (e.g., 0.5 µM), Ro 25-6981 has been shown to inhibit the reverse mode of the Na+/Ca2+ exchanger. This can affect intracellular calcium dynamics independently of its action on NMDA receptors. Consider this potential off-target effect when interpreting your results, especially in experiments focused on calcium signaling.
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High Concentrations: At very high concentrations (>> 1 µM), the selectivity of Ro 25-6981 for GluN2B over other NMDA receptor subunits and other ion channels may decrease. It is crucial to use the lowest effective concentration to ensure maximal selectivity.
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Issue 3: Variability in experimental results.
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Question: My results with Ro 25-6981 are inconsistent across experiments. What factors could contribute to this variability?
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Answer:
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Solution Stability: Ensure that your stock solutions are stored properly and that you are using fresh dilutions for your experiments. The stability of Ro 25-6981 in aqueous solutions over long periods at room temperature may be limited.
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pH of Solutions: The activity of NMDA receptors and the potency of some antagonists can be sensitive to pH. Ensure that the pH of your experimental solutions is well-controlled.
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Health of the Preparation: The physiological state of your cells or tissue slices can significantly impact the results. Ensure your preparations are healthy and that experimental conditions are consistent.
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Visualizations
Caption: NMDA Receptor Signaling and Blockade by Ro 25-6981.
Caption: General Experimental Workflow for Assessing Ro 25-6981 Efficacy.
Caption: Troubleshooting Decision Tree for Ineffective Ro 25-6981 Blockade.
References
Interpreting unexpected behavioral outcomes after Ro 25-6981 maleate administration.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ro 25-6981 maleate in preclinical studies. The information is intended for scientists and drug development professionals to interpret unexpected behavioral outcomes and refine experimental designs.
Troubleshooting Guides
This section addresses specific unexpected behavioral outcomes that may be observed following Ro 25-6981 administration. Each issue is presented with potential causes and recommended troubleshooting steps.
Issue 1: Hyperactivity or Increased Locomotor Activity
You are investigating the neuroprotective effects of Ro 25-6981, but observe a significant increase in locomotor activity in the treated group compared to controls.
Potential Causes:
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Dose-dependent effects: Higher doses of Ro 25-6981 may lead to off-target effects or paradoxical stimulation.
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Interaction with other substances: Co-administration with other compounds, such as nicotine, can potentiate the effects of Ro 25-6981 on locomotor activity and dopamine release.[1]
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Unspecific stimulatory action: The compound itself may have a mild, non-specific stimulatory effect, leading to behaviors like ipsiversive circling in unilateral 6-hydroxydopamine (6-OHDA) lesioned rats.[2]
Troubleshooting Steps:
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Dose-Response Analysis: Conduct a dose-response study to determine the optimal dose that achieves the desired therapeutic effect without causing hyperactivity.
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Review Concomitant Medications: Carefully review all administered substances for potential interactions. If possible, conduct control experiments with each substance individually.
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Behavioral Characterization: In addition to general locomotor activity, score for specific behaviors such as circling, stereotypy, and rearing to better characterize the nature of the hyperactivity.
Issue 2: Impaired Performance in Cognitive Tasks
Your study aims to assess the antidepressant-like effects of Ro 25-6981, but you observe deficits in learning and memory tasks.
Potential Causes:
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Role of GluN2B in synaptic plasticity: GluN2B-containing NMDA receptors are crucial for certain forms of synaptic plasticity, and their blockade can impair specific cognitive functions.[3][4]
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Task-dependent effects: The cognitive impairment may be specific to the type of task. For example, spatial reversal learning may be more sensitive to Ro 25-6981 than set-shifting.[3]
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Off-target effects at higher doses: Supratherapeutic doses may lead to broader NMDA receptor antagonism or affect other neurotransmitter systems, causing cognitive disruption.
Troubleshooting Steps:
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Select Appropriate Cognitive Tasks: Choose cognitive assays that are less dependent on the specific functions mediated by GluN2B receptors if that is not the primary focus of your study.
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Dose Optimization: Titrate the dose of Ro 25-6981 to find a window that provides the desired antidepressant-like effects without significant cognitive impairment.
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Control for Sensorimotor Effects: Ensure that the observed cognitive deficits are not a result of impaired motor function or sensory perception by including appropriate control tasks.
Issue 3: Lack of Expected Anticonvulsant Effect
You are investigating the anticonvulsant properties of Ro 25-6981 in a seizure model, but the compound fails to protect against seizures.
Potential Causes:
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Age-dependent efficacy: The anticonvulsant effects of Ro 25-6981 can be age-dependent, with greater efficacy observed in younger animals due to higher expression of the GluN2B subunit early in development.
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Seizure model specificity: The efficacy of Ro 25-6981 can vary depending on the seizure model used. It has shown effectiveness against pentylenetetrazol (PTZ)-induced seizures, particularly the tonic phase of generalized tonic-clonic seizures.
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Pharmacokinetic issues: Inadequate brain penetration or rapid metabolism of the compound could lead to a lack of efficacy.
Troubleshooting Steps:
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Consider the Age of the Animals: Ensure the age of the experimental animals is appropriate for the expected mechanism of action of Ro 25-6981.
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Select a Suitable Seizure Model: Use a seizure model known to be sensitive to GluN2B antagonism.
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Verify Drug Delivery and Exposure: Confirm that the route of administration and dosage are sufficient to achieve therapeutic concentrations in the brain. Consider pharmacokinetic studies if persistent issues arise.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2B subunit. It acts as an activity-dependent channel blocker, meaning it is more effective at inhibiting receptors that are actively being stimulated by glutamate.
Q2: What are the expected behavioral outcomes of Ro 25-6981 administration?
A2: Based on its mechanism of action, Ro 25-6981 is expected to exhibit neuroprotective, antidepressant-like, and anticonvulsant effects. It has also shown potential in models of Parkinson's disease.
Q3: Are there any known off-target effects of Ro 25-6981?
A3: Ro 25-6981 is highly selective for GluN2B-containing NMDA receptors over those containing GluN2A, GluN2C, or GluN2D subunits. However, at very high concentrations, its selectivity may be reduced. It displays no significant activity at kainate/AMPA receptors or Na+ and Ca2+ channels at concentrations that show maximal neuroprotection.
Q4: How does Ro 25-6981 influence intracellular signaling pathways?
A4: The antidepressant-like activity of Ro 25-6981 is associated with the activation of intracellular signaling pathways, including the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR)/p70S6K pathways. These pathways are involved in the synthesis of synaptic proteins and neuroplasticity.
Q5: What is a typical dose range for Ro 25-6981 in preclinical studies?
A5: The dose of Ro 25-6981 can vary depending on the research question and animal model. Doses ranging from 1 to 10 mg/kg administered intraperitoneally (i.p.) have been used in studies investigating its anticonvulsant and antidepressant-like effects.
Data Presentation
Table 1: Anticonvulsant Effects of Ro 25-6981 in a PTZ-Induced Seizure Model in Infantile Rats (P12)
| Treatment Group | Seizure Severity Score (Mean) | Latency to GTCS (s, Mean) | Incidence of Tonic Phase of GTCS (%) |
| Vehicle | 5 | ~150 | 100% |
| Ro 25-6981 (1 mg/kg) | ~3.5 | ~200 | ~60% |
| Ro 25-6981 (3 mg/kg) | ~2.5 | ~300 | ~20% |
| Ro 25-6981 (10 mg/kg) | ~1.5 | ~400 | ~0% |
Data are approximated from graphical representations in the cited literature.
Table 2: Effects of Ro 25-6981 on Depressive-like Behavior in a Zinc-Deficient Rat Model
| Treatment Group | Immobility Time in Forced Swim Test (s, Mean) | Sucrose Preference (%) |
| Zinc Adequate + Vehicle | ~120 | ~80% |
| Zinc Deficient + Vehicle | ~200 | ~50% |
| Zinc Deficient + Ro 25-6981 (10 mg/kg) | ~100 | ~75% |
Data are approximated from graphical representations in the cited literature.
Experimental Protocols
Protocol 1: Assessment of Antidepressant-Like Activity in the Forced Swim Test (FST)
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Animals: Adult male rats are used.
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Drug Administration: this compound (10 mg/kg) or vehicle (e.g., 10% DMSO in saline) is administered via intraperitoneal (i.p.) injection 60 minutes before the test.
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Forced Swim Test Apparatus: A cylindrical tank (e.g., 40 cm height, 20 cm diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.
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Procedure:
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On the day of the test, each rat is placed individually into the swim cylinder for a 5-minute session.
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The session is video-recorded for later analysis.
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A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
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Data Analysis: The mean immobility time is calculated for each group and analyzed using appropriate statistical methods (e.g., t-test or ANOVA).
Protocol 2: Evaluation of Anticonvulsant Effects in the Pentylenetetrazol (PTZ) Seizure Model
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Animals: Infantile (e.g., Postnatal day 12) rats are used.
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Drug Administration: this compound (1, 3, or 10 mg/kg) or vehicle (saline) is administered i.p. 30 minutes before PTZ injection.
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Seizure Induction: PTZ is administered subcutaneously at a dose of 100 mg/kg.
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Behavioral Observation:
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Immediately after PTZ injection, animals are placed in an observation chamber.
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Behavior is observed for a set period (e.g., 30 minutes).
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Seizure activity is scored based on a standardized scale (e.g., Racine scale). Key parameters to measure include the latency to the first seizure, the severity of the seizures, and the incidence of generalized tonic-clonic seizures (GTCS).
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Data Analysis: Statistical comparisons are made between the vehicle and Ro 25-6981 treated groups for the various seizure parameters.
Visualizations
Caption: A generalized experimental workflow for behavioral studies involving Ro 25-6981.
Caption: Signaling pathway implicated in the antidepressant-like effects of Ro 25-6981.
References
Control experiments for validating Ro 25-6981 maleate's specificity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 25-6981 maleate. The following information will assist in designing and troubleshooting experiments to validate the specificity of this potent GluN2B-selective NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective, activity-dependent antagonist of N-methyl-D-aspartate (NMDA) receptors.[1][2] Its primary target is the GluN2B subunit, making it a valuable tool for studying the specific roles of GluN2B-containing NMDA receptors in various physiological and pathological processes.[1][2] It acts as a negative allosteric modulator.
Q2: How selective is Ro 25-6981 for GluN2B over other NMDA receptor subunits?
Ro 25-6981 exhibits high selectivity for the GluN2B subunit. The IC50 values (the concentration required to inhibit 50% of the receptor's response) demonstrate this selectivity clearly. For NMDA receptors composed of GluN1C/GluN2B subunits, the IC50 is approximately 0.009 µM (9 nM). In contrast, for receptors containing the GluN1C/GluN2A subunit, the IC50 is around 52 µM, indicating a selectivity of over 5000-fold for GluN2B over GluN2A.
Q3: What are some known off-target effects of Ro 25-6981?
While highly selective, high concentrations of Ro 25-6981 may lead to non-specific effects. Some studies have reported a mild, non-specific stimulatory action in vivo at higher doses. It is crucial to perform dose-response experiments to identify the optimal concentration that provides selective GluN2B antagonism without inducing off-target effects.
Q4: What are appropriate negative and positive controls to use in my experiments with Ro 25-6981?
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Negative Controls: The vehicle used to dissolve Ro 25-6981 (e.g., saline or phosphate-buffered saline - PBS) should be used as a negative control in both in vitro and in vivo experiments.
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Positive Controls/Reference Compounds:
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Non-selective NMDA Receptor Antagonists: Compounds like Memantine or MK-801 can be used to demonstrate the effect of general NMDA receptor blockade.
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Other Subunit-Selective Antagonists: To differentiate the effects of targeting different subunits, consider using:
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Ifenprodil: Another well-characterized GluN2B-selective antagonist.
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NVP-AAM077 (PEAQX): A GluN2A-preferring antagonist.
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CP-101,606: Another potent and selective GluN2B antagonist.
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Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of expected effect of Ro 25-6981 | 1. Absence or low expression of GluN2B subunits in the experimental model. | Confirm the presence of the GluN2B subunit in your cells or tissue using Western blotting or immunohistochemistry. |
| 2. Incorrect drug concentration. | Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. | |
| 3. Drug degradation. | Prepare fresh solutions of Ro 25-6981 for each experiment. Store the stock solution as recommended by the manufacturer. | |
| Ro 25-6981 appears to be non-selective | 1. Concentration is too high, leading to off-target effects. | Lower the concentration of Ro 25-6981. Refer to the IC50 values to select a concentration range that is selective for GluN2B. |
| 2. Presence of triheteromeric NMDA receptors (e.g., GluN1/GluN2A/GluN2B). | Be aware that the pharmacology of triheteromeric receptors can differ from diheteromeric receptors. Some studies suggest Ro 25-6981 has less effect on triheteromeric receptors. | |
| 3. Developmental changes in subunit expression. | NMDA receptor subunit expression changes with age. Ensure your experimental model's age is appropriate for studying GluN2B-mediated effects. | |
| Variability in experimental results | 1. Inconsistent experimental conditions. | Standardize all experimental parameters, including cell culture conditions, animal age and strain, and drug administration protocols. |
| 2. Issues with drug solubility. | Ensure Ro 25-6981 is fully dissolved in the vehicle. Gentle warming may be required for aqueous solutions. |
Quantitative Data Summary
Table 1: In Vitro Selectivity of this compound
| Receptor Subunit Combination | IC50 (µM) | Reference |
| GluN1C/GluN2B | 0.009 | |
| GluN1C/GluN2A | 52 |
Table 2: Example Electrophysiological Data for Pharmacological Isolation of NMDA Receptor Subunit Currents
| Brain Region | Neuronal Population | % of NMDAR-eEPSC blocked by Ro 25-6981 | % of NMDAR-eEPSC blocked by subsequent GluN2A antagonist (NVP-AAM077) | Reference |
| Medial Prefrontal Cortex (mPFC) | Layer 2/3 Pyramidal Neurons | 21.4 ± 5.5% | 78.6 ± 5.5% | |
| Cultured Cortical Neurons | Pyramidal Neurons | 72 ± 5% | 29 ± 5% (MPX-004) |
Key Experimental Protocols
Western Blotting for GluN2B Subunit Detection
Objective: To confirm the presence of the GluN2B protein in the experimental sample (cell lysate or tissue homogenate).
Methodology:
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Protein Extraction: Homogenize cells or tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the GluN2B subunit (commercially available from various suppliers) overnight at 4°C.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Repeat the washing step.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Electrophysiological Validation of Ro 25-6981 Specificity
Objective: To pharmacologically isolate and quantify the contribution of GluN2B-containing NMDA receptors to the total NMDA receptor-mediated current.
Methodology (Whole-Cell Patch-Clamp):
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Preparation: Prepare acute brain slices or cultured neurons for recording.
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Recording Setup: Obtain a whole-cell patch-clamp recording from a neuron of interest.
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Isolate NMDA Currents: Perfuse the cells with a solution containing antagonists for AMPA (e.g., NBQX) and GABA receptors to isolate glutamate-evoked currents. Evoke synaptic currents by stimulating afferent fibers.
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Baseline Recording: Record stable NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) at a positive holding potential (e.g., +40 mV) to relieve the magnesium block.
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Application of Ro 25-6981: Bath-apply Ro 25-6981 at a concentration known to be selective for GluN2B (e.g., 1-3 µM) and record the remaining NMDA receptor-mediated current. The reduction in current represents the contribution of GluN2B-containing receptors.
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Application of a GluN2A Antagonist: Subsequently, apply a GluN2A-preferring antagonist (e.g., NVP-AAM077, 0.4 µM) to block the remaining current, which is primarily mediated by GluN2A-containing receptors.
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Data Analysis: Calculate the percentage of the total NMDA current that is blocked by Ro 25-6981 and the GluN2A antagonist.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of a test compound for the GluN2B subunit.
Methodology:
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Membrane Preparation: Prepare cell membranes from a cell line expressing recombinant human GluN1 and GluN2B subunits or from brain tissue known to be rich in GluN2B (e.g., hippocampus or cortex).
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Incubation: In a multi-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled GluN2B-selective ligand, such as [³H]Ro 25-6981, and varying concentrations of the unlabeled test compound.
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Non-specific Binding: In a separate set of wells, add a high concentration of a known GluN2B antagonist (e.g., ifenprodil) to determine non-specific binding.
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Equilibrium: Incubate the plates to allow the binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
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Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
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Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: NMDA receptor signaling pathway with Ro 25-6981's site of action.
References
Technical Support Center: Ro 25-6981 Maleate Age-Dependent Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GluN2B-selective NMDA receptor antagonist, Ro 25-6981 maleate. The information is focused on its age-dependent effects observed in animal models.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected anticonvulsant effects of Ro 25-6981 in our juvenile rat model. Is this typical?
A1: Yes, this is a well-documented age-dependent effect. Ro 25-6981 exhibits significantly more potent anticonvulsant effects in infantile rats (e.g., postnatal day 12) compared to juvenile rats (e.g., postnatal day 25).[1][2] This is attributed to the predominant expression of the GluN2B subunit of the NMDA receptor in the immature brain.[1] In juvenile and adult animals, the anticonvulsant effects are often minimal or absent at similar dosages.[3][4]
Q2: What is the primary mechanism of action for Ro 25-6981's age-dependent effects?
A2: Ro 25-6981 is a potent and selective antagonist of NMDA receptors that contain the GluN2B subunit. The expression of the GluN2B subunit is highest during early postnatal development and declines with age. Consequently, the antagonist's efficacy is most pronounced in younger animals where GluN2B-containing NMDA receptors are more abundant.
Q3: Are there potential neurotoxic side effects associated with Ro 25-6981 administration in young animals?
A3: Studies have shown that Ro 25-6981, unlike non-selective NMDA receptor antagonists such as MK-801, does not appear to induce neurotoxicity in the perinatal or adult brain. Early-life exposure in rats did not negatively impact sensorimotor development, cognitive abilities, or emotionality later in life.
Q4: We are observing variability in the anticonvulsant response in our infantile rat pups. What could be the cause?
A4: Several factors could contribute to this variability. The biotransformation and excretion systems in infantile rats are less mature, and the blood-brain barrier is more permeable, which can lead to higher and more variable brain concentrations of the compound. Additionally, the specific seizure model and the intensity of the stimulus can influence the observed efficacy. Ensure strict adherence to a standardized experimental protocol to minimize variability.
Q5: Can Ro 25-6981 be used to study neuroprotection in age-dependent models of neurodegeneration?
A5: Yes, Ro 25-6981 has demonstrated neuroprotective effects both in vitro and in vivo. Given its mechanism of targeting GluN2B-mediated excitotoxicity, it is a valuable tool for investigating age-related differences in neuronal vulnerability to ischemic or excitotoxic insults.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of anticonvulsant effect in juvenile or adult models. | Age-dependent receptor expression. | Confirm the age of the animal model. The anticonvulsant effects are most prominent in infantile models (e.g., P12 rats). |
| Inconsistent results between animals of the same age. | Dosing or administration variability. Differences in seizure induction. | Ensure accurate and consistent dosing based on body weight. Standardize the seizure induction protocol (e.g., PTZ concentration, administration route, and timing). |
| Unexpected behavioral side effects. | Off-target effects at high doses. | Review the dosage. While generally having a good safety profile, high concentrations could lead to unforeseen effects. Consider running a dose-response curve. |
| Difficulty dissolving the compound. | Improper solvent. | This compound is soluble in physiological saline. For stock solutions, consult the manufacturer's guidelines. |
Quantitative Data Summary
Table 1: Age-Dependent Anticonvulsant Effects of Ro 25-6981 in a Pentylenetetrazol (PTZ) Seizure Model in Rats
| Age Group | Dose (mg/kg) | Seizure Parameter | Observation | Reference |
| Infantile (P12) | 1, 3, 10 | Tonic-clonic seizures | Effective in suppressing the tonic phase of generalized tonic-clonic seizures. | |
| Juvenile (P25) | 1, 3, 10 | Tonic-clonic seizures | Failed to show significant anticonvulsant effects. | |
| Infantile (P12) | 3 | Cortical afterdischarges (ADs) | Shortened the duration of ADs after high-intensity stimulation. | |
| Juvenile (P25) | 3 | Cortical afterdischarges (ADs) | No significant effect, only a tendency to shorten ADs. |
Experimental Protocols
Protocol 1: Assessment of Acute Anticonvulsant Effects of Ro 25-6981 in Infantile and Juvenile Rats
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Animals: Male Wistar albino rat pups at postnatal day 12 (P12, infantile) and P25 (juvenile).
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Compound Preparation: Dissolve this compound in physiological saline to a concentration of 3 mg/mL.
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Dosing: Administer Ro 25-6981 intraperitoneally (i.p.) at doses of 1, 3, or 10 mg/kg. The control group receives an equivalent volume of saline.
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Seizure Induction: 30 minutes after Ro 25-6981 or saline injection, induce seizures with a subcutaneous (s.c.) injection of pentylenetetrazol (PTZ). The dose of PTZ may need to be adjusted based on the age of the animals to reliably induce seizures (e.g., 100 mg/kg for P12 rats).
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Observation: Immediately after PTZ administration, place the animals in individual observation cages and record seizure activity for at least 30 minutes. Key parameters to measure include the latency to the first seizure, the type of seizure (e.g., clonic, tonic-clonic), and the duration of the seizures.
Protocol 2: Evaluation of Early-Life Exposure Effects on Later-Life Seizure Susceptibility
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Animals: Male Wistar albino rat pups.
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Chronic Dosing: Administer Ro 25-6981 (1 or 3 mg/kg/day, i.p.) or saline for five consecutive days, from P7 to P11.
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Washout Period: Allow for a washout period after the last injection.
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Seizure Susceptibility Testing: At P12 and P25, assess seizure susceptibility using the PTZ model as described in Protocol 1. This allows for the evaluation of any long-term effects of early-life drug exposure on seizure thresholds.
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Behavioral Analysis: In addition to seizure susceptibility, a battery of behavioral tests can be conducted between P12 and early adulthood (P60) to assess sensorimotor functions, motor coordination, emotional behavior, and cognitive abilities.
Visualizations
Caption: Workflow for assessing age-dependent anticonvulsant effects.
Caption: Ro 25-6981 selectively blocks the GluN2B subunit of NMDA receptors.
References
- 1. The GluN2B-Selective Antagonist Ro 25-6981 Is Effective against PTZ-Induced Seizures and Safe for Further Development in Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Different action of a specific NR2B/NMDA antagonist Ro 25-6981 on cortical evoked potentials and epileptic afterdischarges in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Ro 25-6981 Maleate and Locomotor Activity in Rodents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Ro 25-6981 maleate on locomotor activity in rodents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the NMDA receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1] It acts as an activity-dependent blocker, meaning its inhibitory effect is more pronounced when the NMDA receptor is activated by its agonists, glutamate and glycine.[1] Its high selectivity for the GluN2B subunit makes it a valuable tool for investigating the specific roles of this subunit in various physiological and pathological processes.
Q2: What is the general effect of this compound on locomotor activity in normal, healthy rodents?
A2: The effect of Ro 25-6981 on locomotor activity in normal rodents can be variable, with studies reporting increases, decreases, or no significant change. Some studies indicate that Ro 25-6981, when administered alone, does not significantly stimulate locomotion in normal rats. However, other research has observed a mild increase in motor activity. This variability may be attributed to differences in experimental conditions, rodent species or strain, and dosage.
Q3: How does this compound interact with other substances to affect locomotor activity?
A3: Ro 25-6981 can potentiate the effects of other psychoactive substances on locomotor activity. For instance, it has been shown to enhance nicotine-stimulated locomotor activity and dopamine release in the nucleus accumbens of rats, even when administered at doses that have no effect on their own.
Q4: What are the known signaling pathways modulated by Ro 25-6981 that might influence locomotor activity?
A4: The antidepressant-like effects of Ro 25-6981 have been associated with the activation of intracellular signaling pathways such as the extracellular regulated kinase (ERK) and mTOR/p70S6K pathways. These pathways are crucial for neuroplasticity and the synthesis of synaptic proteins. While the direct link between these specific pathways and the modulation of locomotor activity by Ro 25-6981 is still under investigation, they are known to play a role in neuronal function that can influence motor control.
Troubleshooting Guides
Issue 1: Unexpected Increase in Locomotor Activity
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Possible Cause: While some studies report no change, an increase in locomotor activity has been observed. This could be a genuine drug effect depending on the specific experimental parameters.
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Troubleshooting Steps:
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Verify Dosage: Ensure the correct dose was administered. Higher doses may be more likely to induce hyperactivity.
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Review Acclimation Period: Insufficient acclimation of the animals to the testing environment can lead to novelty-induced hyperactivity, which might be confounded with a drug effect.
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Check Animal Strain: Different rodent strains can exhibit varying sensitivities to NMDA receptor antagonists.
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Control for Environmental Stimuli: Ensure the testing environment is free from sudden noises or changes in lighting that could startle the animals and increase activity.
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Issue 2: No Significant Change in Locomotor Activity Observed
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Possible Cause: This is a commonly reported finding when Ro 25-6981 is administered alone in normal animals.
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Troubleshooting Steps:
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Confirm Drug Activity: If possible, run a positive control experiment where Ro 25-6981 is known to have an effect (e.g., in a model of Parkinson's disease or in combination with nicotine) to confirm the bioactivity of your compound.
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Evaluate Behavioral Paradigm: The chosen behavioral test may not be sensitive enough to detect subtle changes in locomotor activity. Consider using a more challenging or nuanced motor task.
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Assess Dosage: The dose might be too low to elicit a locomotor response. A dose-response study may be necessary.
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Issue 3: High Variability in Locomotor Data Between Subjects
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Possible Cause: Inter-individual differences in metabolism, receptor expression, or stress levels can contribute to variability.
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Troubleshooting Steps:
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Increase Sample Size: A larger number of animals per group will increase the statistical power to detect a true effect.
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Standardize Handling Procedures: Consistent and gentle handling of the animals can reduce stress-induced variability in behavior.
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Control for Circadian Rhythms: Test all animals at the same time of day to minimize variations due to their natural activity cycles.
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Data Presentation
Table 1: Summary of this compound's Effects on Locomotor Activity in Rodents
| Animal Model | Dosage (mg/kg) | Route of Administration | Effect on Locomotor Activity | Co-administered Substance | Reference |
| Normal Rats | 3 and 10 | i.p. | No effect when administered alone | Nicotine (0.1 or 0.6 mg/kg) | |
| Normal Rats | 0.39-12.5 | i.p. | No stimulation of locomotion | None | |
| Zinc-Deficient Rats | 10 | i.p. | Increasing trend in locomotor activity | None | |
| 6-OHDA-Lesioned Rats | 0.39-12.5 | i.p. | Induced contraversive rotations | None | |
| Normal Mice | 10 | i.p. | Hyperactivity in GluN1 mutant line, no effect in GluA1 or GluN2A lines, decreased in PSD-95 mutant line | None | |
| Rats | 1-30 | s.c. | Mild increase in motor activity | None |
Experimental Protocols
Protocol 1: Assessment of Ro 25-6981 on Spontaneous Locomotor Activity in Rats
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Animals: Male Wistar rats (250-300g).
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Housing: Housed in a temperature-controlled room with a 12-hour light/dark cycle, with ad libitum access to food and water.
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Drug Preparation: this compound is dissolved in physiological saline or 10% DMSO in physiological saline.
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Acclimation: On the day of the experiment, animals are transported to the testing room and allowed to acclimate for at least 60 minutes.
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Administration: Administer this compound (e.g., 10 mg/kg) or vehicle (saline or 10% DMSO) via intraperitoneal (i.p.) injection.
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Behavioral Testing: 30-60 minutes post-injection, place the rat in the center of an open-field arena (e.g., 100 cm x 100 cm).
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Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center) for a defined period (e.g., 10-30 minutes) using an automated video-tracking system.
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Data Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the drug-treated group with the vehicle-treated control group.
Visualizations
Caption: Experimental workflow for assessing locomotor activity.
Caption: Signaling pathway influenced by Ro 25-6981.
References
Technical Support Center: Ro 25-6981 Maleate and c-Fos Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Ro 25-6981 maleate to induce c-Fos expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the NMDA receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1][2] Its mechanism of action involves binding to the GluN2B subunit, thereby inhibiting the function of NMDA receptors that contain this particular subunit.[2] NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity and neurotransmission.[3][4] The subunit composition of NMDA receptors varies across different brain regions and developmental stages, which accounts for the specific effects of Ro 25-6981.
Q2: Does Ro 25-6981 induce c-Fos expression in the brain?
In adult rodents, Ro 25-6981 generally does not induce significant c-Fos expression in most brain regions. This is in stark contrast to non-selective NMDA receptor antagonists like MK-801 and ketamine, which are known to cause a robust induction of c-Fos in various cortical and limbic areas. Studies have shown that animals treated with Ro 25-6981 exhibit only a few scattered c-Fos-positive cells, similar to saline-treated control animals.
However, there is evidence of age-dependent effects. In pre-pubertal rats (postnatal day 16), Ro 25-6981 has been observed to induce c-Fos expression, which then diminishes to adult levels by postnatal day 40.
Q3: Why does Ro 25-6981 differ from MK-801 and ketamine in its effect on c-Fos expression?
The differential effect on c-Fos induction is attributed to their distinct mechanisms of action and receptor subtype selectivity. MK-801 and ketamine are non-competitive, open-channel blockers of the NMDA receptor, meaning they block the ion channel pore regardless of the subunit composition. In contrast, Ro 25-6981 is a selective antagonist for the GluN2B subunit. The expression of the GluN2B subunit is more restricted than other subunits like GluN2A. Therefore, Ro 25-6981 only blocks a subset of NMDA receptors in specific neurons, leading to a much-reduced impact on neuronal activation and subsequent c-Fos expression compared to the widespread inhibition caused by non-selective antagonists.
Q4: In which experimental contexts has the effect of Ro 25-6981 on c-Fos been studied?
The effect of Ro 25-6981 on c-Fos expression has been investigated in several contexts, including:
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Models of antidepressant action: To understand the neurobiological effects of potential rapid-acting antidepressants.
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Developmental studies: To examine the changing roles of NMDA receptor subunits during postnatal development.
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Interaction with other drugs: To investigate how Ro 25-6981 modulates the effects of other psychoactive compounds, such as dopamine D2 receptor antagonists (e.g., haloperidol and raclopride).
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Pain research: To explore its role in nociceptive pathways and pain-related aversion.
Q5: Are there any specific brain regions where Ro 25-6981 might have a subtle effect on c-Fos?
While generally considered not to induce widespread c-Fos, some studies suggest context-dependent and region-specific effects. For instance, when used to pretreat animals receiving dopamine antagonists like haloperidol, Ro 25-6981 can significantly reduce the number of c-Fos positive nuclei in the medial and lateral striatum. This indicates that GluN2B-containing NMDA receptors are involved in mediating the c-Fos expression induced by these other drugs.
Troubleshooting Guide
Issue: I am not observing the expected lack of c-Fos induction with Ro 25-6981 in my adult rodent model.
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Verify Drug Integrity and Dose:
-
Ensure the this compound is of high purity and has been stored correctly to prevent degradation.
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Confirm the accuracy of the administered dose. Doses used in published studies typically range from 6 to 10 mg/kg i.p.
-
-
Check Animal Age and Strain:
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As mentioned, age is a critical factor. Ensure you are using adult animals, as younger, pre-pubertal animals may show c-Fos induction.
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While major strain differences haven't been highlighted in the provided literature, it's a variable to consider. Most studies cited use C57BL/6 mice or Sprague-Dawley rats.
-
-
Review Experimental Protocol:
-
Timing of Perfusion: The time point for tissue collection after drug administration is crucial. For c-Fos protein expression, a 2-hour post-injection time is commonly used.
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Immunohistochemistry Protocol: Ensure your immunohistochemistry protocol is optimized. This includes proper fixation, antibody concentration, and signal amplification steps. Refer to the detailed experimental protocol below.
-
-
Consider Confounding Factors:
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Stress: Excessive handling or stressful injection procedures can sometimes lead to non-specific c-Fos expression.
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Co-administered substances: If Ro 25-6981 is given in combination with other drugs, the observed c-Fos expression may be an interaction effect.
-
Data Presentation
Table 1: Comparative c-Fos Induction by NMDA Receptor Antagonists in Adult Rodents
| Drug | Target | Dose (i.p.) | Brain Regions with Significant c-Fos Induction | Brain Regions with Minimal/No c-Fos Induction | Reference |
| MK-801 | Non-selective NMDA Receptor Channel Blocker | 0.2 mg/kg | Retrosplenial cortex, amygdala, midline thalamic nuclei | N/A | |
| Ketamine | Non-selective NMDA Receptor Channel Blocker | 10 mg/kg | Retrosplenial cortex, amygdala, midline thalamic nuclei | N/A | |
| Ro 25-6981 | GluN2B Subunit-Selective Antagonist | 10 mg/kg | Minimal/scattered cells | Retrosplenial cortex, amygdala, midline thalamic nuclei |
Experimental Protocols
Detailed Protocol for c-Fos Immunohistochemistry Following Ro 25-6981 Administration
This protocol is a synthesized methodology based on standard practices in the field.
1. Animal Preparation and Drug Administration:
-
Animals: Use adult male C57BL/6 mice or Sprague-Dawley rats. House animals in a controlled environment with ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline) to the desired concentration (e.g., 10 mg/kg).
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Administration: Administer Ro 25-6981 or vehicle via intraperitoneal (i.p.) injection.
2. Perfusion and Tissue Fixation:
-
Timing: Approximately 2 hours after the injection, deeply anesthetize the animals (e.g., with an overdose of sodium pentobarbital).
-
Perfusion: Perform transcardial perfusion, first with phosphate-buffered saline (PBS) to clear the blood, followed by a fixative solution of 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation: Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.
3. Tissue Sectioning:
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours).
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) using a cryostat or a freezing microtome.
4. Immunohistochemistry:
-
Washing: Rinse sections three times in PBS.
-
Endogenous Peroxidase Quenching: Incubate sections in 3% hydrogen peroxide in PBS for 15-30 minutes to block endogenous peroxidase activity.
-
Blocking: Incubate sections in a blocking solution (e.g., 5-10% normal goat serum with 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature to minimize non-specific antibody binding.
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Primary Antibody Incubation: Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:1000 dilution) in the blocking solution for 24-48 hours at 4°C.
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Secondary Antibody Incubation: After washing, incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
Signal Amplification: Wash the sections and then incubate with an avidin-biotin-peroxidase complex (ABC kit) according to the manufacturer's instructions.
-
Chromogenic Detection: Develop the signal by incubating the sections in a solution containing 3,3'-diaminobenzidine (DAB) and hydrogen peroxide. Monitor the reaction under a microscope and stop it by transferring the sections to PBS.
5. Mounting and Analysis:
-
Mount the stained sections onto gelatin-coated slides, dehydrate through an ethanol series, clear with xylene, and coverslip.
-
Analyze the sections using a light microscope and quantify c-Fos-positive cells in the regions of interest.
Mandatory Visualizations
Caption: Signaling pathway of Ro 25-6981 action.
Caption: Experimental workflow for c-Fos immunohistochemistry.
References
Minimizing variability in experiments using Ro 25-6981 maleate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments using Ro 25-6981 maleate.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Preparation
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitation can occur, especially when diluting stock solutions in aqueous buffers. Here are some steps to address this:
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Pre-warming: Before dilution, warm both the stock solution and the destination buffer (e.g., cell culture media, saline) to 37°C to prevent precipitation caused by temperature shock.[1]
-
Sonication: If precipitation occurs after dilution, gentle ultrasonic heating can help redissolve the compound.[1]
-
Solvent Choice: this compound is soluble in water (up to 10 mM with gentle warming) and DMSO (up to 100 mM).[2][3] For in vivo studies, dissolving in physiological saline is common.[4] For cellular assays, a DMSO stock is typical.
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Fresh Preparation: It is highly recommended to prepare and use solutions on the same day.
Q2: How should I store this compound powder and stock solutions to ensure stability?
A2: Proper storage is critical for maintaining the compound's integrity.
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Solid Form: The solid (powder) form of this compound is hydroscopic. It should be stored at room temperature, desiccated, and in a sealed container to prevent it from becoming sticky. The solid is stable for at least 4 years when stored at -20°C.
-
Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C for up to three months or at -80°C for over a year. Aqueous solutions should ideally be used fresh, but can be stored at -20°C for up to one month.
Q3: The physical appearance of the solid this compound has changed. Is it still usable?
A3: this compound is a hydroscopic solid, and contact with air may cause it to become sticky. While this should not affect the product's performance, it is recommended to store it in a sealed jar. If you have concerns about the integrity of the compound, it is best to use a fresh vial.
Experimental Design and Execution
Q4: I am observing high variability in my in vivo experimental results. What are the potential sources of this variability?
A4: Several factors can contribute to variability in in vivo studies with this compound:
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Age-Dependent Effects: The expression of the GluN2B subunit of the NMDA receptor is developmentally regulated, with higher expression in the immature brain. Consequently, the effects of Ro 25-6981 can be highly age-dependent. For example, it has shown more potent anticonvulsant effects in infant rats compared to juvenile rats.
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Route of Administration: The route of administration (e.g., intraperitoneal, intrathecal, intracisternal) will significantly impact the bioavailability and concentration of the compound in the central nervous system. Ensure consistent administration across all experimental subjects.
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Dose Selection: The dose of Ro 25-6981 can influence the observed effect. Dose-response studies are crucial to identify the optimal concentration for your specific experimental model.
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Animal Model: The specific animal model and its underlying pathology can influence the response to Ro 25-6981. For instance, its effects on seizure susceptibility can vary depending on the seizure induction model used.
Q5: My in vitro results are inconsistent. What should I check in my experimental setup?
A5: For in vitro experiments, consider the following to minimize variability:
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Activity-Dependent Blockade: Ro 25-6981 is an activity-dependent blocker of NMDA receptors. This means its inhibitory effect is more pronounced when the NMDA receptors are activated. Ensure that your experimental conditions provide a consistent level of receptor activation to achieve reproducible blockade.
-
Concentration and Incubation Time: Inconsistent results may stem from suboptimal concentrations or incubation times. It may be necessary to increase the incubation volume or extend the incubation time to observe a clear effect.
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Cell Line/Primary Culture Differences: The expression levels of GluN2B-containing NMDA receptors can vary between different cell lines or primary cultures. This inherent biological difference can lead to variability in the observed effects of Ro 25-6981.
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Presence of Modulators: The presence of other substances in the culture medium, such as polyamines like spermidine, can potentially influence the binding and efficacy of Ro 25-6981, although some studies suggest a minimal impact on its IC50 value.
Q6: I am not observing the expected neuroprotective effect of Ro 25-6981 in my neuronal culture model. What could be the reason?
A6: If the expected neuroprotective effect is absent, consider these points:
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Toxicity Model: The efficacy of Ro 25-6981 can depend on the specific neurotoxic insult. It has shown protection against glutamate toxicity and combined oxygen and glucose deprivation. Ensure your model involves excitotoxicity mediated by GluN2B-containing NMDA receptors.
-
Timing of Administration: For neuroprotection, the timing of Ro 25-6981 administration relative to the insult is critical. Pre-treatment is often more effective than post-treatment.
-
Opposing Effects of NMDA Receptor Subunits: In some models of ischemic injury, GluN2A and GluN2B subunits may have opposing effects on neuronal survival. While blockade of GluN2B is generally neuroprotective, the overall outcome can be complex.
Data Presentation
Pharmacological Properties of this compound
| Property | Value | Source |
| Mechanism of Action | Selective negative allosteric modulator (NAM) of GluN2B-containing NMDA receptors | |
| IC50 (GluN1C/GluN2B) | 9 nM (0.009 µM) | |
| IC50 (GluN1C/GluN2A) | 52 µM | |
| Selectivity (GluN2B vs. GluN2A) | >5000-fold | |
| Molecular Weight | 455.55 g/mol |
Solubility of this compound
| Solvent | Maximum Concentration | Notes | Source |
| Water | 10 mM | Requires gentle warming | |
| DMSO | 100 mM | ||
| Physiological Saline | 3 mg/mL | Used for in vivo injections | |
| 10% DMSO | - | Used for in vivo injections |
Experimental Protocols
In Vivo Anticonvulsant Activity Assessment in Rats
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Objective: To assess the age-dependent anticonvulsant effects of Ro 25-6981.
-
Animal Model: Infantile (P12) and juvenile (P25) Wistar rats.
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Drug Preparation: this compound was dissolved in physiological saline at a concentration of 3 mg/mL.
-
Administration:
-
Ro 25-6981 was administered via intraperitoneal (i.p.) injection at doses of 1, 3, and 10 mg/kg.
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30 minutes after Ro 25-6981 administration, seizures were induced with a subcutaneous (s.c.) injection of pentylenetetrazol (PTZ) at a dose of 100 mg/kg.
-
-
Parameters Measured:
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Seizure severity scored based on a standardized scale.
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Latency to the onset of generalized tonic-clonic seizures (GTCS).
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Incidence of the tonic phase of GTCS.
-
-
Expected Outcome: Ro 25-6981 is expected to be more effective in suppressing PTZ-induced seizures in infantile rats compared to juvenile rats.
In Vitro Electrophysiology in Brain Slices
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Objective: To measure the effect of Ro 25-6981 on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
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Preparation: Coronal brain slices containing the basolateral amygdala are prepared.
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Recording: Whole-cell patch-clamp recordings are performed from pyramidal neurons.
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Drug Application: Ro 25-6981 is bath-applied at a concentration of 0.5 µM.
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Data Analysis: The amplitude and decay kinetics of NMDA receptor EPSCs are measured before and during drug application.
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Expected Outcome: Ro 25-6981 is expected to inhibit the amplitude of NMDA receptor EPSCs, with a more pronounced effect at synapses with a higher proportion of GluN2B-containing receptors.
Visualizations
Caption: Mechanism of action of Ro 25-6981 at the NMDA receptor.
Caption: Troubleshooting workflow for minimizing experimental variability.
References
- 1. This compound | NMDA receptor antagonist | TargetMol [targetmol.com]
- 2. This compound | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
- 3. This compound | NMDA Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. The GluN2B-Selective Antagonist Ro 25-6981 Is Effective against PTZ-Induced Seizures and Safe for Further Development in Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ro 25-6981 Maleate and Ifenprodil: Efficacy as GluN2B-Selective NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists: Ro 25-6981 maleate and ifenprodil. Both compounds are widely utilized in neuroscience research to investigate the role of GluN2B-containing NMDA receptors in various physiological and pathological processes. This document synthesizes experimental data to highlight their relative potencies and therapeutic potential.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the inhibitory concentrations (IC50) and effective concentrations (EC50) of Ro 25-6981 and ifenprodil from various in vitro and in vivo experimental models. The data consistently demonstrates that Ro 25-6981 is a more potent antagonist of GluN2B-containing NMDA receptors than ifenprodil.
| In Vitro Efficacy: Inhibition of NMDA Receptor Subtypes | ||
| Compound | Assay | IC50 / EC50 (µM) |
| Ro 25-6981 | Inhibition of ³H-MK-801 binding to rat forebrain membranes (high-affinity site) | 0.003[1] |
| Blockade of NR1C/NR2B receptors in Xenopus oocytes | 0.009[1] | |
| Blockade of NR1C/NR2A receptors in Xenopus oocytes | 52[1] | |
| Inhibition of calcium influx in chicken embryo forebrain neurons | 0.06[2] | |
| Ifenprodil | Inhibition of NR1/NR2B receptors | 0.15[3] |
| Inhibition of calcium influx in chicken embryo forebrain neurons | 0.1 | |
| Inhibition of NR2A, NR2C, and NR2D subunits | >30 |
| Neuroprotective Efficacy | ||
| Compound | Experimental Model | IC50 (µM) |
| Ro 25-6981 | Protection against glutamate toxicity in cultured cortical neurons | 0.4 |
| Protection against oxygen-glucose deprivation in cultured cortical neurons | 0.04 | |
| Ifenprodil | Protection against glutamate-induced neurotoxicity in cultured hippocampal neurons | More potent than SL-82,0715, another NMDA antagonist |
| Anticonvulsant Efficacy | ||
| Compound | Experimental Model | Observation |
| Ro 25-6981 | PTZ-induced seizures in infantile rats | Effective in suppressing the tonic phase of generalized tonic-clonic seizures |
| Ifenprodil | PTZ-induced seizures in infantile rats | Less potent than Ro 25-6981 |
Experimental Protocols
In Vivo Model of Pentylenetetrazol (PTZ)-Induced Seizures in Infantile Rats
This protocol is adapted from studies evaluating the anticonvulsant effects of GluN2B-selective antagonists.
1. Animals:
-
Male Wistar rats at postnatal day 12 (P12).
-
Animals are housed with their dam under a 12-hour light/dark cycle with ad libitum access to food and water.
2. Drug Preparation and Administration:
-
This compound is dissolved in physiological saline to a concentration of 3 mg/mL.
-
The drug is administered intraperitoneally (i.p.) at doses of 1, 3, or 10 mg/kg.
-
Control animals receive an equivalent volume of saline.
3. Seizure Induction:
-
30 minutes after drug or vehicle administration, seizures are induced by a subcutaneous (s.c.) injection of PTZ (100 mg/kg).
4. Behavioral Observation and Scoring:
-
Immediately following PTZ injection, animals are placed in individual observation chambers.
-
Seizure activity is recorded for 30 minutes.
-
The latency to the first minimal seizure (forelimb clonus) and the incidence and latency of generalized tonic-clonic seizures are recorded.
-
Seizure severity can be scored using a standardized scale (e.g., Racine scale).
5. Data Analysis:
-
The effects of Ro 25-6981 on seizure latency, incidence, and severity are compared to the control group using appropriate statistical tests (e.g., ANOVA, chi-square test).
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol is a generalized procedure based on methodologies used to assess the neuroprotective effects of NMDA receptor antagonists.
1. Cell Culture:
-
Primary cortical or hippocampal neurons are prepared from embryonic day 18 rat fetuses.
-
Neurons are plated on poly-L-lysine-coated 96-well plates and maintained in a neurobasal medium supplemented with B27 and L-glutamine.
-
Cultures are maintained for at least 2 weeks before the experiment.
2. Treatment:
-
The culture medium is replaced with a buffer solution.
-
Neurons are pre-incubated with varying concentrations of Ro 25-6981 or ifenprodil for a specified period (e.g., 15-30 minutes).
-
Glutamate (e.g., 300 µM) is then added to induce excitotoxicity.
-
Control wells receive either vehicle or the antagonist alone.
3. Assessment of Cell Viability:
-
After a 16-24 hour incubation period with glutamate, cell viability is assessed.
-
A common method is the lactate dehydrogenase (LDH) assay, which measures the amount of LDH released into the culture medium from damaged cells.
-
Alternatively, cell viability can be assessed using assays such as the MTT assay or by fluorescent microscopy with cell viability dyes (e.g., calcein-AM and ethidium homodimer-1).
4. Data Analysis:
-
The neuroprotective effect is calculated as the percentage reduction in glutamate-induced cell death.
-
IC50 values are determined by plotting the percentage of neuroprotection against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: NMDA Receptor Signaling Pathway and Antagonist Action.
Caption: General Experimental Workflow for Efficacy Comparison.
References
A Comparative Guide to GluN2B-Selective NMDA Receptor Antagonists: Ro 25-6981 maleate vs. CP-101,606
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists: Ro 25-6981 maleate and CP-101,606 (also known as traxoprodil). The objective is to offer a comprehensive resource for evaluating their respective pharmacological profiles, supported by experimental data and detailed methodologies.
At a Glance: Key Differences and Performance
Ro 25-6981 and CP-101,606 are both potent and selective antagonists of NMDA receptors containing the GluN2B subunit. However, they exhibit a crucial difference in their binding mechanisms. Ro 25-6981 demonstrates high-affinity binding to GluN2B-containing receptors irrespective of the presence of other GluN2 subunits within the receptor complex. In contrast, the binding of CP-101,606 is significantly influenced by the composition of the receptor, showing a preference for diheteromeric GluN1/GluN2B receptors over triheteromeric receptors that also contain a GluN2A subunit.[1][2] This distinction may underlie differences in their in vivo effects and clinical profiles.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for Ro 25-6981 and CP-101,606, providing a direct comparison of their binding affinities, potencies, and pharmacokinetic properties.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Parameter | This compound | CP-101,606 | Notes |
| Binding Affinity (Ki or KD) | |||
| [3H]Ro 25-6981 binding (KD) | 3 nM (rat brain membranes)[3] | > Ro 25-6981[3] | Ro 25-6981 shows very high affinity for its binding site. |
| Potency (IC50) | |||
| GluN1/GluN2B | 9 nM[4] | 110 nM | Expressed in Xenopus oocytes. |
| GluN1/GluN2A | 52,000 nM (52 µM) | - | Expressed in Xenopus oocytes. |
| Selectivity (GluN2A/GluN2B IC50 Ratio) | >5000-fold | - | Demonstrates high selectivity for GluN2B over GluN2A. |
| 3H-MK-801 Binding Inhibition (IC50) | 3 nM (high-affinity site) | - | Measures inhibition of the open channel blocker MK-801. |
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | CP-101,606 | Species | Notes |
| Route of Administration | Intraperitoneal (i.p.), Intrathecal | Intravenous (i.v.), Intraperitoneal (i.p.) | Rat, Human | |
| Active Doses (in vivo) | 1-10 mg/kg (i.p.) | 0.05-1 mg/kg (monkeys), 20 mg/kg (i.p., rats) | Rat, Monkey | Effective doses vary depending on the animal model and endpoint. |
| Metabolism | - | Metabolized by Cytochrome P450 2D6 | Human |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Radioligand Binding Assay: [3H]MK-801 Inhibition
This assay is used to determine the potency of a compound in inhibiting the binding of the non-competitive NMDA receptor channel blocker, [3H]MK-801.
Materials:
-
Rat forebrain membranes
-
[3H]MK-801 (radioligand)
-
Test compounds (Ro 25-6981 or CP-101,606)
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine
-
Scintillation fluid and counter
Procedure:
-
Prepare rat forebrain membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of [3H]MK-801 in the presence of varying concentrations of the test compound.
-
Include glutamate and glycine in the incubation mixture to activate the NMDA receptors, which is necessary for [3H]MK-801 binding.
-
After incubation (e.g., 2 hours at room temperature), terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50 value) by non-linear regression analysis.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is employed to measure the effect of antagonists on NMDA receptor ion channel function.
Materials:
-
Xenopus laevis oocytes
-
cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B)
-
TEVC setup (amplifier, microelectrodes, perfusion system)
-
Recording solution (e.g., BaCl2-containing saline to block Ca2+-activated chloride currents)
-
Agonists (glutamate and glycine)
-
Test compounds (Ro 25-6981 or CP-101,606)
Procedure:
-
Inject Xenopus oocytes with cRNA encoding the desired NMDA receptor subunits.
-
Incubate the oocytes for 2-4 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the recording solution containing glutamate and glycine to elicit an inward current through the NMDA receptors.
-
Apply the test compound at various concentrations to the perfusion solution and measure the inhibition of the agonist-evoked current.
-
Determine the IC50 value for the antagonist by fitting the concentration-response data to a logistic equation.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and evaluation of Ro 25-6981 and CP-101,606.
Caption: GluN2B-NMDA receptor signaling pathway.
Caption: Drug discovery workflow for NMDA antagonists.
Caption: Differential binding of Ro 25-6981 and CP-101,606.
References
- 1. academic.oup.com [academic.oup.com]
- 2. NMDARs Containing NR2B Subunit Do Not Contribute to the LTP Form of Hippocampal Plasticity: In Vivo Pharmacological Evidence in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro binding properties in rat brain of [3H]Ro 25-6981, a potent and selective antagonist of NMDA receptors containing NR2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Selectivity of Ro 25-6981 Maleate for GluN2B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro 25-6981 maleate with other NMDA receptor antagonists to validate its in vivo selectivity for the GluN2B subunit. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support the objective assessment of Ro 25-6981's performance.
Quantitative Comparison of NMDA Receptor Antagonists
The in vivo selectivity of a compound is a critical determinant of its therapeutic potential and side-effect profile. This section summarizes the key quantitative parameters of this compound in comparison to other NMDA receptor antagonists with varying subunit selectivities.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Target Subunit | IC50 (GluN2B) | IC50 (GluN2A) | Selectivity Ratio (GluN2A/GluN2B) |
| Ro 25-6981 | GluN2B | 9 nM | 52,000 nM | ~5778 |
| Ifenprodil | GluN2B | 0.34 µM | 146 µM | ~429 |
| NVP-AAM077 (PEAQX) | GluN2A | 29,600 nM[1] | 270 nM[1] | 0.009 |
| MK-801 | Non-selective | - | - | - |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Behavioral Endpoint | ED50 / Effective Dose | Reference |
| Ro 25-6981 | Rat, PTZ-induced seizures | Anticonvulsant | 1, 3, 10 mg/kg (dose-dependent) | [2] |
| Ro 25-6981 | Mouse, Forced Swim Test | Antidepressant-like | 10 mg/kg | |
| Ro 25-6981 | Rat, 6-OHDA lesion | Antiparkinsonian | 0.39-12.5 mg/kg | |
| Ro 25-6981 | Rat, Formalin Test | Analgesic | 1 µ g/0.5 µL (intracortical) | |
| NVP-AAM077 | Mouse, Cerebral Ischemia | Neuroprotection | 10 mg/kg | |
| Ifenprodil | Rat, Diabetic Neuropathy | Anti-allodynic | - |
Table 3: Pharmacokinetic and Side-Effect Profile
| Compound | Brain Penetration | Reported Side Effects | Motor Impairment | Reference |
| Ro 25-6981 | High | Minimal at therapeutic doses | No significant impairment in rotarod test at 5 or 50 mg/kg | |
| NVP-AAM077 | Orally active | Potential for apoptosis at high concentrations | - | |
| Ifenprodil | - | Mild motor impairment | Observed in infantile and juvenile rats | |
| MK-801 | High | Hyperactivity, cognitive impairment | Impaired rotarod performance |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key in vivo experiments cited in this guide.
In Vivo Electrophysiology: Long-Term Potentiation (LTP) Inhibition Assay
This protocol is adapted from studies investigating the effect of NMDA receptor antagonists on synaptic plasticity.
-
Animal Preparation: Adult male rats are anesthetized, and stimulating and recording electrodes are implanted in the hippocampus.
-
Baseline Recording: Baseline synaptic responses (fEPSPs) are recorded for a stable period.
-
Drug Administration: Ro 25-6981 (e.g., 6 mg/kg, i.p.) or a comparator compound is administered systemically.
-
Induction of LTP: High-frequency stimulation (HFS) is delivered to the presynaptic pathway to induce LTP.
-
Post-HFS Recording: fEPSPs are recorded for an extended period to assess the magnitude and stability of LTP.
-
Data Analysis: The potentiation of the fEPSP slope is calculated and compared between drug-treated and vehicle-treated groups.
Behavioral Assay: Pentylenetetrazol (PTZ)-Induced Seizure Model
This protocol is used to assess the anticonvulsant activity of Ro 25-6981.
-
Animal Groups: Infantile or juvenile rats are divided into experimental groups receiving different doses of Ro 25-6981 (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.
-
Drug Administration: The compound is administered 30 minutes prior to seizure induction.
-
Seizure Induction: PTZ (100 mg/kg) is injected subcutaneously.
-
Behavioral Observation: Animals are observed for a set period, and the latency to and severity of seizures are scored based on a standardized scale (e.g., from myoclonic jerks to generalized tonic-clonic seizures).
-
Data Analysis: Seizure scores and latencies are compared between the different treatment groups.
Side-Effect Profile: Rotarod Test for Motor Coordination
This assay evaluates the potential for motor impairment, a common side effect of non-selective NMDA receptor antagonists.
-
Apparatus: A rotating rod apparatus with adjustable speed is used.
-
Training: Mice are trained to stay on the rotating rod at a constant speed.
-
Drug Administration: Ro 25-6981 (e.g., 5 or 50 mg/kg, i.p.) or a comparator drug is administered.
-
Testing: At various time points after drug administration, the latency to fall from the accelerating rotating rod is measured.
-
Data Analysis: The fall latencies are compared between drug-treated and vehicle-treated groups to assess motor coordination.
Visualizing In Vivo Selectivity and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.
Signaling Pathways of GluN2B-Containing NMDA Receptors
The activation of GluN2B-containing NMDA receptors initiates several downstream signaling cascades implicated in synaptic plasticity and cell survival.
Caption: GluN2B signaling cascades.
Experimental Workflow for In Vivo Selectivity Validation
This workflow illustrates the logical progression of experiments to validate the in vivo selectivity of a GluN2B antagonist like Ro 25-6981.
Caption: In vivo selectivity validation workflow.
Logical Relationship for Comparative Drug Action
This diagram illustrates the differential effects of various NMDA receptor antagonists based on their subunit selectivity, highlighting the favorable profile of Ro 25-6981.
References
A Comparative Analysis: Pharmacological Blockade of GluN2B with Ro 25-6981 Maleate versus Genetic Ablation
A definitive guide for researchers navigating the functional roles of the GluN2B subunit of the NMDA receptor. This document provides a comprehensive comparison of two primary experimental approaches: acute pharmacological antagonism using Ro 25-6981 maleate and chronic genetic deletion through knockout models. By presenting key experimental findings, detailed protocols, and visual aids, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate model for their scientific inquiries.
Introduction to GluN2B and its Modulation
The N-methyl-D-aspartate (NMDA) receptor is a crucial mediator of excitatory synaptic transmission and plasticity in the central nervous system. Its function is intricately regulated by its subunit composition. The GluN2B subunit, in particular, has garnered significant attention for its role in synaptic development, learning, memory, and its implication in various neurological and psychiatric disorders. Understanding the precise functions of GluN2B-containing NMDA receptors is paramount for developing targeted therapeutics.
Two powerful tools to investigate the role of GluN2B are the selective antagonist this compound and genetic knockout mouse models. Ro 25-6981 is a potent and selective activity-dependent blocker of NMDA receptors containing the GluN2B subunit, with IC50 values of 0.009 µM for GluN1C/GluN2B and 52 µM for GluN1C/GluN2A subunit combinations. This allows for the acute and reversible inhibition of GluN2B function. In contrast, genetic knockout models, including constitutive and conditional knockouts, offer a means to study the effects of a chronic absence of the GluN2B subunit. Constitutive knockout of GluN2B is neonatally lethal, highlighting its critical role in development.[1][2] Therefore, conditional and cell-type-specific knockouts are invaluable for studying its function in the adult brain.[3]
This guide will delve into a cross-validation of the effects observed with these two distinct methodologies, providing a framework for interpreting experimental outcomes and designing future studies.
Comparative Data Summary
The following tables summarize the key findings from studies employing either this compound or GluN2B knockout models across various behavioral and physiological paradigms.
Table 1: Effects on Locomotor Activity
| Experimental Model | Treatment/Condition | Outcome | Reference |
| Pharmacological | Ro 25-6981 (3 and 10 mg/kg, i.p.) in rats | No effect on locomotor activity when administered alone. | |
| Ro 25-6981 (3 and 10 mg/kg, i.p.) + Nicotine (0.1 or 0.6 mg/kg, s.c.) in rats | Potentiated nicotine-stimulated locomotor activity. | ||
| Genetic | Cortico-hippocampal GluN2B knockout mice (GluN2BKO) | No strong evidence of locomotor hyperactivity. | |
| D1-receptor expressing cell-specific GluN2B knockout mice (D1-GluN2B-/-) | Less locomotor activity during saline sessions. | ||
| A2A-receptor expressing cell-specific GluN2B knockout mice (A2A-GluN2B-/-) | Enhanced locomotor activity during saline sessions. |
Table 2: Effects on Anxiety and Depression-Related Behaviors
| Experimental Model | Treatment/Condition | Behavioral Test | Outcome | Reference |
| Pharmacological | Ro 25-6981 (10 mg/kg, i.p.) in zinc-deficient rats | Forced Swim Test | Antidepressant-like activity. | |
| Genetic | Cortico-hippocampal GluN2B knockout mice (GluN2BKO) | Light-dark exploration, stress-induced hyperthermia, sucrose preference, novelty-induced hypophagia, forced swim test | No altered spontaneous anxiety- or "depression-related" phenotype. | |
| Forebrain pyramidal neuron-specific GluN2B deletion | Black/white alley, light/dark exploration, modified elevated plus-maze | Reduced anxiety-like behavior. |
Table 3: Effects on Learning and Memory
| Experimental Model | Treatment/Condition | Behavioral Test | Outcome | Reference |
| Pharmacological | Ro 25-6981 (systemic administration) | Attentional set-shifting task | Improved set-shifting performance. | |
| Genetic | Cortico-hippocampal GluN2B knockout mice (GluN2BNULL) | Attentional set-shifting task | Impaired ability to form an attentional set. | |
| D1-receptor expressing cell-specific GluN2B knockout mice (D1-GluN2B-/-) | Cocaine-induced conditioned place preference (CPP) | Prolonged retention of reward memory. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of findings.
Pharmacological Studies with this compound
-
Animal Models: Studies have utilized various rodent models, including rats and mice, depending on the research question.
-
Drug Preparation and Administration: this compound is typically dissolved in saline or a vehicle solution like 10% DMSO. Administration is commonly performed via intraperitoneal (i.p.) injection at doses ranging from 1 to 10 mg/kg.
-
Behavioral Assays:
-
Forced Swim Test: Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of depressive-like behavior. Antidepressants, including Ro 25-6981, typically reduce immobility time.
-
Locomotor Activity: Animal movement is recorded in an open field arena. This is often used to assess baseline activity and the effects of drugs on motor function.
-
Attentional Set-Shifting Task: This task assesses cognitive flexibility by requiring the animal to shift its attention between different sensory modalities (e.g., odor and texture) to find a food reward.
-
Genetic Knockout Studies
-
Generation of Knockout Mice: Conditional knockout mice are generated using the Cre-LoxP system. This involves crossing mice carrying a floxed allele of the Grin2b gene (the gene encoding GluN2B) with mice expressing Cre recombinase under the control of a cell-type or region-specific promoter (e.g., CaMKII-Cre for forebrain principal neurons).
-
Genotyping: Polymerase chain reaction (PCR) is used to confirm the genetic makeup of the mice.
-
Behavioral Phenotyping: A battery of behavioral tests is employed to characterize the phenotype of the knockout mice, often including those mentioned for pharmacological studies.
-
Neurophysiological Recordings: Techniques like whole-cell patch-clamp recordings from brain slices are used to assess synaptic function and plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: GluN2B-NMDA Receptor Signaling Pathway.
Caption: Pharmacological vs. Genetic Workflow.
Discussion and Conclusion
The cross-validation of findings from studies using Ro 25-6981 and GluN2B knockout models reveals both convergent and divergent results. For instance, the lack of a strong spontaneous locomotor phenotype in cortico-hippocampal GluN2B knockout mice aligns with the observation that Ro 25-6981 alone does not alter locomotor activity. However, discrepancies exist, such as the opposing effects on cognitive flexibility observed in the attentional set-shifting task.
These differences can likely be attributed to the distinct nature of the interventions. Pharmacological blockade with Ro 25-6981 provides an acute and transient inhibition of GluN2B function, reflecting the immediate consequences of receptor blockade. In contrast, genetic knockout models induce a chronic absence of the GluN2B subunit, which can lead to developmental compensations and secondary effects. The timing and location of the genetic deletion are also critical factors, as evidenced by the differing anxiety phenotypes in cortico-hippocampal versus broader forebrain knockouts.
References
- 1. Conditional loss of GluN2B in cortex and hippocampus impairs attentional set formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA Receptor GluN2B (GluRε2/NR2B) Subunit Is Crucial for Channel Function, Postsynaptic Macromolecular Organization, and Actin Cytoskeleton at Hippocampal CA3 Synapses | Journal of Neuroscience [jneurosci.org]
- 3. GENETIC, PHARMACOLOGICAL AND LESION ANALYSES REVEAL A SELECTIVE ROLE FOR CORTICOHIPPOCAMPAL GLUN2B IN A NOVEL REPEATED SWIM STRESS PARADIGM - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Dose-Response Analysis of Ro 25-6981 Maleate in Electrophysiological Recordings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro 25-6981 maleate, a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit, with other notable alternatives. The information presented herein is supported by experimental data from electrophysiological studies to aid in the selection of appropriate pharmacological tools for neuroscience research and drug development.
Introduction to this compound and its Alternatives
Ro 25-6981 is a widely utilized pharmacological tool in neuroscience research due to its high selectivity for GluN2B-containing NMDA receptors over those containing the GluN2A subunit.[1] This selectivity allows for the specific investigation of the roles of GluN2B subunits in synaptic plasticity, excitotoxicity, and various neurological disorders. For comparative purposes, this guide includes data on two other well-characterized GluN2B-selective antagonists: Ifenprodil and CP-101,606.
Comparative Dose-Response Data in Electrophysiology
The following tables summarize the dose-response characteristics of this compound and its alternatives in various electrophysiological preparations. The data highlights the potency and selectivity of these compounds in inhibiting NMDA receptor function.
Table 1: In Vitro Electrophysiology - Receptor Subunit Specificity
| Compound | Preparation | Receptor Subunit | IC50 | Reference |
| This compound | Xenopus oocytes | GluN1C/GluN2B | 9 nM | [1][2] |
| Xenopus oocytes | GluN1C/GluN2A | 52 µM | ||
| Ifenprodil | Xenopus oocytes | NR1A/NR2B | 0.34 µM | |
| Xenopus oocytes | NR1A/NR2A | 146 µM | ||
| Cultured hippocampal neurons | NMDA receptors | 0.11 µM | ||
| CP-101,606 | Cultured hippocampal neurons (neuroprotection assay) | NMDA receptors | 11 nM |
Table 2: In Vivo Electrophysiology and Behavioral Studies
| Compound | Animal Model | Dosage | Electrophysiological/Behavioral Effect | Reference |
| This compound | Immature Rats | 1 and 3 mg/kg (i.p.) | Dose-dependent effects on cortical evoked potentials. The 3 mg/kg dose significantly decreased the amplitude of single responses at higher stimulation intensities. | |
| Mice with inflammatory pain | 1 µ g/0.5 µl (intr-ACC) | Reduced mechanical allodynia. | ||
| CP-101,606 | Rats | 1, 5, 10, 20 mg/kg (i.v.) | Dose-dependently improved functional recovery after ischemia. | |
| MPTP-lesioned marmosets | 0.1-10 mg/kg | No significant effect on parkinsonian symptoms as monotherapy. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for studying these compounds, the following diagrams are provided.
Experimental Protocols
Whole-Cell Patch-Clamp Recording
Objective: To measure the effect of Ro 25-6981 and its alternatives on NMDA receptor-mediated currents in individual neurons.
Methodology:
-
Preparation of Brain Slices or Neuronal Cultures: Acute brain slices (e.g., from the hippocampus or cortex) or primary neuronal cultures are prepared and maintained in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ and 5% CO₂. The aCSF composition is typically (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Recording Setup: Slices or coverslips with cultured neurons are transferred to a recording chamber on the stage of an upright microscope and continuously perfused with aCSF.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution typically containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, and 0.3 GTP-Na, with pH adjusted to 7.3 with CsOH.
-
Whole-Cell Configuration: A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Data Acquisition: Neurons are voltage-clamped at a holding potential of -70 mV. NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of afferent fibers in the presence of AMPA and GABA receptor blockers (e.g., CNQX and picrotoxin).
-
Dose-Response Analysis: A stable baseline of NMDA-EPSCs is recorded. The compound of interest (Ro 25-6981, Ifenprodil, or CP-101,606) is then bath-applied at increasing concentrations. The percentage of inhibition of the NMDA-EPSC amplitude is plotted against the drug concentration to generate a dose-response curve and calculate the IC50 value.
Field Potential Recording
Objective: To measure the effect of Ro 25-6981 and its alternatives on synaptic transmission in a population of neurons.
Methodology:
-
Slice Preparation and Maintenance: As described for whole-cell patch-clamp recording.
-
Electrode Placement: A stimulating electrode is placed in an afferent pathway (e.g., Schaffer collaterals in the hippocampus), and a recording electrode is placed in a dendritic region where the synaptic response is generated (e.g., stratum radiatum of CA1).
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are evoked by delivering electrical pulses through the stimulating electrode. The NMDA receptor component of the fEPSP can be isolated by perfusing the slice with a low-Mg²⁺ aCSF and in the presence of an AMPA receptor antagonist.
-
Dose-Response Protocol: After recording a stable baseline fEPSP, the antagonist is applied to the bath at various concentrations. The reduction in the fEPSP slope or amplitude is measured to determine the dose-dependent inhibitory effect of the compound.
Conclusion
This compound stands out as a highly potent and selective antagonist of GluN2B-containing NMDA receptors, with an IC50 in the low nanomolar range in in vitro preparations. Its alternatives, Ifenprodil and CP-101,606, also exhibit significant selectivity for the GluN2B subunit, albeit with slightly different potency profiles. The choice of antagonist will depend on the specific experimental question, the required potency, and the desired pharmacokinetic properties for in vivo studies. The provided experimental protocols offer a foundational framework for conducting dose-response analyses of these compounds in electrophysiological recordings.
References
A Comparative Analysis of the Neuroprotective Effects of Ro 25-6981 Maleate and NVP-AAM077
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of Ro 25-6981 maleate and NVP-AAM077, supported by experimental data. The focus is on their distinct mechanisms of action as antagonists of specific N-methyl-D-aspartate (NMDA) receptor subunits and the resulting implications for neuroprotection in various models of neuronal injury.
This compound and NVP-AAM077 are selective antagonists of NMDA receptors, which play a critical role in excitatory neurotransmission. However, their neuroprotective profiles differ significantly due to their selectivity for different NMDA receptor subunits. Ro 25-6981 is a potent and highly selective antagonist of the NR2B subunit, while NVP-AAM077 preferentially targets the NR2A subunit.[1][2][3] This differential targeting leads to distinct effects on neuronal survival and death pathways, making a direct comparison of their neuroprotective capabilities essential for researchers in the field.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data from various studies, highlighting the differences in potency and efficacy between Ro 25-6981 and NVP-AAM077 in different experimental paradigms.
Table 1: In Vitro Receptor Selectivity and Potency
| Compound | Target Subunit | IC50 (NR1C/NR2B) | IC50 (NR1C/NR2A) | Selectivity (NR2A/NR2B) | Reference |
| This compound | GluN2B (NR2B) | 9 nM | 52 µM | >5000-fold | [1] |
| NVP-AAM077 (PEAQX) | GluN2A (NR2A) | 29.6 µM | 270 nM | ~110-fold (for human receptors) |
Table 2: Neuroprotection in In Vitro Models of Excitotoxicity
| Experimental Model | Compound | Concentration | Effect on Neuronal Death | Reference |
| NMDA-induced necrosis (cortical neurons) | Ro 25-6981 | 0.5 µM | Prevented necrosis | |
| NMDA-induced necrosis (cortical neurons) | NVP-AAM077 | 0.4 µM | No prevention of necrosis | |
| NMDA-induced apoptosis (cortical neurons) | Ro 25-6981 | 0.5 µM | Prevented apoptosis | |
| NMDA-induced apoptosis (cortical neurons) | NVP-AAM077 | 0.4 µM | Enhanced apoptosis | |
| Oxygen-glucose deprivation (OGD) - induced apoptosis | Ro 25-6981 | Not specified | Drastically reduced apoptosis | |
| Oxygen-glucose deprivation (OGD) - induced apoptosis | NVP-AAM077 | Not specified | Significantly enhanced apoptosis | |
| Glutamate toxicity (cortical neurons) | Ro 25-6981 | 0.4 µM (IC50) | Protected against toxicity | |
| Combined oxygen and glucose deprivation | Ro 25-6981 | 0.04 µM (IC50) | Protected against toxicity |
Table 3: In Vivo Neuroprotective and Behavioral Effects
| Animal Model | Compound | Dosage | Outcome | Reference |
| Ischemia/Reperfusion (Rat) | Ro 25-6981 | 0.6 µg (intracerebroventricular) | Reduced neuronal damage, inhibited autophagy | |
| Focal Cerebral Ischemia (Rat) | Ro 25-6981 | 6 mg/kg (i.p.) | Ineffective when given post-ischemia | |
| PTZ-induced seizures (Infantile Rats) | Ro 25-6981 | 1, 3, 10 mg/kg (i.p.) | Effective against seizures, particularly tonic phase | |
| Aβ-mediated LTP inhibition (in vivo) | Ro 25-6981 | 6 mg/kg (i.p.) | Prevented inhibition of LTP | |
| Aβ-mediated LTP inhibition (in vivo) | NVP-AAM077 | Not specified | Did not prevent inhibition of LTP |
Signaling Pathways and Mechanisms of Action
The opposing effects of Ro 25-6981 and NVP-AAM077 on neuronal survival are rooted in the distinct signaling pathways coupled to NR2B and NR2A subunits.
Caption: Opposing roles of NR2B and NR2A signaling in neuronal fate.
Studies have shown that activation of NR2B-containing NMDA receptors is critically involved in excitotoxic neuronal death, including both necrosis and apoptosis. Ro 25-6981, by selectively blocking these receptors, prevents the downstream cascade leading to cell death. Furthermore, Ro 25-6981 has been shown to exert neuroprotective effects by inhibiting excessive autophagy triggered by ischemic events. In contrast, the activation of NR2A-containing NMDA receptors is linked to pro-survival pathways. Consequently, blocking these receptors with NVP-AAM077 can abolish these protective signals and, in some contexts, even enhance neuronal damage.
Experimental Protocols
In Vitro Excitotoxicity Assay
-
Cell Culture: Primary cortical neurons are cultured from embryonic rats.
-
Induction of Excitotoxicity: Neurons are exposed to NMDA (e.g., 50 µM) and glycine (e.g., 10 µM) for a short duration (e.g., 20 minutes).
-
Treatment: Ro 25-6981 (e.g., 0.5 µM) or NVP-AAM077 (e.g., 0.4 µM) is applied before or during the NMDA exposure.
-
Assessment of Neuronal Death:
-
Necrosis: Lactate dehydrogenase (LDH) release into the culture medium is measured 20 hours after NMDA treatment.
-
Apoptosis: A cell death ELISA assay is used to quantify apoptosis 20 hours after treatment.
-
In Vivo Model of Focal Cerebral Ischemia
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Induction of Ischemia: Middle cerebral artery occlusion (MCAO) is performed to induce focal cerebral ischemia.
-
Treatment: Ro 25-6981 (e.g., 6 mg/kg) is administered intraperitoneally at various time points post-ischemia.
-
Assessment of Neuroprotection: Infarct volume is measured at a specific time point (e.g., 24 hours) after MCAO.
Caption: Workflow for in vitro excitotoxicity experiments.
Conclusion
The comparative analysis of this compound and NVP-AAM077 reveals a clear divergence in their neuroprotective effects, directly attributable to their NMDA receptor subunit selectivity. Ro 25-6981, a selective NR2B antagonist, consistently demonstrates neuroprotective properties across various in vitro and in vivo models of neuronal injury by inhibiting pro-death signaling and excessive autophagy. Conversely, NVP-AAM077, by blocking the pro-survival signals mediated by NR2A-containing receptors, can fail to confer protection and may even exacerbate neuronal damage under certain excitotoxic conditions. These findings underscore the critical importance of targeting specific NMDA receptor subunits in the development of therapeutic strategies for neurological disorders characterized by excitotoxicity. For researchers and drug developers, the choice between an NR2B and an NR2A antagonist will depend on the specific pathological context and the desired therapeutic outcome.
References
A Comparative Guide to Ro 25-6981 Maleate: An Activity-Dependent NMDA Receptor Antagonist
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of N-methyl-D-aspartate (NMDA) receptor antagonists is paramount for advancing neuroscience research and developing novel therapeutics. This guide provides a detailed comparison of Ro 25-6981 maleate, a potent and selective activity-dependent blocker of NMDA receptors containing the GluN2B subunit, with other notable NMDA receptor antagonists.[1][2] We will delve into its mechanism of action, compare its performance with alternatives through quantitative data, and provide insights into the experimental protocols used for its characterization.
The Activity-Dependent Blocking Mechanism of Ro 25-6981
Ro 25-6981 exhibits a state-dependent mechanism of action, preferentially binding to and blocking NMDA receptors that are in an active or open state.[1][3] This "activity-dependence" means that the antagonist's inhibitory effect is more pronounced at synapses with higher levels of neuronal activity, where NMDA receptors are frequently activated by the neurotransmitter glutamate. This property is crucial as it allows for the targeted modulation of overactive neuronal circuits, a hallmark of various neurological disorders, while sparing normal synaptic transmission.
The selectivity of Ro 25-6981 for the GluN2B subunit is another key feature. NMDA receptors are heterotetrameric ion channels typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (GluN2A-D) dictates the receptor's pharmacological and biophysical properties. Ro 25-6981 demonstrates a significantly higher affinity for receptors incorporating the GluN2B subunit, making it a valuable tool for dissecting the specific roles of these receptor subtypes in physiological and pathological processes.
Comparative Performance Data
The following tables summarize the quantitative data for Ro 25-6981 and other NMDA receptor antagonists, providing a clear comparison of their potency, selectivity, and binding affinity.
Table 1: Potency (IC50) of NMDA Receptor Antagonists
| Compound | Target | IC50 (µM) | Notes |
| Ro 25-6981 | GluN1c/GluN2B | 0.009 | Highly potent and selective for GluN2B. |
| GluN1c/GluN2A | 52 | Demonstrates over 5000-fold selectivity for GluN2B over GluN2A. | |
| Ifenprodil | GluN1/GluN2B | ~0.3 | A well-known GluN2B-selective antagonist, but less potent than Ro 25-6981. |
| NVP-AAM077 | GluN1/GluN2A | ~0.01 | A selective antagonist for GluN2A-containing receptors. |
| Memantine | NMDA Receptors | ~1-5 | A low-affinity, uncompetitive open-channel blocker with rapid kinetics. |
| MK-801 (Dizocilpine) | NMDA Receptors | ~0.01-0.05 | A high-affinity, uncompetitive open-channel blocker. |
Table 2: Binding Affinity of NMDA Receptor Antagonists
| Compound | Radioligand Displaced | Binding Affinity (Ki, nM) | Notes |
| Ro 25-6981 | [3H]-Ro 25-6981 | ~2-3 | High affinity for GluN2B-containing receptors. |
| [3H]-MK-801 | 3 (high affinity site) | Inhibits MK-801 binding in a biphasic manner. | |
| Ifenprodil | [3H]-Ifenprodil | ~30-50 | |
| Memantine | [3H]-MK-801 | ~200-1000 | Low affinity is thought to contribute to its clinical tolerability. |
| MK-801 (Dizocilpine) | [3H]-MK-801 | ~1-10 | High affinity and slow off-rate can lead to side effects. |
Experimental Protocols
The characterization of Ro 25-6981 and other NMDA receptor antagonists relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Electrophysiological Recordings in Xenopus Oocytes or Mammalian Cells
This technique is crucial for determining the potency and selectivity of NMDA receptor antagonists.
Objective: To measure the inhibitory effect of a compound on NMDA receptor-mediated currents.
Methodology:
-
Expression of NMDA Receptors: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are transfected with cDNAs encoding specific NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).
-
Whole-Cell Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.
-
Agonist Application: The NMDA receptor agonists, glutamate and glycine, are applied to the cell to evoke an inward current.
-
Antagonist Application: The antagonist (e.g., Ro 25-6981) is co-applied with the agonists at varying concentrations.
-
Data Analysis: The reduction in the amplitude of the NMDA receptor-mediated current by the antagonist is measured. The concentration of the antagonist that produces a 50% inhibition of the current (IC50) is calculated by fitting the concentration-response data to a logistic equation. To study activity-dependence, the antagonist can be applied before or during agonist application.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to the NMDA receptor.
Objective: To measure the ability of a compound to displace a radiolabeled ligand from the NMDA receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat forebrain) or cells expressing NMDA receptors are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-Ro 25-6981 or [3H]-MK-801) and varying concentrations of the unlabeled test compound (e.g., Ro 25-6981).
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Neuroprotection Assays
These assays assess the ability of a compound to protect neurons from excitotoxic cell death.
Objective: To determine if a compound can prevent neuronal death induced by excessive NMDA receptor activation.
Methodology:
-
Primary Neuronal Culture: Neurons are isolated from embryonic or neonatal rodent brains and cultured in vitro.
-
Induction of Excitotoxicity: The cultured neurons are exposed to a high concentration of glutamate or NMDA for a defined period to induce excitotoxic cell death.
-
Compound Treatment: The test compound (e.g., Ro 25-6981) is added to the culture medium before or during the excitotoxic insult.
-
Assessment of Cell Viability: After a recovery period, cell viability is assessed using methods such as lactate dehydrogenase (LDH) release assay (measures cell death) or MTT assay (measures metabolic activity of living cells).
-
Data Analysis: The concentration of the compound that provides 50% protection against neuronal death (EC50) is calculated. Ro 25-6981 has been shown to protect cultured cortical neurons from glutamate-induced toxicity.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway, the activity-dependent blocking mechanism of Ro 25-6981, and a typical experimental workflow.
Caption: NMDA Receptor Signaling Pathway and Ro 25-6981 Inhibition.
Caption: Activity-Dependent Blocking Mechanism of Ro 25-6981.
Caption: Electrophysiology Workflow for NMDA Antagonist Testing.
References
- 1. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Ro 25-6981 Maleate: A Comparative Analysis of its Effects on Synaptic vs. Extrasynaptic NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Ro 25-6981 maleate on synaptic and extrasynaptic N-methyl-D-aspartate (NMDA) receptors. Ro 25-6981 is a potent and selective antagonist of NMDA receptors containing the GluN2B subunit.[1][2][3][4][5] Given the differential localization of GluN2B subunits, with a predominant expression in extrasynaptic regions compared to synaptic sites which are enriched with GluN2A subunits, Ro 25-6981 offers a valuable tool to dissect the distinct roles of these receptor populations in neuronal function and pathology.
Quantitative Comparison of Ro 25-6981 Effects
The following tables summarize the quantitative data on the inhibitory effects of Ro 25-6981 on synaptic and extrasynaptic NMDA receptor-mediated currents. The data is compiled from various studies employing electrophysiological recordings in neuronal preparations.
Table 1: Effect of Ro 25-6981 on Synaptic NMDA Receptor-Mediated Currents (EPSCs)
| Preparation | Ro 25-6981 Concentration | % Inhibition of NMDA EPSC Amplitude | Reference |
| Rat Spinal Dorsal Horn Neurons | 1 µM | 36.07 ± 6.63% | |
| Rat Entorhinal Cortex | 500 nM | Abolished frequency facilitation | |
| Cultured Cortical Neurons (in the presence of bicuculline) | 0.5 µM | Did not cause apoptotic cell death, implying modulation of synaptic activity | |
| Rat Hippocampal CA1 Neurons (potentiated pathway) | 1 µM | Significantly larger blockade than in control pathway |
Table 2: Effect of Ro 25-6981 on Extrasynaptic NMDA Receptor-Mediated Currents
| Preparation | Ro 25-6981 Concentration | % Inhibition of Extrasynaptic NMDA Current | Reference |
| Cultured Cortical Neurons | 0.5 µM | Largely reduced extrasynaptic NMDA currents | |
| Cultured Cortical Neurons (Stretch Injury Model) | 1 µM | Significantly greater reduction in injured vs. control neurons | |
| Cultured Cortical Neurons | Not specified | Mostly reduced extrasynaptic NMDA receptor-mediated currents | |
| Ischemia-treated Cultured Neurons | 3 µM | 40.3 ± 4.5% | |
| Control Cultured Neurons | 3 µM | 59.6 ± 4% |
Table 3: Comparative Selectivity of Ro 25-6981 for GluN2B vs. GluN2A Subunits
| Receptor Subunit Combination | IC50 | Fold Selectivity (GluN2A/GluN2B) | Reference |
| GluN1c/GluN2B | 9 nM | >5000 | |
| GluN1c/GluN2A | 52 µM |
Alternatives to Ro 25-6981
Several other pharmacological agents are available to target specific NMDA receptor subunits.
Table 4: Alternative NMDA Receptor Subunit-Selective Antagonists
| Compound | Target Subunit | Key Characteristics |
| Ifenprodil | GluN2B | A well-established GluN2B-selective antagonist, though generally less potent than Ro 25-6981. |
| CP-101,606 (Traxoprodil) | GluN2B | Another selective GluN2B antagonist that has been investigated for its therapeutic potential. |
| NVP-AAM077 | GluN2A | A selective antagonist for GluN2A-containing NMDA receptors, often used to probe the function of synaptic NMDA receptors. |
| TCN-201 | GluN2A | A selective negative allosteric modulator of GluN2A-containing NMDA receptors. |
| UBP141 | GluN2C/2D | An antagonist with preference for GluN2C and GluN2D subunits. |
Experimental Protocols
The differentiation between synaptic and extrasynaptic NMDA receptor activity is primarily achieved through electrophysiological techniques, particularly whole-cell patch-clamp recordings, in combination with specific pharmacological manipulations.
Isolation of Synaptic NMDA Receptor-Mediated Currents
A common method to isolate synaptic NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) involves the following steps:
-
Whole-cell patch-clamp recording from a neuron in a brain slice or neuronal culture.
-
Pharmacological blockade of non-NMDA receptors using antagonists such as CNQX or NBQX to block AMPA and kainate receptors.
-
Removal of Mg2+ block by holding the postsynaptic neuron at a depolarized membrane potential (e.g., +40 mV). This allows for the measurement of NMDA receptor-mediated currents at hyperpolarized potentials where they are typically blocked by magnesium ions.
-
Electrical stimulation of presynaptic afferents to evoke synaptic release of glutamate and subsequent activation of postsynaptic NMDA receptors, thereby generating an NMDA EPSC.
Isolation of Extrasynaptic NMDA Receptor-Mediated Currents
A widely used protocol to functionally isolate extrasynaptic NMDA receptors involves the use-dependent, irreversible NMDA receptor channel blocker MK-801:
-
Induce high synaptic activity in the presence of MK-801. This is often achieved by applying the GABAA receptor antagonist bicuculline, which increases neuronal firing and synaptic glutamate release.
-
Selective blockade of synaptic NMDA receptors: During the induced activity, synaptically released glutamate opens synaptic NMDA receptors, allowing MK-801 to enter and irreversibly block the channel. Extrasynaptic receptors, which are not significantly activated by this synaptic activity, remain largely unblocked.
-
Washout of MK-801 and bicuculline.
-
Bath application of NMDA: With synaptic receptors blocked, the subsequent application of NMDA to the entire neuron (bath application) will primarily activate the remaining, unblocked extrasynaptic NMDA receptors.
-
Record the whole-cell current response to the NMDA application, which represents the activity of the extrasynaptic NMDA receptor population.
Signaling Pathways
Synaptic and extrasynaptic NMDA receptors are coupled to distinct intracellular signaling cascades, leading to opposing cellular outcomes. Synaptic NMDA receptor activation is generally associated with pro-survival pathways, while the activation of extrasynaptic NMDA receptors is linked to cell death and neurotoxicity.
References
- 1. jneurosci.org [jneurosci.org]
- 2. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic Regulation of NMDA Receptor Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20130045991A1 - Neuroprotective modulation of nmda receptor subtype activities - Google Patents [patents.google.com]
- 5. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Characterization of [3H]Ro 25-6981 Binding Sites in the Brain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of [3H]Ro 25-6981, a high-affinity radioligand for the N-methyl-D-aspartate (NMDA) receptor subtype containing the NR2B subunit. The information presented herein, supported by experimental data, is intended to assist researchers in the selection and application of this and alternative tools for studying the central nervous system.
Introduction
[3H]Ro 25-6981 is a potent and selective antagonist of NMDA receptors that incorporate the NR2B subunit.[1] Its high affinity and selectivity make it a valuable radioligand for quantifying and characterizing these receptors in brain tissue.[2] Understanding the binding properties of [3H]Ro 25-6981 in comparison to other ligands is crucial for the accurate interpretation of experimental results in neuroscience and pharmacology.
Comparative Binding Data
The following table summarizes the binding characteristics of [3H]Ro 25-6981 and compares it with other commonly used NMDA receptor ligands. This data is essential for designing and interpreting competitive binding assays and for understanding the pharmacological profile of novel compounds.
| Radioligand/Compound | Target(s) | Kd (nM) | Bmax (pmol/mg protein) | Ki (nM) | IC50 (µM) | Brain Regions of High Density |
| [3H]Ro 25-6981 | NR2B-containing NMDA Receptors | 3 [2] | 1.6 [2] | 0.009 (NR1c/NR2B) | Cerebral cortex, hippocampus, dentate gyrus, caudate putamen | |
| NR2A-containing NMDA Receptors | 52 (NR1c/NR2A) | |||||
| [3H]Ifenprodil | NR2B-containing NMDA Receptors | 24.8 - 33.5 | 1.83 - 2.45 | 10 | Similar to [3H]Ro 25-6981 | |
| CP-101,606 (Traxoprodil) | NR2B-containing NMDA Receptors | 0.011 - 0.035 (glutamate-induced toxicity) | Similar to [3H]Ro 25-6981 | |||
| Eliprodil | NR2B-containing NMDA Receptors | Similar to [3H]Ro 25-6981 | ||||
| MK-801 | NMDA Receptor Channel Blocker (non-selective) | 0.003 (high-affinity site, inhibited by Ro 25-6981) | Widespread |
Note: Kd (dissociation constant) and Bmax (maximum receptor density) values are for the respective radioligands. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values represent the potency of the compound in inhibiting the binding of a radioligand or receptor function.
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay using [3H]Ro 25-6981 is provided below. This protocol is a composite based on standard practices in the field.
Objective: To determine the affinity (Ki) of a test compound for the NR2B-containing NMDA receptor by measuring its ability to displace the binding of [3H]Ro 25-6981 in rat brain membranes.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
[3H]Ro 25-6981 (specific activity ~70-90 Ci/mmol)
-
Test compound
-
Ro 04-5595 (for defining non-specific binding)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect the desired brain region (e.g., cortex) on ice.
-
Homogenize the tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh binding buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: [3H]Ro 25-6981 (e.g., 5 nM final concentration) and binding buffer.
-
Non-specific Binding: [3H]Ro 25-6981 and a high concentration of a non-labeled competitor (e.g., 10 µM Ro 04-5595).
-
Displacement: [3H]Ro 25-6981 and varying concentrations of the test compound.
-
-
Add the brain membrane preparation (e.g., 100-200 µg of protein) to each tube.
-
Incubate the tubes for 90 minutes at 4°C.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]Ro 25-6981 and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate the experimental workflow and the relevant signaling pathway.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway of the NR2B-containing NMDA receptor.
References
- 1. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro binding properties in rat brain of [3H]Ro 25-6981, a potent and selective antagonist of NMDA receptors containing NR2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ro 25-6981 Maleate: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Ro 25-6981 maleate, a selective NMDA receptor antagonist. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
-
May cause respiratory irritation (H335).[1]
-
Very toxic to aquatic life (H400).[1]
Before handling this compound for any purpose, including disposal, the following personal protective equipment (PPE) must be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Waste Segregation and Container Management
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Do Not Mix: Do not mix this compound waste with other waste streams, particularly strong acids, alkalis, or strong oxidizing/reducing agents.
-
Original Containers: Whenever possible, leave the chemical waste in its original container.
-
Waste Labeling: If transferring to a designated waste container, ensure it is clearly labeled with the chemical name ("this compound waste"), concentration, and associated hazard symbols.
-
Container Integrity: Use containers that are in good condition and have a secure, tight-fitting lid.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.
Step 1: Preparation of Waste
-
Solid Waste: Collect any solid this compound, including empty or expired vials and contaminated materials (e.g., weighing paper, pipette tips), in a designated, sealed container.
-
Solutions:
-
Aqueous solutions of this compound should not be disposed of down the drain due to their high aquatic toxicity.
-
Collect all liquid waste containing this compound in a designated, sealed, and properly labeled waste container.
-
-
Contaminated Labware: Disposable labware should be placed in the solid chemical waste container. Reusable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol) and then washing thoroughly. The solvent rinsate must be collected as hazardous waste.
Step 2: Spill Management In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an absorbent, liquid-binding material (e.g., diatomite or universal binders).
-
Carefully collect the absorbed material and any contaminated soil into a designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol. Collect all decontamination materials for disposal as hazardous waste.
-
Prevent the spill from entering drains or waterways.
Step 3: Storage Pending Disposal
-
Store waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be a well-ventilated, locked location.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste contractor with the Safety Data Sheet (SDS) and an accurate description of the waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Quantitative Data Summary
While the Safety Data Sheets do not provide specific quantitative limits for disposal, the following table summarizes key hazard and transport information.
| Parameter | Value | Reference |
| UN Number | 3077 | |
| Transport Hazard Class | 9 | |
| GHS Classification | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), Respiratory Irritant (Cat. 3), Acute Aquatic Hazard (Cat. 1) |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
